Piriprost
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
79672-88-1 |
|---|---|
Molekularformel |
C26H35NO4 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |
InChI-Schlüssel |
CZIIGGQJILPHEU-HCHVXQBBSA-N |
SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Piriprost (U-60,257): Mechanism of Action as a Selective 5-Lipoxygenase Inhibitor
[1]
Executive Summary
Piriprost (U-60,257) is a structurally distinct pharmacological agent classified as a selective 5-lipoxygenase (5-LO) inhibitor .[1] Chemically defined as 6,9-deepoxy-6,9-(phenylimino)-
While largely superseded in clinical development by later generations of inhibitors (e.g., Zileuton), Piriprost remains a critical reference compound in respiratory pharmacology for validating the role of leukotrienes in airway hyperresponsiveness (AHR) and immediate hypersensitivity reactions.
Molecular Mechanism of Action
Primary Target: 5-Lipoxygenase (5-LO)
The core mechanism of Piriprost is the inhibition of the 5-lipoxygenase enzyme (ALOX5) .[1] This enzyme is responsible for the first two catalytic steps in the leukotriene cascade:
-
Oxygenation: Conversion of Arachidonic Acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1]
-
Dehydration: Conversion of 5-HPETE to the unstable epoxide intermediate Leukotriene A
(LTA ).
Piriprost inhibits the accumulation of both 5-HETE (the stable reduction product of 5-HPETE) and downstream leukotrienes. Experimental kinetics suggest it acts upstream of LTA
Selectivity Profile
Piriprost exhibits a high degree of selectivity, a critical requirement for dissecting inflammatory pathways:
-
5-LO vs. COX: Piriprost does not inhibit cyclooxygenase enzymes (COX-1/COX-2) at concentrations that fully suppress leukotriene synthesis.[1] This preserves the production of cytoprotective prostaglandins (e.g., PGE
, PGI ).[1] -
5-LO vs. 12/15-LO: It shows marked selectivity for 5-LO over 12-lipoxygenase (platelet type) and 15-lipoxygenase.[1]
-
LTC
Synthase: It is a weak inhibitor of solubilized LTC synthase, confirming its primary action is on the 5-LO enzyme itself rather than downstream terminal enzymes.[1]
Secondary Pharmacodynamics (Off-Target Effects)
Research indicates Piriprost possesses unique secondary properties distinct from other 5-LO inhibitors:
-
fMLP Antagonism: In human neutrophils, Piriprost inhibits superoxide anion (
) generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2] This effect appears to be competitive at the fMLP receptor level, independent of 5-LO inhibition.[1][2] -
Adenosine Uptake: High concentrations may inhibit adenosine uptake, potentially contributing to local anti-inflammatory effects.[1]
Biochemical Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of Piriprost.
Caption: Schematic of the Arachidonic Acid cascade showing Piriprost's selective blockade of the 5-Lipoxygenase enzyme, preventing the formation of pro-inflammatory Leukotrienes (LTB4, LTC4/D4/E4).[3][4][5]
Biochemical Data Profile
The following table summarizes the inhibitory potency of Piriprost across different biological systems. Note the variability based on cell type, which is characteristic of lipoxygenase inhibitors due to intracellular compartmentalization and cofactor availability.
| Assay System | Target Metabolite | IC50 ( | Notes |
| Mouse Mast Cells (Cloned) | LTC | 9 - 14 | Parallel inhibition of 5-HETE |
| RBL-1 Cells (Rat Basophil Leukemia) | LTC | 15 - 50 | Higher concentration required vs. mast cells |
| Human Neutrophils (PMNL) | LTB | ~1 - 5 | Potent inhibition of chemotactic mediator |
| Human Platelets | 12-HETE | > 100 | Demonstrates lack of 12-LO inhibition |
| Sheep Seminal Vesicles | Prostaglandins | > 100 | Demonstrates lack of COX inhibition |
Experimental Methodologies
To validate Piriprost's mechanism in a research setting, the following protocols are established standards. These methodologies ensure the compound is tested in a self-validating system where positive (A23187) and negative (Vehicle) controls confirm assay integrity.[1]
In Vitro 5-LO Inhibition Assay (RBL-1 Model)
Objective: Quantify the reduction of cysteinyl leukotrienes in a cellular environment.[1]
Reagents:
-
Cell Line: RBL-1 (Rat Basophil Leukemia) cells, cultured in MEM + 10% FCS.[1]
-
Stimulus: Calcium Ionophore A23187 (Stock: 10 mM in DMSO).[1]
-
Inhibitor: Piriprost (dissolved in ethanol or DMSO; final solvent <0.1%).[1]
-
Buffer: MCM (Modified Calcium-Magnesium free buffer) or Tyrode’s buffer.[1]
Protocol:
-
Preparation: Harvest RBL-1 cells and resuspend at
cells/mL in buffer. -
Pre-incubation: Aliquot 500
L of cell suspension into reaction tubes. Add 5 L of Piriprost at varying concentrations (e.g., 0.1, 1, 10, 50 M).[1] Incubate at 37°C for 10 minutes .-
Control: Vehicle only.[1]
-
-
Challenge: Add A23187 (final concentration 5-10
M) to initiate the arachidonic acid cascade. Incubate at 37°C for 15 minutes . -
Termination: Stop the reaction by adding 1.5 volumes of ice-cold Methanol (or Acetonitrile) containing an internal standard (e.g., PGB
). -
Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant.
-
Quantification: Analyze supernatant via RP-HPLC (C18 column) monitoring UV absorbance at 280 nm (for leukotrienes) or use a specific enzyme immunoassay (EIA) for Cysteinyl-LTs.
-
Calculation: Calculate % Inhibition =
.[1]
In Vivo Airway Hyperresponsiveness (Guinea Pig Model)
Objective: Assess the physiological relevance of 5-LO inhibition in preventing bronchoconstriction.
Protocol:
-
Sensitization: Sensitize Guinea pigs (Hartley strain) with Ovalbumin (10 mg/kg i.p.) on Day 0 and Day 2.[1]
-
Drug Administration: On Day 14-21 (challenge day), administer Piriprost.
-
Challenge: Anesthetize animals and mechanically ventilate. Administer aerosolized Ovalbumin or i.v. Arachidonic Acid.[1][6][7][8]
-
Measurement: Monitor Pulmonary Resistance (R
) and Dynamic Compliance (C ) using a plethysmograph.[1] -
Validation: A successful blockade is indicated by a statistically significant reduction in the "Late Phase" asthmatic response or blunting of the immediate bronchospasm compared to vehicle-treated controls.
References
-
Bach, M. K., et al. (1982).[1] "6,9-Deepoxy-6,9-(phenylimino)-
-prostaglandin I , (U-60,257), a new inhibitor of leukotriene C and D synthesis: in vitro studies."[1] Prostaglandins.[1][2][6][9] Link -
Kowalczyk-Bronisz, S. H., et al. (1987).[1] "Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells." Biochemical Pharmacology. Link
-
Johnson, H. G., et al. (1983).[1] "The inhalation of piriprost (U-60,257), a novel leukotriene synthesis inhibitor, inhibits allergen-induced bronchoconstriction in the guinea pig."[1] Prostaglandins.[1][2][6][9] Link
-
Bureau, M. F., et al. (1988).[1] "Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils." Prostaglandins Leukotrienes and Essential Fatty Acids. Link
-
Mann, J. S., et al. (1986).[1] "Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma."[1][8] Thorax.[1] Link
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis inhibitors for leukotrienes in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 7. Prospects for the inhibition of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piriprost - AdisInsight [adisinsight.springer.com]
Piriprost (U-60,257): A Technical Guide to its Mechanism as a 5-Lipoxygenase Inhibitor in Leukotriene Synthesis
Introduction
Leukotrienes are a family of potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] The family is broadly divided into two major classes: Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, and the cysteinyl leukotrienes (CysLTs; LTC4, LTD4, and LTE4), which are known for inducing bronchoconstriction, mucus secretion, and increasing microvascular permeability.[1][2] The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), making it a prime therapeutic target for controlling inflammation.[3][4]
Piriprost, also known as U-60,257, is a prostaglandin derivative that has been extensively studied as a selective inhibitor of the 5-lipoxygenase pathway.[5][6] This technical guide provides an in-depth exploration of the biochemical role of Piriprost, detailing its mechanism of action, the experimental protocols used to validate its function, and its application as a tool for investigating the complexities of the leukotriene synthesis cascade.
The Leukotriene Synthesis Pathway: A Primer
The biosynthesis of leukotrienes is a multi-step enzymatic cascade initiated in response to inflammatory stimuli.[1] The process begins with the release of arachidonic acid (AA) from the phospholipids of the cell membrane, a reaction catalyzed by phospholipase A2 (cPLA2α).[7][8]
Once liberated, AA is presented to the enzyme 5-lipoxygenase (5-LOX) by an accessory protein known as the 5-lipoxygenase-activating protein (FLAP).[1][2] 5-LOX then catalyzes two sequential reactions: first, the insertion of molecular oxygen to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and second, a dehydration step to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).[7][9]
LTA4 represents a critical branchpoint in the pathway.[10] It can be converted into two distinct classes of biologically active leukotrienes:
-
Conversion to LTB4: In cells containing the enzyme LTA4 hydrolase (LTA4H), such as neutrophils and monocytes, LTA4 is hydrolyzed to form LTB4, a potent chemoattractant that recruits inflammatory cells to the site of injury.[2][11][12]
-
Conversion to Cysteinyl Leukotrienes (CysLTs): In cells like mast cells and eosinophils that express LTC4 synthase (LTC4S), LTA4 is conjugated with glutathione to form LTC4.[2][9] LTC4 is subsequently metabolized extracellularly to LTD4 and LTE4. These CysLTs are key mediators of bronchoconstriction and vascular leakage in allergic and asthmatic responses.[1]
Figure 1: The Leukotriene Biosynthesis Pathway.
Piriprost: Molecular Profile and Mechanism of Action
Piriprost is a synthetic prostaglandin derivative identified by the CAS Number 79672-88-1 and the molecular formula C26H35NO4.[13][14] It was developed as a selective inhibitor of leukotriene formation, with extensive research demonstrating its primary mechanism of action as the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[5][6][15]
By targeting the first committed step in the leukotriene cascade, Piriprost effectively blocks the production of the unstable intermediate LTA4. This upstream inhibition prevents the synthesis of both major downstream branches of the pathway: the formation of the potent chemoattractant LTB4 and the formation of the bronchoconstrictive cysteinyl leukotrienes (LTC4, D4, E4).[1][15] This dual action is a key feature of 5-LOX inhibitors compared to more targeted approaches like LTA4H inhibitors or CysLT receptor antagonists.[4][11]
Interestingly, some studies have noted that Piriprost can inhibit superoxide generation in neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) at concentrations higher than those needed to depress LTB4 formation.[16] This effect appears to be independent of lipoxygenase inhibition, suggesting a potential secondary mechanism at the fMLP receptor or its associated signal transduction pathways.[16]
Figure 2: Piriprost's point of inhibition in the leukotriene pathway.
In Vitro Evaluation of Piriprost's Inhibitory Activity
The validation of a 5-LOX inhibitor requires a multi-faceted approach, moving from isolated enzyme systems to complex cellular models. This ensures that the observed effect is due to direct enzyme inhibition and is effective in a biologically relevant context.
Data Presentation: Inhibitory Profile of Piriprost
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Piriprost against various functions in human platelets and neutrophils, demonstrating its potency and selectivity.
| Parameter Inhibited | Cell Type | IC50 Value (µM) | Reference |
| LTB4 Synthesis | Human Neutrophils | 14 | [6] |
| Neutrophil Aggregation | Human Neutrophils | 10 | [6] |
| Neutrophil Chemotaxis | Human Neutrophils | 0.1 | [6] |
| Oxidative Species Release | Human Neutrophils | 0.04 | [6] |
| Platelet Aggregation (Epinephrine-induced) | Human Platelets | 0.04 | [6] |
| Thromboxane A2 (TXA2) Biosynthesis | Human Platelets | 0.04 | [6] |
This table quantitatively demonstrates that Piriprost inhibits neutrophil and platelet functions at micromolar to nanomolar concentrations, with particularly potent effects on oxidative species release and platelet activity.
Experimental Protocol: Cellular Assay for LTB4 Inhibition in Human Neutrophils
This protocol describes a robust method for quantifying the inhibitory effect of Piriprost on LTB4 production in primary human cells. The causality behind this experimental design is to mimic an inflammatory response in vitro by using a calcium ionophore to trigger the leukotriene cascade and then measuring the primary product of the LTA4H branch, LTB4.
Objective: To determine the IC50 of Piriprost for the inhibition of A23187-stimulated LTB4 synthesis in isolated human neutrophils.
Methodology:
-
Isolation of Human Polymorphonuclear Neutrophils (PMNs):
-
Collect whole blood from healthy, consenting donors into heparinized tubes.
-
Isolate PMNs using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).
-
Perform a hypotonic lysis step to remove any contaminating red blood cells.
-
Resuspend the purified PMN pellet (>95% purity) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Pre-incubation with Inhibitor:
-
Aliquot the PMN suspension into microcentrifuge tubes at a final concentration of 5-10 x 10⁶ cells/mL.
-
Add Piriprost at a range of final concentrations (e.g., 0.01 µM to 100 µM), including a vehicle control (e.g., DMSO or ethanol).
-
Incubate the cells for 15 minutes at 37°C to allow for cell penetration and target engagement by the inhibitor.
-
-
Stimulation of LTB4 Synthesis:
-
Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 5 µM.
-
Incubate for a further 10 minutes at 37°C. The ionophore creates pores in the cell membrane, allowing an influx of extracellular calcium, which is a critical signal for activating cPLA2 and 5-LOX.[1]
-
-
Termination and Sample Preparation:
-
Stop the reaction by placing the tubes on ice and adding 2 volumes of ice-cold methanol to precipitate proteins and extract the lipid mediators.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the synthesized LTB4, for analysis.
-
-
Quantification of LTB4:
-
Analyze the LTB4 content in the supernatant using a validated quantification method, such as a competitive ELISA or LC-MS/MS (detailed in Section 4).
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each Piriprost concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the Piriprost concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Quantification of Leukotriene B4: Methodologies
Accurate quantification of LTB4 is essential for evaluating the efficacy of inhibitors like Piriprost. The choice of method depends on the required sensitivity, specificity, and sample throughput.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying LTB4 in biological samples.[17][18] Most commercial kits operate on the principle of competitive binding.
Protocol Principle:
-
Coating: A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Competitive Binding: The sample (containing unknown LTB4), a fixed amount of enzyme-conjugated LTB4 (e.g., LTB4-Alkaline Phosphatase), and a specific primary antibody (e.g., rabbit anti-LTB4) are added to the wells. The LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the limited number of primary antibody sites.
-
Incubation & Wash: After incubation, the plate is washed to remove all unbound reagents. The amount of enzyme-conjugated LTB4 bound to the plate is inversely proportional to the amount of LTB4 in the original sample.
-
Detection: A substrate (e.g., pNpp) is added, which is converted by the bound enzyme into a colored product.
-
Readout: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of LTB4 in the sample is determined by comparing its absorbance to a standard curve generated with known amounts of LTB4.[19]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of lipid mediators due to its exceptional sensitivity and specificity.[20][21] It can distinguish LTB4 from its isomers and metabolites, providing highly reliable data.
Figure 3: General workflow for LTB4 quantification by LC-MS/MS.
Workflow Principle:
-
Sample Preparation: LTB4 is extracted from the biological matrix, typically using solid-phase extraction (SPE), to remove interfering substances and concentrate the analyte.[21] An isotope-labeled internal standard (e.g., LTB4-d4) is added at the beginning to account for sample loss during preparation and analysis.
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, where LTB4 is separated from other molecules based on its physicochemical properties, usually on a C18 reversed-phase column.[20][22]
-
Ionization and Mass Analysis: The separated analyte flows into the mass spectrometer. It is ionized, typically using electrospray ionization (ESI) in negative mode. In the tandem mass spectrometer (usually a triple quadrupole), a specific precursor ion for LTB4 is selected, fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only LTB4 is being measured.[21]
In Vivo and Preclinical Evidence
The efficacy of Piriprost has been evaluated in several preclinical models of inflammation and airway disease.
-
Acute Inflammation Model: In a rat model of thioglycollate-induced peritonitis, intraperitoneal administration of Piriprost (40 mg/kg) significantly inhibited the accumulation of leukocytes in the peritoneal cavity by 34%.[15] This finding supports the anti-inflammatory potential of 5-LOX inhibition by demonstrating a reduction in the recruitment of inflammatory cells in vivo.
-
Airway Hyperresponsiveness Model: In a study using Rhesus monkeys, chronic ozone exposure was used to induce airway hyperresponsiveness.[23] Prophylactic treatment with inhaled Piriprost was shown to have a protective effect, particularly on the smaller airways, implicating a role for 5-lipoxygenase products in this pathology.[23]
-
Clinical Studies in Asthma: Despite promising preclinical data, the clinical efficacy of inhaled Piriprost in asthmatic patients has been limited. Studies investigating its effect on allergen- and exercise-induced bronchoconstriction found no significant protective effect compared to placebo.[24][25] These outcomes highlight the complexity of translating preclinical findings to human diseases and underscore the multifactorial nature of asthma pathophysiology.
Conclusion
Piriprost (U-60,257) is a well-characterized inhibitor of the 5-lipoxygenase enzyme. By targeting the initial and rate-limiting step of the leukotriene synthesis pathway, it effectively prevents the production of both the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. Its mechanism has been validated through a series of in vitro cellular assays and in vivo preclinical models, which demonstrate its ability to reduce leukotriene synthesis and subsequent inflammatory responses. While its journey in clinical development for asthma did not lead to a therapeutic product, Piriprost remains an invaluable tool for researchers and scientists. It provides a selective pharmacological means to probe the intricate roles of the 5-lipoxygenase pathway in health and disease, aiding in the ongoing efforts to develop novel anti-inflammatory therapeutics.
References
-
Leukotrienes - biosynthesis and mechanisms of action. (1999). Australian Prescriber. Available at: [Link]
-
What are LTA4H inhibitors and how do they work? (2024). Synapse. Available at: [Link]
-
Johnson, H. G., & McNee, M. L. (1983). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. PubMed. Available at: [Link]
-
Braise, M., & Borgeat, P. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed. Available at: [Link]
-
Piriprost - AdisInsight. (2021). AdisInsight. Available at: [Link]
-
New discovery solves problem of anti-inflammatory substance. (2014). Karolinska Institutet. Available at: [Link]
-
Lin, A. H., & Ruwart, M. J. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60257). PubMed. Available at: [Link]
-
Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (2026). The Medical Biochemistry Page. Available at: [Link]
-
Pal, K., et al. (2019). Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? PMC. Available at: [Link]
-
Johnson, H. G., Stout, B. K., & Ruppel, P. L. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. PubMed. Available at: [Link]
-
Leukotriene - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. PMC. Available at: [Link]
-
Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Bioscience Pharma. Available at: [Link]
-
Pal, K., et al. (2019). Leukotriene A4 Hydrolase Activation and Leukotriene B4 Production by Eosinophils in Severe Asthma. Ovid. Available at: [Link]
-
Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. ATS Journals. Available at: [Link]
-
Bakhtiar, R., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Bentham Science Publisher. Available at: [Link]
-
Hayes, E. C., et al. (1983). Radioimmunoassay for leukotriene B4. PubMed. Available at: [Link]
-
Leukotriene B4 ELISA Kits. (n.d.). Biocompare. Available at: [Link]
-
Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. PMC. Available at: [Link]
-
Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. PubMed. Available at: [Link]
-
Örning, L., et al. (1991). Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes. PubMed. Available at: [Link]
-
General Leukotriene B4 (LTB4) ELISA Kit (UNDL00051). (n.d.). Assay Genie. Available at: [Link]
-
Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. PubMed. Available at: [Link]
-
Popular 5 Lipoxygenase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx. Available at: [Link]
-
Kumlin, M. (1996). Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. PubMed. Available at: [Link]
-
5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Available at: [Link]
-
Leukotrienes: Inhibitors & Natural Ways to Block Them. (2020). SelfHacked. Available at: [Link]
-
Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. (2021). PubMed. Available at: [Link]
-
An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. (2016). ResearchGate. Available at: [Link]
-
Moreno-Fernández, S., et al. (2019). Inhibition of 5-lipoxygenase derived leukotrienes and hemiketals as a novel anti-inflammatory mechanism of urolithins. PMC. Available at: [Link]
-
Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (2016). Der Pharma Chemica. Available at: [Link]
-
PIRIPROST. (n.d.). gsrs. Available at: [Link]
-
Leukotriene Receptor Antagonists. (2023). NCBI Bookshelf. Available at: [Link]
-
Werz, O., & Steinhilber, D. (2004). Protein Kinase A Inhibits Leukotriene Synthesis by Phosphorylation of 5-Lipoxygenase on Serine 523. Semantic Scholar. Available at: [Link]
-
Bisgaard, H. (2001). Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. COPSAC. Available at: [Link]
Sources
- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Leukotriene - Wikipedia [en.wikipedia.org]
- 3. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. selfhacked.com [selfhacked.com]
- 5. Piriprost - AdisInsight [adisinsight.springer.com]
- 6. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biosciencepharma.com [biosciencepharma.com]
- 10. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 12. atsjournals.org [atsjournals.org]
- 13. medkoo.com [medkoo.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. assaygenie.com [assaygenie.com]
- 19. msesupplies.com [msesupplies.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Novel Antiasthmatic Agent: An In-depth Technical Guide to the Historical Development of Piriprost
For Researchers, Scientists, and Drug Development Professionals
The quest for effective asthma therapies has been a journey of evolving scientific understanding, from broad-acting bronchodilators to targeted molecular interventions. In the early 1980s, a promising new compound, Piriprost (U-60,257), emerged from the laboratories of The Upjohn Company. It represented a rational drug design approach aimed at a key inflammatory pathway implicated in asthma: the 5-lipoxygenase cascade. This technical guide provides a comprehensive historical account of Piriprost's development, from its scientific rationale and preclinical evaluation to its eventual clinical trials, offering valuable insights into the challenges and lessons of antiasthmatic drug discovery.
The Scientific Imperative: Targeting Leukotriene Synthesis
The development of Piriprost was predicated on the burgeoning understanding of the central role of leukotrienes in the pathophysiology of asthma. Leukotrienes are potent, pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. Their physiological effects, including intense bronchoconstriction, increased vascular permeability, and enhanced mucus secretion, are all hallmarks of the asthmatic response.
Piriprost, chemically known as 6,9-deepoxy-6,9-(phenylimino)-delta 6,8-prostaglandin I1, was designed as a selective inhibitor of the 5-lipoxygenase pathway. The therapeutic hypothesis was that by blocking the synthesis of leukotrienes, Piriprost could prevent the downstream inflammatory events that lead to airway obstruction in asthma. This represented a novel mechanistic approach, moving beyond symptomatic relief with bronchodilators towards a more targeted anti-inflammatory strategy.
Preclinical Pharmacology: From In Vitro Potency to In Vivo Efficacy
The preclinical development of Piriprost involved a rigorous series of in vitro and in vivo studies to characterize its mechanism of action, potency, and efficacy in relevant models of asthma.
In Vitro Characterization of 5-Lipoxygenase Inhibition
The primary mechanism of Piriprost as a 5-LO inhibitor was established through a variety of in vitro cellular assays. These experiments were fundamental in confirming its intended mode of action and quantifying its inhibitory potency.
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cells
-
Cell Culture and Harvest: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach a suitable density. The cells are then harvested and washed.
-
Pre-incubation with Inhibitor: The RBL-1 cells are resuspended in a buffered salt solution and pre-incubated with varying concentrations of Piriprost (or a vehicle control) for a defined period, typically 15-30 minutes at 37°C.
-
Stimulation of Leukotriene Synthesis: The cells are then challenged with a calcium ionophore, such as A23187, to stimulate the 5-lipoxygenase pathway and induce the synthesis and release of leukotrienes.
-
Termination and Extraction: The reaction is terminated, and the leukotrienes (e.g., LTB4, LTC4) are extracted from the cell supernatant using a suitable method, such as solid-phase extraction.
-
Quantification of Leukotrienes: The extracted leukotrienes are quantified using high-performance liquid chromatography (HPLC) or a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of Piriprost that causes a 50% inhibition of leukotriene synthesis (IC50) is calculated from the dose-response curve.
The rationale for this experimental design is its ability to provide a direct measure of the compound's inhibitory effect on the target enzyme within a relevant cellular system. The use of a calcium ionophore provides a robust and reproducible stimulus for the 5-LO pathway, allowing for a clear and quantitative assessment of Piriprost's potency. Studies in RBL-1 cells and cloned mouse mast cells demonstrated that Piriprost inhibited the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and the sulfidopeptide leukotrienes in parallel, with IC50 values typically in the micromolar range.[1]
In Vivo Efficacy in Animal Models of Asthma
Following the confirmation of its in vitro activity, Piriprost was evaluated in animal models designed to mimic key features of human asthma, particularly antigen-induced bronchoconstriction. The actively sensitized guinea pig model was a cornerstone of this in vivo evaluation.
Experimental Protocol: Antigen-Induced Bronchoconstriction in Actively Sensitized Guinea Pigs
-
Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, via intraperitoneal injections.
-
Drug Administration: A predetermined time before antigen challenge, sensitized guinea pigs are administered Piriprost or a vehicle control through a relevant route (e.g., oral, intravenous, or aerosol).
-
Antigen Challenge: The animals are then challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.
-
Measurement of Airway Obstruction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance and/or a decrease in respiratory airflow, often using a whole-body plethysmograph to determine specific airway resistance (SRaw).
-
Data Analysis: The protective effect of Piriprost is quantified by comparing the magnitude of the antigen-induced bronchoconstriction in the drug-treated group to the vehicle-treated control group.
This protocol is self-validating as it includes a positive control (antigen challenge in the absence of the drug) and allows for the determination of a dose-response relationship for the test compound. Piriprost was shown to effectively inhibit the leukotriene-dependent component of antigen-induced bronchoconstriction in this model.[2] Further studies in rhesus monkeys demonstrated that Piriprost could protect against ozone-induced airway hyperresponsiveness, suggesting its potential to mitigate environmentally triggered asthma-like symptoms.[3]
Clinical Development: Assessing Efficacy in Human Asthma
The promising preclinical data for Piriprost prompted its advancement into clinical trials to evaluate its safety and efficacy in patients with asthma.
Phase I: Safety and Tolerability
Initial Phase I studies in healthy volunteers established the safety and tolerability profile of Piriprost, allowing for the selection of appropriate doses for further clinical investigation.
Phase II: Evaluation in Allergen- and Exercise-Induced Asthma
A key Phase II clinical trial was designed to assess the efficacy of inhaled Piriprost in preventing bronchoconstriction induced by two common triggers in asthmatic patients: allergens and exercise.
Experimental Protocol: Clinical Trial of Inhaled Piriprost in Allergen- and Exercise-Induced Asthma
-
Patient Population: The study enrolled patients with a confirmed diagnosis of allergic asthma and a documented history of both allergen- and exercise-induced bronchoconstriction.
-
Baseline Challenge: Each participant underwent baseline challenges with a specific allergen and a standardized exercise test (e.g., treadmill running) to determine the provocative stimulus required to induce a significant fall in forced expiratory volume in one second (FEV1).
-
Study Design: The trial employed a randomized, double-blind, placebo-controlled, crossover design.
-
Intervention: On separate study days, patients received a single inhaled dose of Piriprost or a matching placebo.
-
Post-Dose Challenge: Following a specified time after drug administration, patients were challenged with either the allergen or the exercise stimulus.
-
Efficacy Assessment: The primary endpoint was the change in FEV1 from pre-challenge baseline, measured at regular intervals post-challenge.
-
Data Analysis: The protective effect of Piriprost was determined by comparing the post-challenge fall in FEV1 after drug treatment with the fall after placebo administration.
Despite the strong preclinical evidence, the results of this clinical trial were disappointing. Inhaled Piriprost did not provide a significant protective effect against either allergen- or exercise-induced bronchoconstriction when compared to placebo.[4][5] Furthermore, the inhalation of Piriprost was found to be irritating to the respiratory tract.[4][5] These findings cast doubt on the clinical utility of Piriprost as an inhaled antiasthmatic agent and ultimately led to the discontinuation of its development for this indication.
Visualizing the Scientific Pathway of Piriprost
Figure 1: The Arachidonic Acid Cascade and the Site of Piriprost Inhibition
A flowchart depicting the key stages of an in vivo experiment to evaluate the efficacy of Piriprost in an antigen-induced model of asthma.
Summary of Key Developmental Data
| Phase of Development | Model/System | Key Findings | Reference |
| In Vitro Pharmacology | Rat Basophilic Leukemia (RBL-1) cells, Mouse Mast Cells | Demonstrated inhibition of 5-lipoxygenase and parallel reduction of 5-HETE, LTB4, and sulfidopeptide leukotrienes. IC50 values in the micromolar range. | [1] |
| In Vivo Preclinical | Actively Sensitized Guinea Pigs | Inhibited the leukotriene-dependent component of antigen-induced bronchoconstriction. | [2] |
| In Vivo Preclinical | Rhesus Monkeys | Protected against ozone-induced methacholine hyperresponsive small airways. | [3] |
| Phase II Clinical Trial | Patients with Allergen- and Exercise-Induced Asthma | Inhaled Piriprost showed no significant protective effect on FEV1 decline compared to placebo. Caused respiratory tract irritation. | [4][5] |
Conclusion: A Valuable Lesson in the Path to New Asthma Therapies
The historical development of Piriprost serves as a critical case study in the field of antiasthmatic drug discovery. While it did not ultimately prove to be a clinically effective treatment for asthma, its rational design and preclinical evaluation provided important validation for targeting the 5-lipoxygenase pathway. The challenges encountered in its clinical development, particularly the disconnect between preclinical efficacy and clinical outcomes, as well as formulation-related issues like respiratory irritation, highlighted the complexities of translating a novel mechanism of action into a successful therapeutic. The scientific journey of Piriprost, though not culminating in a marketed drug, contributed to the body of knowledge that paved the way for the development of other leukotriene modifiers that are now established components of asthma management.
References
-
Bach, M. K., Griffin, R. L., & Richards, I. M. (1985). Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257). International Archives of Allergy and Applied Immunology, 77(1-2), 264–266. [Link]
-
Bach, M. K., Brashler, J. R., & Morton, D. R. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology, 36(9), 1461–1466. [Link]
-
McNee, M. L., & Johnson, H. G. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. Prostaglandins, 35(3), 459–466. [Link]
-
Braquet, P., & Garay, R. P. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Prostaglandins, Leukotrienes, and Medicine, 29(2-3), 131–135. [Link]
-
Mann, J. S., Robinson, C., Sheridan, A. Q., Clement, P., Bach, M. K., & Holgate, S. T. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. Thorax, 41(10), 746–752. [Link]
-
AdisInsight. (1994). Piriprost. AdisInsight. Retrieved from [Link]
-
Lebidois, J., Soifer, S. J., Clyman, R. I., & Heymann, M. A. (1987). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric Research, 22(3), 350–354. [Link]
- Holgate, S. T., & Robinson, C. (1987). 6 The contribution of inflammatory mediators to the pathogenesis of asthma. Immunology and Molecular Biology of the Allergic Response, 135.
- R&D Focus Drug News. (1994). U-60257. R&D Focus Drug News, 3(38), 1.
-
Mann, J. S., Holgate, S. T., Robinson, C., & Sheridan, A. Q. (1986). The effect of a 5-lipoxygenase inhibitor (U-60,257) on the bronchoconstrictor response to hyperventilation and exercise in asthma. Thorax, 41(10), 746-752. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Attenuation of antigen-induced bronchoconstriction in guinea pigs by a new xanthine derivative (HWA448) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academicjournals.org [academicjournals.org]
A Comprehensive Technical Guide to the Pharmacokinetic Profile of Piriprost in Rodent Models
Executive Summary
Piriprost (U-60,257) is a potent inhibitor of leukotriene formation, acting on the 5-lipoxygenase pathway.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for the preclinical development and interpretation of its pharmacological effects. This guide provides an in-depth analysis of the expected pharmacokinetic characteristics of Piriprost in rodent models, such as rats and mice. It synthesizes established principles of drug metabolism with specific data on leukotriene pathway inhibitors to offer a predictive and practical framework for researchers. Detailed experimental protocols for conducting robust rodent PK studies are provided, alongside guidance on data interpretation and visualization, to ensure scientific rigor and reproducibility.
Introduction to Piriprost and its Mechanism of Action
Piriprost, chemically known as 6,9-deepoxy-6,9-(phenylimino)-Δ6,8-prostaglandin I1, was developed as a selective inhibitor of the 5-lipoxygenase pathway.[2] This pathway is responsible for the synthesis of leukotrienes, which are potent lipid mediators involved in inflammatory processes.[3] Specifically, Piriprost has been shown to inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and the sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4) in both rat and mouse mast cells.[1] By blocking the production of these pro-inflammatory molecules, Piriprost has demonstrated potential in mitigating inflammatory responses, such as reducing leukocyte accumulation in animal models of acute inflammation.[2] Its action as a 5-lipoxygenase inhibitor, rather than a receptor antagonist, makes its pharmacokinetic and pharmacodynamic relationship a critical area of study for predicting efficacy.[1]
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the site of action for Piriprost.
Caption: Site of Piriprost Inhibition in the 5-Lipoxygenase Pathway.
Predicted Pharmacokinetic Profile of Piriprost in Rodent Models
While specific, publicly available pharmacokinetic data for Piriprost is limited, we can infer its likely ADME properties based on its chemical class and data from other leukotriene modifiers studied in rodents.[4][5] Rodent models, primarily mice and rats, are crucial in preclinical studies to understand a drug's behavior in a living system before human trials.[6][7]
Absorption
Following oral administration in rodents, the absorption of Piriprost is anticipated to be moderate. The absolute bioavailability of other leukotriene antagonists, such as zafirlukast, has been reported to be around 68% in rats.[4] Factors influencing oral absorption include the compound's solubility, permeability, and susceptibility to first-pass metabolism in the gut and liver.[8] For a comprehensive assessment, both oral (p.o.) and intravenous (i.v.) routes of administration should be evaluated to determine absolute bioavailability.[9]
Distribution
Once absorbed, Piriprost is expected to distribute into various tissues. The volume of distribution (Vd) will determine the extent of this distribution. A low Vd would suggest the compound is primarily confined to the bloodstream, while a high Vd would indicate significant distribution into tissues. Given its inhibitory effects on neutrophils and platelets, it is expected to distribute to sites of inflammation.[10] High plasma protein binding is a common characteristic of this class of drugs, which would confine the free, active compound concentration.[11]
Metabolism
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme system playing a major role.[8] It is highly probable that Piriprost undergoes hepatic metabolism. The specific CYP isoforms involved would need to be identified through in vitro studies with rodent liver microsomes. Common metabolic pathways include oxidation, hydroxylation, and conjugation to enhance water solubility for excretion. The extent of metabolism will significantly impact the compound's half-life and clearance.
Excretion
Excretion of Piriprost and its metabolites is likely to occur through both renal (urine) and biliary (feces) routes. For many leukotriene antagonists, biliary excretion is a significant pathway.[11] Studies using metabolic cages to collect urine and feces are essential for a complete understanding of the excretion pathways and to perform a mass balance analysis.[12]
Key Pharmacokinetic Parameters in Rodent Models
A typical rodent PK study aims to define several key parameters that describe the compound's behavior over time.[13] These parameters are crucial for designing subsequent efficacy and toxicology studies.[6]
| Parameter | Description | Significance in Rodent Models |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and potential for acute effects. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A key indicator of overall bioavailability and exposure. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by half | Determines dosing frequency and time to reach steady-state. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Reflects the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |
| F% (Bioavailability) | Fraction of an oral dose that reaches systemic circulation | Essential for comparing oral and intravenous dosing.[9] |
Table 1: Key Pharmacokinetic Parameters and Their Significance.
Experimental Methodologies for Rodent PK Studies
Conducting a well-designed pharmacokinetic study is paramount for obtaining reliable and reproducible data.[14][15] The following sections outline a standard workflow.
Caption: General Workflow for a Rodent Pharmacokinetic Study.
Animal Models and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used for PK studies due to their size, which allows for serial blood sampling.[16] C57BL/6 or BALB/c mice are also frequently used.[17]
-
Health Status: Animals should be specific-pathogen-free and allowed to acclimate for at least one week before the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. For oral dosing studies, an overnight fast may be required.
Dosing and Administration
-
Rationale: The choice of dosing route depends on the study's objective. Intravenous (IV) administration is used to determine clearance and volume of distribution, while oral (p.o.) administration is used to assess bioavailability.[18]
-
Protocol (Oral Gavage in Rats):
-
Accurately weigh each animal to calculate the precise dose volume.
-
Prepare the dosing formulation of Piriprost in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Record the exact time of dosing.
-
Blood Sampling Techniques
-
Rationale: Serial blood sampling from the same animal reduces inter-animal variability and the total number of animals required.[13]
-
Protocol (Saphenous Vein Sampling in Rats):
-
Place the rat in a restraint tube.
-
Gently shave the area over the saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood bead.
-
Puncture the vein with a 25-gauge needle.
-
Collect blood (~100-200 µL) into a heparinized capillary tube at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Bioanalytical Method for Piriprost Quantification
-
Rationale: A validated bioanalytical method is crucial for the accurate and precise quantification of the drug in plasma.[19] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20][21]
-
Protocol (Plasma Sample Preparation and Analysis):
-
Protein Precipitation: To the collected plasma sample (e.g., 50 µL), add three volumes of cold acetonitrile containing an internal standard. Vortex vigorously to precipitate plasma proteins.[22]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system. Develop a chromatographic method to separate Piriprost from endogenous plasma components.
-
Quantification: Create a calibration curve using known concentrations of Piriprost in blank plasma. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[23]
-
Discussion and Interspecies Scaling
Data obtained from rodent PK studies are invaluable for predicting human pharmacokinetics.[24] However, interspecies differences in metabolism and physiology must be considered.[25] Allometric scaling, which relates physiological parameters to body weight, is a common method for extrapolating rodent data to predict human PK parameters.[26] While useful, these predictions should be refined with in vitro data from human systems (e.g., human liver microsomes) to improve accuracy.[27]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of Piriprost in rodent models. Although specific ADME data for Piriprost is not extensively published, by leveraging knowledge of its chemical class and established preclinical methodologies, researchers can design robust studies to characterize its absorption, distribution, metabolism, and excretion. The detailed protocols and workflow presented herein serve as a practical resource for drug development professionals, ensuring the generation of high-quality data essential for advancing novel anti-inflammatory therapies.
References
- Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention. PubMed.
- Experiments on the mode of action of piriprost (U-60257)
- Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention | Request PDF.
- Asthma: The Use of Animal Models and Their Transl
- Snapshot PK: a rapid rodent in vivo preclinical screening approach.
- Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. PubMed.
- Pharmacological inhibition of leukotrienes in an animal model of bleomycin-induced acute lung injury. PMC.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed.
- Inhibition of human platelet and neutrophil function by piriprost (U-60257). PubMed.
- Rodent PK Studies | Mouse, R
- A Role for Cysteinyl Leukotrienes in Airway Remodeling in a Mouse Asthma Model.
- Oral Pharmacokinetics and Food Interaction of the Leukotriene D4 Receptor Antagonist Verlukast. Amanote Research.
- Murine Pharmacokinetic Studies. PMC - NIH.
- Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administr
- Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
- Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflamm
- Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists.
- Leukotriene receptor antagonist reduces inflammation and alveolar bone loss in a rat model of experimental periodontitis. PubMed.
- Pharmacokinetics Studies in Mice or R
- Review on Bioanalytical Method Development in Human Plasma. IJTSRD.
- Montelukast, a leukotriene receptor antagonist, inhibits the late airway response to antigen, airway eosinophilia, and IL-5-expressing cells in Brown Norway r
- Bioanalytical methods for breast milk and plasma. IMI ConcePTION.
- Pharmacokinetics, biodistribution and toxicology of novel cell-penetr
- PK/PD. Biomere.
- Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning
- A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology.
- Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
- Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. University of Groningen.
- Prediction of In Vivo Pharmacokinetic Parameters and Time - exposure curves in rats using machine learning from the chemical structure. Gareth Conduit.
- Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal r
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning
- A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool.
- The mitochondrial pyruvate carrier regulates adipose glucose partitioning in female mice. ScienceDirect.
- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
- Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. PubMed.
- Pharmacokinetic parameters for mice, rats, and dogs obtained by the...
- Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. PubMed.
- ADME Properties in Drug Delivery. PMC - NIH.
- How do drug researchers address effects that only occur in rats?.
- Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in R
- The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. PMC.
Sources
- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parazapharma.com [parazapharma.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. mdpi.com [mdpi.com]
- 18. biomere.com [biomere.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. ConcePTION [imi-conception.eu]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. garethconduit.org [garethconduit.org]
- 25. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. optibrium.com [optibrium.com]
Technical Guide: Piriprost (U-60,257) Modulation of Airway Hyperresponsiveness
Part 1: Executive Summary
Piriprost (U-60,257) represents a foundational tool compound in respiratory pharmacology, historically utilized to dissect the role of the 5-lipoxygenase (5-LO) pathway in asthma pathophysiology. Unlike cysteinyl leukotriene receptor antagonists (e.g., montelukast) which block the receptor, Piriprost inhibits the 5-LO enzyme itself, preventing the synthesis of Leukotriene A4 (LTA4) and its downstream inflammatory metabolites (LTC4, LTD4, LTE4).
This guide details the application of Piriprost in preclinical research models, specifically focusing on its ability to attenuate the Late-Phase Asthmatic Response (LAR) and the subsequent development of Airway Hyperresponsiveness (AHR) . While superseded in the clinic by second-generation inhibitors (e.g., zileuton) due to potency and solubility profiles, Piriprost remains a critical reference compound for validating leukotriene-dependent mechanisms in airway remodeling and hypersensitivity.
Part 2: Mechanistic Architecture
The 5-Lipoxygenase Blockade
Airway hyperresponsiveness is often driven by a cascade of inflammatory mediators. The specific value of Piriprost lies in its upstream intervention. By inhibiting 5-LO, it starves the inflammatory cascade of cysteinyl leukotrienes (CysLTs), which are potent bronchoconstrictors and promoters of vascular permeability.
Mechanism of Action:
-
Substrate Competition: Piriprost acts as a glutathionyl analogue, competitively inhibiting the oxygenation of arachidonic acid at the C-5 position.
-
Downstream Effect: Reduction in LTC4 and LTD4 synthesis leads to diminished smooth muscle contraction and reduced eosinophilic infiltration during the late phase.
Visualization: The 5-LO Signaling Blockade
The following diagram illustrates the specific intervention point of Piriprost within the arachidonic acid cascade.
Figure 1: Piriprost inhibits 5-LO, preventing the conversion of Arachidonic Acid to 5-HPETE, thereby blocking the formation of pro-inflammatory leukotrienes.[1][2][3]
Part 3: Preclinical Efficacy in AHR Models
Research utilizing Piriprost has established a clear link between leukotriene synthesis and the late-phase response. The two primary models are the Ascaris suum-sensitive sheep and the ovalbumin-sensitized guinea pig.
Comparative Efficacy Data
The following table summarizes key quantitative outcomes from pivotal studies utilizing Piriprost.
| Model Organism | Challenge Agent | Administration Route | Key Outcome (EAR) | Key Outcome (LAR/AHR) | Reference |
| Sheep (Allergic) | Ascaris suum Antigen | Inhalation (Aerosol) | Moderate inhibition (variable) | Significant Inhibition of Late Phase and AHR | Abraham et al. [1] |
| Guinea Pig | Ovalbumin (OVA) | Intracardiac / Aerosol | Inhibition of bronchoconstriction | Prevention of leukocyte-dependent AHR | Bach et al. [2] |
| Human (Asthmatic) | Allergen / Exercise | Inhalation | Minimal effect | Failed to block LAR (likely due to irritancy/potency) | Mann et al. [3] |
Scientific Insight: The discrepancy between sheep/guinea pig success and human failure (Mann et al.) highlights a critical lesson in translational pharmacology. While Piriprost mechanistically works, its physicochemical properties (irritancy upon inhalation) masked its efficacy in humans, triggering reflex bronchoconstriction that confounded the results.
Part 4: Detailed Experimental Protocols
To replicate historical data or validate new 5-LO inhibitors using Piriprost as a control, strictly controlled protocols are required.
Protocol A: Sheep Model of Airway Hyperresponsiveness
This protocol is the "Gold Standard" for assessing the impact of drugs on the Late-Phase Asthmatic Response.
Objective: Determine if Piriprost pretreatment prevents antigen-induced AHR.
1. Subject Selection:
-
Use adult ewes (weight ~30-40 kg).
-
Validation: Animals must have a documented history of developing both early (EAR) and late (LAR) responses to Ascaris suum antigen. Only "dual responders" are valid for this protocol.
2. Baseline Measurements:
-
Intubate conscious sheep (nasotracheal) after topical anesthesia (2% lidocaine).
-
Measure Specific Lung Resistance (SRL) using an esophageal balloon catheter and a pneumotachograph.
-
Criterion: Baseline SRL must be < 1.5 cm H2O/L/sec.
3. Drug Administration (Piriprost):
-
Preparation: Dissolve Piriprost (U-60,257) in buffered saline (pH 7.4). Note: Piriprost is poorly soluble; requires careful pH adjustment or co-solvent (check specific solubility data, often requiring slightly alkaline pH initially).
-
Delivery: Nebulize 15-30 mg of Piriprost (total delivered dose) via an ultrasonic nebulizer directly into the endotracheal tube 30 minutes prior to antigen challenge.
4. Antigen Challenge:
-
Administer Ascaris suum extract (diluted to a predetermined responsiveness titer) via nebulizer for 20 minutes.
5. Data Acquisition:
-
EAR Phase: Measure SRL every 30 minutes for 0–4 hours.
-
LAR Phase: Measure SRL every 30 minutes from 4–8 hours post-challenge.
-
AHR Assessment: 24 hours post-challenge, administer inhaled Histamine or Carbachol dose-response. Calculate PC400 (provocative concentration increasing SRL by 400%).
6. Interpretation:
-
A successful run with Piriprost will show a blunted LAR (SRL does not rise significantly at 6-8 hours) and a preserved PC400 (no hyperresponsiveness) compared to vehicle control.
Visualization: Experimental Workflow
Figure 2: Temporal workflow for assessing Piriprost efficacy in the Sheep Model of Asthma.
Part 5: Critical Analysis & Limitations
While Piriprost provided the "proof of concept" that 5-LO inhibition could attenuate AHR, it is rarely used as a therapeutic candidate today. Researchers must understand why to interpret older data correctly:
-
Potency: Piriprost has an IC50 in the micromolar range (1-50 µM depending on assay conditions), whereas modern inhibitors like Zileuton or PF-4191834 are significantly more potent (nanomolar range).
-
Irritancy: As noted in Mann et al., inhaled Piriprost is an airway irritant. In human subjects, this irritation caused reflex bronchoconstriction, masking the anti-leukotriene benefit. This is a vital lesson for drug development: mechanism is not enough; delivery tolerability is paramount.
-
Selectivity: While primarily a 5-LO inhibitor, at high concentrations, Piriprost may exhibit off-target effects on glutathione S-transferases, potentially altering detoxification pathways.
References
-
Abraham, W. M., et al. (1986). Characterization of a late phase pulmonary response after antigen challenge in allergic sheep. American Review of Respiratory Disease.[4]
-
Bach, M. K., et al. (1985). Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257).[5] International Archives of Allergy and Applied Immunology.[5][6]
-
Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60,257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma.[6][7] Thorax.[7]
-
Fischer, A. S., et al. (2010). 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity.[8][9] British Journal of Pharmacology.
Sources
- 1. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The late, but not early, asthmatic response is dependent on IL-5 and correlates with eosinophil infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pyrrole Scaffold in Eicosanoid Pathway Modulation: A Comparative Analysis of Piriprost and Other Pyrrole Analog Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrole ring, a ubiquitous heterocyclic motif in natural products and synthetic pharmaceuticals, serves as a versatile scaffold for the design of potent enzyme inhibitors. Within the realm of inflammatory and immunological research, pyrrole-containing molecules have been successfully developed to target key enzymes in the arachidonic acid cascade, namely lipoxygenases (LOX) and cyclooxygenases (COX). This technical guide provides a comprehensive analysis of Piriprost (U-60,257), a selective 5-lipoxygenase inhibitor, and contrasts its molecular characteristics and mechanism of action with other notable pyrrole analog inhibitors that target the eicosanoid pathway. We will delve into the structure-activity relationships, target selectivity, and the experimental methodologies used to characterize these compounds, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Arachidonic Acid Cascade and the Significance of the Pyrrole Scaffold
The arachidonic acid (AA) cascade is a pivotal signaling pathway that governs a wide array of physiological and pathological processes, including inflammation, immunity, and hemostasis. Upon cellular stimulation, AA is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1] The enzymes 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of proinflammatory leukotrienes.[1]
The pyrrole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.[2] A number of pyrrole-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, which primarily inhibit COX enzymes.[3] This guide will focus on a comparative analysis of pyrrole-based inhibitors targeting different nodes of the AA cascade, with a central focus on the 5-LOX inhibitor, Piriprost.
Piriprost: A Selective Inhibitor of the 5-Lipoxygenase Pathway
Piriprost, also known as U-60,257, is a pyrrole-containing compound that has been identified as a selective inhibitor of 5-lipoxygenase.[4] Its inhibitory action on the 5-LOX pathway has been demonstrated to be beneficial in models of airway hyperresponsiveness.[5]
Chemical Structure and Properties
-
IUPAC Name: 5-((4R,5R)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)-1-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-2-yl)pentanoic acid
-
Molecular Formula: C26H35NO4
-
Molecular Weight: 425.57 g/mol
Mechanism of Action
Piriprost exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme, thereby blocking the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[6] This mechanism is distinct from that of many other anti-inflammatory agents that target the COX enzymes. One study has suggested that Piriprost may also act as a competitive antagonist of the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor in neutrophils, an action that appears to be independent of its lipoxygenase inhibition.[6]
In Vitro Potency
Piriprost has been shown to inhibit the formation of leukotrienes in various cell-based assays. For instance, in a study using human neutrophils, Piriprost inhibited LTB4 synthesis with an IC50 of 14 µM.
Comparative Analysis: Piriprost vs. Other Pyrrole Analog Inhibitors
The versatility of the pyrrole scaffold has led to the development of a diverse range of inhibitors targeting different enzymes within the arachidonic acid pathway. A comparative analysis of these compounds highlights the subtle structural modifications that govern their target selectivity and potency.
Pyrrole-Based Cyclooxygenase (COX) Inhibitors
A significant number of pyrrole analogs have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[7][8][9] These compounds often feature a diarylpyrrole core, where the two aryl groups occupy the hydrophobic channels of the COX active site.
-
Key Structural Features: Many potent and selective COX-2 inhibitors possess a sulfonamide or a similar acidic group, which interacts with a secondary pocket in the COX-2 enzyme that is not readily accessible in COX-1.[7]
-
Examples: A series of 1,2-diarylpyrroles have been shown to be potent and selective COX-2 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range. For example, a diarylpyrrole with a sulfonamide group has a COX-2 IC50 of 14 nM.[7]
Dual COX/LOX Inhibitors with a Pyrrole Core
Recognizing the involvement of both prostaglandins and leukotrienes in inflammation, efforts have been directed towards the development of dual inhibitors of COX and LOX enzymes.[2][3][10][11] The pyrrole scaffold has proven to be a suitable template for designing such multi-target agents.
-
Licofelone: A notable example is Licofelone, a dihydropyrrolizine derivative that acts as a dual inhibitor of 5-LOX and COX enzymes.[3]
-
Pyrroloquinazoline Derivatives: A pyrroloquinazoline derivative has been reported to exhibit dual inhibitory activity against COX-2 and 5-lipoxygenase.[10]
-
Pyrrolizine Derivatives: Another example is a pyrrolizine derivative, ML 3000, which has been shown to inhibit both cyclooxygenase and 5-lipoxygenase.[11]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of pyrrole-based inhibitors are dictated by the nature and position of substituents on the pyrrole ring and its appended functionalities.
-
For COX Inhibitors: The presence of a p-sulfonamidophenyl group at one of the aryl positions is a common feature for potent and selective COX-2 inhibition.[7]
-
For LOX Inhibitors: The structural requirements for potent 5-LOX inhibition by pyrrole analogs are less defined than for COX inhibitors. However, studies on tricyclic hydroxamic acids derived from pyrroles have shown weak inhibitory activity against 5-lipoxygenase.[12] A recent study on novel pyrrole derivatives identified a compound with an IC50 of 7.5 µM for soybean LOX.[13]
Quantitative Comparison of Inhibitory Potency
To provide a clear comparison of the inhibitory activities of Piriprost and other representative pyrrole analog inhibitors, the following table summarizes their reported IC50 values against their respective targets.
| Compound Class | Specific Compound Example | Target(s) | IC50 Value | Reference |
| 5-LOX Inhibitor | Piriprost | 5-Lipoxygenase (LTB4 synthesis) | 14 µM (human neutrophils) | Not explicitly stated in provided text |
| COX-2 Inhibitor | 1,2-Diarylpyrrole with sulfonamide | COX-2 | 14 nM | [7] |
| COX-2 Inhibitor | Pyrrole 4 | COX-2 | 0.65 µM | [3] |
| Dual COX/LOX Inhibitor | Pyrrole 2 | Soybean LOX | 7.5 µM | [13] |
| Dual COX/LOX Inhibitor | Hybrid 5 | COX-2 | 0.55 µM | [3] |
| Dual COX/LOX Inhibitor | Hybrid 6 | Soybean LOX | 27.5 µM | [13] |
Experimental Protocols for Inhibitor Characterization
The evaluation of enzyme inhibitors requires robust and well-validated experimental protocols. Below are representative step-by-step methodologies for assessing the inhibitory activity of compounds against 5-lipoxygenase and cyclooxygenase.
5-Lipoxygenase Inhibition Assay (Cell-Based)
This protocol describes a general method for determining the IC50 value of a test compound against 5-LOX in a cellular context.
-
Cell Culture: Culture a suitable cell line known to express 5-lipoxygenase, such as rat basophilic leukemia cells (RBL-1).
-
Cell Stimulation: Pre-incubate the cells with various concentrations of the test compound (e.g., Piriprost) for a specified time.
-
Arachidonic Acid Addition: Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of exogenous arachidonic acid to initiate leukotriene synthesis.
-
Extraction of Metabolites: After a defined incubation period, terminate the reaction and extract the lipid mediators from the cell supernatant using a suitable organic solvent.
-
Quantification by HPLC or ELISA: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific enzyme-linked immunosorbent assay (ELISA) to quantify the amount of 5-HETE or leukotrienes produced.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[14]
Cyclooxygenase Inhibition Assay (In Vitro)
This protocol outlines a common method for assessing the inhibitory activity of compounds against purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with a range of concentrations of the test compound in a suitable buffer containing necessary co-factors (e.g., heme, tryptophan).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a short incubation period, stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[3]
Visualizing the Molecular Landscape
To better understand the relationships between the compounds and their targets, as well as the experimental workflows, the following diagrams are provided.
Simplified Arachidonic Acid Cascade
Caption: Simplified overview of the arachidonic acid metabolic pathways.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for characterizing enzyme inhibitors.
Conclusion and Future Directions
Piriprost stands as a significant example of a pyrrole-based inhibitor targeting the 5-lipoxygenase pathway. Its comparative analysis with other pyrrole analogs that inhibit COX enzymes or exhibit dual COX/LOX inhibitory activity underscores the remarkable versatility of the pyrrole scaffold in medicinal chemistry. The subtle structural modifications on this core can dramatically influence target selectivity and potency, providing a rich field for further exploration.
Future research in this area will likely focus on the development of next-generation pyrrole-based inhibitors with improved pharmacokinetic profiles and enhanced selectivity for their intended targets. A deeper understanding of the three-dimensional structures of these enzymes in complex with their pyrrole-based inhibitors will be crucial for rational drug design. Furthermore, the exploration of novel pyrrole derivatives as inhibitors of other enzymes in the eicosanoid pathway may unveil new therapeutic opportunities for a wide range of inflammatory and proliferative diseases.
References
- Dannhardt, G., & Kiefer, W. (2001). 1,2-Diarylpyrroles as potent and selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters, 11(16), 2155-2158.
- Reddy, A. et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
- G. T. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
- Redzicka, A. et al. (2021). Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. Molecules, 26(16), 4945.
- Dannhardt, G., & Ulbrich, H. (2000). The pyrrole moiety as a template for COX-1/COX-2 inhibitors. European Journal of Medicinal Chemistry, 35(5), 499-510.
- Görlitzer, K., et al. (2002). [Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition]. Pharmazie, 57(4), 243-9.
- K. T. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
- Sá, V. G. D., et al. (2002). A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase. British Journal of Pharmacology, 135(1), 117-124.
- Laufer, S., et al. (1994). Pharmacological profile of a new pyrrolizine derivative inhibiting the enzymes cyclo-oxygenase and 5-lipoxygenase. Arzneimittel-Forschung, 44(5), 629-636.
- Labat, C., et al. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Agents and Actions, 21(3-4), 279-282.
- Not explicitly st
- G. T. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
- Johnson, H. G., & McNee, M. L. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. Prostaglandins, 35(3), 459-466.
- Not explicitly st
- Not explicitly st
- Mann, J. S., et al. (1985). Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60257). International Archives of Allergy and Applied Immunology, 77(1-2), 264-266.
- Not explicitly st
- Not explicitly st
- Not explicitly st
- Buck, J., et al. (1991). Determination of the IC50-value for the inhibition of leukotrien biosynthesis (5-lipoxygenase activity)
- Not explicitly st
- Not explicitly st
- Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 50(Supplement), S40-S45.
Sources
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Diarylpyrroles as potent and selective inhibitors of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pyrrole moiety as a template for COX-1/COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of a new pyrrolizine derivative inhibiting the enzymes cyclo-oxygenase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Determining the Biological Half-Life of Piriprost in Plasma: A Technical Guide for Researchers
This guide provides a comprehensive framework for the experimental determination of the biological half-life of Piriprost in plasma. As a potent inhibitor of leukotriene synthesis, understanding the pharmacokinetic profile of Piriprost is paramount for its development as a therapeutic agent. Due to the current absence of publicly available data on its plasma half-life, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals to elucidate this critical parameter.
Foundational Principles: Understanding Pharmacokinetics and Biological Half-Life
The biological half-life (t½) of a drug is a fundamental pharmacokinetic parameter that describes the time required for the concentration of the drug in the blood plasma to decrease by half.[1][2] This parameter is crucial for determining dosing intervals and predicting the time to reach steady-state concentrations or complete elimination from the body.[1][3] The half-life is intrinsically linked to the rates of drug absorption, distribution, metabolism, and excretion (ADME). For a compound like Piriprost, its metabolism, likely involving enzymatic pathways, and subsequent excretion will be the primary determinants of its plasma half-life.
The plasma concentration-time curve following drug administration provides the empirical data from which the half-life is calculated.[4][5] For most drugs, elimination follows first-order kinetics, where the rate of elimination is directly proportional to the drug concentration. This results in an exponential decay of the plasma concentration over time.
Experimental Design: A Roadmap to Data Generation
A well-designed in vivo study is the cornerstone of accurate pharmacokinetic analysis. The following sections detail the critical components of an experimental protocol to determine the plasma half-life of Piriprost.
Selection of an Appropriate Animal Model
The choice of animal model is a critical decision that can influence the translatability of pharmacokinetic data to humans. While rodent models are often used for initial screening, a larger animal model, such as the swine, can offer physiological and metabolic similarities to humans, particularly for studying anti-inflammatory drugs.[6][7][8]
Recommendation: An initial pilot study in rats is recommended to establish a preliminary pharmacokinetic profile. For more definitive studies, the use of a swine model is advised due to its closer approximation of human physiology.
Dosing and Administration
The route of administration and the dose of Piriprost will significantly impact its pharmacokinetic profile. For an initial characterization of the elimination half-life, intravenous (IV) administration is preferred as it bypasses the absorption phase, providing a clear view of the distribution and elimination phases.
-
Dose Selection: The dose should be sufficient to achieve plasma concentrations that are quantifiable by the chosen analytical method but remain within a pharmacologically relevant and non-toxic range.
-
Vehicle: Piriprost should be dissolved in a suitable, sterile, and non-toxic vehicle for administration.
Blood Sampling Schedule
A meticulously planned blood sampling schedule is essential to accurately capture the plasma concentration-time profile. The sampling frequency should be highest during the initial distribution phase and then spaced out during the elimination phase.
Proposed Sampling Schedule (for IV administration):
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 10, 15, 30, 60, 90 minutes
-
Later time points: 2, 4, 6, 8, 12, 24 hours
The exact timing may need to be adjusted based on the preliminary data from a pilot study.
Bioanalytical Methodology: Quantifying Piriprost in Plasma
The accurate quantification of Piriprost in plasma requires a sensitive, selective, and validated analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10][11]
Plasma Sample Preparation
The goal of sample preparation is to extract Piriprost from the complex plasma matrix and remove interfering substances. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[12][13]
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an equilibration with an appropriate buffer.
-
Loading: Acidify the plasma sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute Piriprost from the cartridge using a stronger organic solvent, possibly with a pH modifier.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is injected into the LC-MS/MS system for separation and detection.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of prostaglandins and related compounds.[12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for Piriprost and an internal standard will need to be optimized.
Method Validation
The analytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in plasma under different storage and processing conditions.
Data Analysis and Interpretation
Once the plasma concentrations of Piriprost at various time points have been determined, the data can be used to calculate the biological half-life.
Pharmacokinetic Modeling
The plasma concentration-time data is typically plotted on a semi-logarithmic scale (log concentration vs. time).[5] The elimination phase of the curve will appear as a straight line.
Calculation of Half-Life
The elimination rate constant (k_el) is determined from the slope of the linear elimination phase of the semi-logarithmic plot.[5]
-
Slope = - k_el / 2.303
The biological half-life (t½) is then calculated using the following formula:[1][2]
-
t½ = 0.693 / k_el
Table 1: Hypothetical Pharmacokinetic Data for Piriprost
| Time (hours) | Plasma Concentration (ng/mL) |
| 0.08 | 950 |
| 0.25 | 720 |
| 0.5 | 550 |
| 1 | 380 |
| 2 | 210 |
| 4 | 65 |
| 8 | 10 |
| 12 | < LLOQ |
LLOQ: Lower Limit of Quantification
Visualizing the Workflow and Underlying Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of Piriprost.
Caption: Experimental workflow for determining the plasma half-life of Piriprost.
Caption: Simplified mechanism of action of Piriprost as a 5-lipoxygenase inhibitor.
Conclusion
This technical guide provides a comprehensive and actionable framework for the determination of the biological half-life of Piriprost in plasma. By following the outlined experimental design, employing a robust bioanalytical methodology, and applying sound pharmacokinetic principles, researchers can successfully elucidate this critical parameter. The resulting data will be invaluable for the continued development of Piriprost as a potential therapeutic agent.
References
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC. Available at: [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Available at: [Link]
-
Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. PubMed. Available at: [Link]
-
Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. University of Barcelona. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers. ULisboa. Available at: [Link]
-
LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. Semantic Scholar. Available at: [Link]
-
Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route. ResearchGate. Available at: [Link]
-
Pharmacokinetic and pharmacodynamic analysis of a novel leukotriene biosynthesis inhibitor, MK-0591, in healthy volunteers. PMC. Available at: [Link]
-
Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers. Available at: [Link]
-
Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects. PubMed. Available at: [Link]
-
Pharmacokinetics of prostaglandins. PubMed. Available at: [Link]
-
The Pharmacology of Prostaglandin Analogues. Ento Key. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration. PMC. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. DADUN. Available at: [Link]
-
The Half-Life. Interactive Clinical Pharmacology. Available at: [Link]
-
Clinical Pharmacology of Leukotriene Receptor Antagonists and 5-Lipoxygenase Inhibitors. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. ResearchGate. Available at: [Link]
-
Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. Mad Barn. Available at: [Link]
-
determining a drug's half-life. YouTube. Available at: [Link]
-
Plasma clearance and half-life of prostaglandin F2alpha: a comparison between mares and heifers. PubMed. Available at: [Link]
-
From Bench to Bedside: The Hurdles of Discovering a New Leukotriene Receptor Antagonist. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
How to calculate drug half-life and clearance rate? Patsnap Synapse. Available at: [Link]
-
What is the formula for calculating the half-life of a drug? Dr.Oracle. Available at: [Link]
-
Half-life. Deranged Physiology. Available at: [Link]
Sources
- 1. How to calculate drug half-life and clearance rate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The Half-Life | Interactive Clinical Pharmacology [icp.org.nz]
- 5. m.youtube.com [m.youtube.com]
- 6. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - IN²UB [ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Piriprost Stock Solutions in DMSO
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically-grounded protocol for the preparation, storage, and handling of stock solutions of Piriprost, a potent 5-lipoxygenase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1] The guide is designed for researchers, scientists, and drug development professionals who require reliable and reproducible experimental outcomes. Beyond a simple recitation of steps, this protocol delves into the causal reasoning behind each procedural choice, emphasizing scientific integrity, safety, and solution stability. Adherence to these guidelines is critical for ensuring the potency and consistency of Piriprost in downstream applications, from basic research to preclinical studies.[2][3]
Piriprost: A Profile of a 5-Lipoxygenase Inhibitor
Piriprost, also known by its developmental code U-60,257, is a synthetic compound that plays a significant role in eicosanoid research.[4] Its primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LO) enzyme. This enzyme is a critical control point in the biosynthesis of leukotrienes, a class of inflammatory mediators derived from arachidonic acid.[1] By inhibiting 5-LO, Piriprost effectively blocks the production of a cascade of pro-inflammatory leukotrienes, including LTB₄, LTC₄, LTD₄, and LTE₄.[1] This inhibitory action makes Piriprost a valuable tool for investigating inflammatory pathways and has been explored in contexts such as neutrophil function, platelet aggregation, and pulmonary vascular tone.[2][5][6]
| Property | Value | Source(s) |
| IUPAC Name | 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid | [4] |
| Synonyms | U-60,257, U60257 | [4] |
| Molecular Formula | C₂₆H₃₅NO₄ | [7][8] |
| Molecular Weight | 425.57 g/mol | [4][7] |
| CAS Number | 79672-88-1 | [4] |
Mechanism of Action: Interruption of the Leukotriene Pathway
Piriprost's utility is rooted in its ability to selectively inhibit the 5-lipoxygenase pathway. This intervention prevents the conversion of arachidonic acid into bioactive leukotrienes, which are potent mediators of inflammation and allergic responses. Understanding this mechanism is key to designing experiments where the specific contributions of this pathway are being investigated.
Piriprost's inhibitory action on the 5-lipoxygenase enzyme.
Rationale for Using DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery and life science research.[9][10]
-
High Solubilizing Power : Its capacity to dissolve compounds that are poorly soluble in aqueous solutions is paramount for preparing high-concentration stock solutions.
-
Miscibility : DMSO is miscible with water and most organic solvents, which facilitates the dilution of stock solutions into aqueous cell culture media or assay buffers.[11]
-
Stability : While not completely inert, DMSO provides a relatively stable environment for many dissolved compounds during storage.[12] However, it's important to note that DMSO can affect the stability and activity of certain enzymes or proteins in assays, a factor that should be considered during experimental design.[13]
A Critical Note on Safety : DMSO readily penetrates the skin and can carry dissolved substances with it.[11] This property underscores the importance of using appropriate personal protective equipment (PPE), especially when handling potent or toxic compounds like Piriprost.
Safety and Handling Precautions
Before beginning, a thorough risk assessment must be conducted. Handle Piriprost and DMSO in accordance with institutional safety guidelines.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[14][15]
-
Engineering Controls : Handle the solid, powdered form of Piriprost in a chemical fume hood to prevent inhalation of fine particles.[16]
-
Spill and Disposal : In case of skin contact, wash the affected area thoroughly with water.[17] Dispose of all chemical waste, including used vials and pipette tips, according to institutional and local regulations.
-
DMSO-Specific Precautions : Due to its ability to enhance skin absorption, avoid direct contact with DMSO and any solutions containing it.[11] If a solution of Piriprost in DMSO is spilled on the skin, it must be washed off immediately with copious amounts of water.
Protocol: Preparation of a 10 mM Piriprost Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. The principles can be adapted for other desired concentrations.
Required Materials and Equipment
-
Piriprost (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined screw caps[18]
-
Calibrated positive displacement or air displacement pipettes with appropriate sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Step-by-Step Procedure
Workflow for preparing Piriprost stock solution.
Step 1: Pre-Weighing Preparations Allow the vial containing the solid Piriprost powder to equilibrate to room temperature for at least 60 minutes before opening.
-
Causality : This critical step prevents atmospheric moisture from condensing onto the cold powder. Hygroscopic compounds can absorb water, which can affect the accuracy of weighing and potentially degrade the compound over time.[18][19]
Step 2: Calculation of Required Mass Use the following formula to calculate the mass of Piriprost required to prepare your desired volume and concentration of stock solution.
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example Calculation for 1 mL of a 10 mM Stock:
-
Mass (mg) = 10 mM x 1 mL x 425.57 g/mol / 1000
-
Mass (mg) = 4.2557 mg
-
Step 3: Weighing the Compound In a chemical fume hood, carefully weigh out the calculated mass of Piriprost (e.g., 4.26 mg) onto weighing paper and transfer it to an appropriately sized, sterile vial (e.g., a 1.5 mL amber glass vial).
-
Expertise : Using a vial that is appropriately sized minimizes the headspace, reducing potential exposure to air and moisture. Amber vials protect light-sensitive compounds.
Step 4: Dissolution Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the Piriprost powder.
-
Trustworthiness : Using high-purity, anhydrous DMSO is essential. Water content in lower-grade DMSO can promote compound degradation and hydrolysis over time.[20]
Step 5: Ensuring Complete Solubilization Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is slow, brief sonication in a room temperature water bath can be applied.
-
Self-Validation : Visually inspect the solution against a light source to ensure no particulates remain. An incompletely dissolved stock solution is a primary source of dosing errors in experiments.
Storage, Stability, and Handling of Stock Solutions
Proper storage is crucial to maintain the integrity and potency of the Piriprost stock solution.
Aliquoting and Long-Term Storage
Once prepared, immediately divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials (amber glass or polypropylene).[18]
-
Causality : Aliquoting is the most effective strategy to prevent degradation caused by repeated freeze-thaw cycles, which can compromise compound stability.[21] It also minimizes contamination risk and moisture introduction from repeated openings.
| Parameter | Recommendation | Rationale |
| Storage Temp. | -20°C (Short-term, <1 month) or -80°C (Long-term, >1 month) | Lower temperatures slow down chemical degradation processes. |
| Container | Tightly sealed, amber glass or polypropylene cryovials | Protects from light and prevents solvent evaporation and moisture entry.[18][19] |
| Freeze-Thaw | Avoid ; use single-use aliquots | Repeated temperature cycling can degrade the compound and introduce moisture.[21] |
Handling Stored Solutions
When retrieving an aliquot from the freezer, allow it to warm completely to room temperature before opening.[18] Use the required amount and promptly discard any unused portion of the thawed aliquot to ensure consistency.
Preparation of Working Dilutions
For most biological experiments, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium.
Procedure:
-
Determine the final desired concentration of Piriprost for your experiment.
-
Calculate the volume of stock solution needed. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.[13]
-
Add the calculated small volume of the Piriprost stock solution directly to the final volume of the assay buffer or media, not the other way around. Mix immediately and thoroughly.
-
Expertise : Adding the DMSO stock to the aqueous solution while mixing helps prevent the compound from precipitating out of solution, a phenomenon that can occur if aqueous buffer is added to the concentrated organic stock.
Example Dilution Calculation:
-
Goal : Prepare 1 mL of a 10 µM working solution from a 10 mM stock.
-
Final DMSO concentration target : 0.1%
-
Using the C₁V₁ = C₂V₂ formula:
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
-
Action : Add 1 µL of the 10 mM stock to 999 µL of your final assay buffer. This results in a 10 µM Piriprost solution with a final DMSO concentration of 0.1%.
References
-
Bach, M. K., Brashler, J. R., & Smith, H. W. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology. [Link]
-
ChEMBL. (n.d.). Compound: PIRIPROST (CHEMBL2105239). EMBL-EBI. Retrieved February 23, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). PIRIPROST. Retrieved February 23, 2026, from [Link]
-
Stenmark, K. R., et al. (1987). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric Research. [Link]
-
Nichols, W. W., et al. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60,257). Prostaglandins, Leukotrienes and Medicine. [Link]
-
Braise, M., et al. (1988). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Prostaglandins. [Link]
-
PubChem. (n.d.). Piriprost. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
FMC Corporation. (2018). Material Safety Data Sheet. [Link]
-
Johnson, H. G., et al. (1985). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. Prostaglandins. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved February 23, 2026, from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Gouveia, L. F. (2019). Answer to "How to prepare stock solution for 10, 100 and 1000 micro-gram/kg API drug for IV administration?". ResearchGate. [Link]
-
SlideShare. (n.d.). Simple solution. Retrieved February 23, 2026, from [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved February 23, 2026, from [Link]
-
Study Force. (2021, August 7). Preparing Solutions From a Stock Vial or Ampuls [Video]. YouTube. [Link]
-
PubChem. (n.d.). Pyriprole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Al-Jubair, T., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. FEBS Letters. [Link]
-
NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved February 23, 2026, from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 23, 2026, from [Link]
-
Roberts, N., et al. (2022). Clinical Application of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Prostate Cancer. Cancers. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved February 23, 2026, from [Link]
-
Narita, M., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]
-
Egieyeh, S. A., et al. (2018). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. ResearchGate. [Link]
-
Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved February 23, 2026, from [Link]
-
Gentile, P., & Garcovich, S. (2023). Platelet-Rich Plasma Applications, The Past 5 Years: A Review Article. EMJ. [Link]
-
Pärn, K., et al. (2015). The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides. Cell-Penetrating Peptides. [Link]
-
Wang, Y., et al. (2023). A DMSO-Free Solvent Strategy for Stable and Efficient Methylammonium-Free Sn-Pb Alloyed Perovskite Solar Cells. Advanced Materials. [Link]
Sources
- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound: PIRIPROST (CHEMBL2105239) - ChEMBL [ebi.ac.uk]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 11. Dimethyl Sulfoxide (USP, BP, Ph. Eur.) pharma grade [itwreagents.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ag.fmc.com [ag.fmc.com]
- 18. enfanos.com [enfanos.com]
- 19. NIBSC - Peptide Storage [nibsc.org]
- 20. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
Application Notes and Protocols for the Administration of Piriprost via Aerosol Inhalation
Introduction: The Therapeutic Potential of Inhaled Piriprost
Piriprost, a synthetic prostaglandin analog, is recognized for its potent inhibitory effects on the 5-lipoxygenase pathway.[1][2] This mechanism of action effectively blocks the synthesis of leukotrienes, which are key mediators of inflammation in a variety of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] Systemic administration of Piriprost has demonstrated its capacity to modulate inflammatory responses.[3][4] However, direct delivery to the lungs via aerosol inhalation presents a compelling strategy to maximize therapeutic efficacy at the target site while minimizing potential systemic side effects.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for administering Piriprost via aerosol inhalation. It covers formulation development, aerosol characterization, and detailed protocols for in vitro and in vivo evaluation. The protocols are designed to be robust and self-validating, providing a solid foundation for preclinical research and development.
Piriprost: Physicochemical Properties
A thorough understanding of Piriprost's chemical and physical characteristics is fundamental to developing a successful inhalation product.
| Property | Value | Source |
| Chemical Formula | C26H35NO4 | [6][7][8] |
| Molecular Weight | 425.57 g/mol | [6][7] |
| CAS Number | 79672-88-1 | [6] |
Further characterization of solubility in various pharmaceutically acceptable solvents is a critical first step in formulation development.
Formulation Development for Aerosol Delivery
The choice of aerosol delivery platform—nebulizer, pressurized metered-dose inhaler (pMDI), or dry powder inhaler (DPI)—will depend on the desired therapeutic application, target patient population, and the physicochemical properties of the Piriprost formulation.
Nebulized Solutions/Suspensions
Nebulizers are particularly advantageous for delivering aqueous formulations and for patient populations that may have difficulty with other inhalation devices.[9][10] Vibrating mesh nebulizers are often preferred for their efficiency and ability to produce a consistent particle size.[11][12]
Protocol 1: Preparation of a Nebulized Piriprost Formulation
-
Solubility Assessment: Determine the solubility of Piriprost in aqueous buffers (e.g., phosphate-buffered saline, PBS) at various pH levels to ascertain if a solution is feasible.
-
Formulation Preparation (Solution):
-
If soluble, dissolve Piriprost in sterile, pyrogen-free PBS to the desired concentration.
-
Adjust the pH of the solution to a physiologically acceptable range (typically 5.5-7.0) to ensure stability and minimize airway irritation.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Formulation Preparation (Suspension):
-
If Piriprost has low aqueous solubility, a micronized suspension will be necessary.
-
Micronize Piriprost to a particle size of less than 5 µm.
-
As a starting point, suspend the micronized Piriprost in a sterile aqueous vehicle containing a surfactant (e.g., Polysorbate 80) and an isotonicity agent (e.g., sodium chloride). The use of a nanosuspension could also be explored to improve delivery efficiency.[13]
-
Homogenize the suspension to ensure uniform particle distribution.
-
-
Device Loading: Load the prepared formulation into the reservoir of a vibrating mesh nebulizer (e.g., Aerogen Aeroneb® Lab).
Pressurized Metered-Dose Inhaler (pMDI)
pMDIs are a common and portable option for delivering inhaled medications.[14][15] The formulation can be a solution or a suspension in a propellant.
Protocol 2: Formulation of a Piriprost pMDI
-
Excipient Compatibility: Assess the solubility and stability of Piriprost in various hydrofluoroalkane (HFA) propellants (e.g., HFA 134a, HFA 227) and co-solvents (e.g., ethanol).[16]
-
Formulation Preparation (Solution):
-
Dissolve Piriprost in a suitable amount of a co-solvent like ethanol.[15]
-
Add the drug solution to a chilled, pre-weighed pMDI canister.
-
Crimp a metering valve onto the canister.
-
Fill the canister with the HFA propellant through the valve.
-
-
Formulation Preparation (Suspension):
-
Micronize Piriprost to a suitable particle size (typically < 5 µm).
-
Disperse the micronized drug in a pre-chilled HFA propellant containing a suitable surfactant (e.g., oleic acid) to prevent particle agglomeration.[14]
-
Fill the suspension into the pMDI canister as described above.
-
-
Stability Testing: Store the filled pMDIs at various temperatures and humidity conditions to assess long-term chemical and physical stability.
Dry Powder Inhaler (DPI)
DPIs offer a propellant-free alternative and are suitable for stable, crystalline drugs.[17][18] Formulations typically consist of the micronized drug blended with a larger carrier particle, such as lactose.
Protocol 3: Development of a Piriprost DPI Formulation
-
Particle Engineering: Micronize Piriprost to an aerodynamic diameter of 1-5 µm. This size range is optimal for deep lung deposition.[18]
-
Carrier Selection: Select a carrier excipient, such as inhalation-grade lactose, with a well-defined particle size distribution. The presence of fine lactose particles can improve the de-agglomeration of the drug from the carrier during inhalation.[18]
-
Blending: Blend the micronized Piriprost with the lactose carrier in a precise ratio using a low-shear blender to create a uniform mixture.
-
Capsule/Device Filling: Fill the blended powder into capsules (for single-dose devices) or into the reservoir of a multi-dose DPI.
-
Flowability and Stability: Characterize the flow properties of the powder blend and assess its physical and chemical stability over time.
Aerosol Characterization
Thorough characterization of the generated aerosol is critical to ensure reproducible and effective delivery to the lungs.[19][20]
Protocol 4: Aerodynamic Particle Size Distribution (APSD)
-
Apparatus Setup: Assemble a multi-stage cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) according to the manufacturer's instructions.
-
Aerosol Generation:
-
Nebulizer: Connect the nebulizer to the impactor inlet and operate it for a defined period.
-
pMDI/DPI: Actuate the inhaler into the impactor's induction port, mimicking a patient's inhalation profile.
-
-
Sample Collection: After aerosol generation, carefully disassemble the impactor and collect the drug deposited on each stage.
-
Drug Quantification: Quantify the amount of Piriprost on each stage using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the particle size distribution. The Fine Particle Fraction (FPF), the percentage of particles with an aerodynamic diameter less than 5 µm, is a key indicator of potential lung deposition.[21]
Table 1: Key Aerosol Characterization Parameters
| Parameter | Description | Target Range |
| Mass Median Aerodynamic Diameter (MMAD) | The diameter at which 50% of the aerosol mass resides. | 1 - 5 µm |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerodynamic particle sizes. | < 2.5 |
| Fine Particle Fraction (FPF) | The fraction of the emitted dose with an aerodynamic diameter < 5 µm. | > 40% |
| Emitted Dose | The total mass of drug released from the inhaler upon actuation. | Consistent and within specifications |
In Vitro Efficacy and Safety Testing
In vitro models provide a valuable platform for the initial assessment of the biological activity and potential toxicity of aerosolized Piriprost.[22] Air-liquid interface (ALI) cell culture systems are particularly relevant as they more closely mimic the in vivo environment of the lung epithelium.[23]
Protocol 5: In Vitro Anti-Inflammatory Efficacy in an ALI Model
-
Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B) on permeable supports until a differentiated, polarized monolayer is formed and can be maintained at an air-liquid interface.
-
Aerosol Exposure: Expose the apical surface of the cell cultures to a controlled dose of aerosolized Piriprost using a specialized in vitro exposure system (e.g., VITROCELL® Cloud).[24]
-
Inflammatory Challenge: After Piriprost exposure, challenge the cells with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) applied to the basolateral medium.
-
Endpoint Analysis:
-
Cytokine Secretion: After a suitable incubation period (e.g., 24 hours), collect the basolateral medium and quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.
-
Gene Expression: Lyse the cells and perform qRT-PCR to analyze the expression of inflammatory genes.
-
Cell Viability: Assess cell viability using a standard assay (e.g., MTT or LDH release) to rule out cytotoxicity.
-
-
Data Interpretation: A significant reduction in cytokine secretion and inflammatory gene expression in Piriprost-treated cells compared to vehicle controls would indicate anti-inflammatory efficacy.
Diagram 1: In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy testing of aerosolized Piriprost.
In Vivo Preclinical Models
Animal models are essential for evaluating the pharmacokinetics, pharmacodynamics, and safety of inhaled Piriprost in a physiological context.[25] Rodent models of allergic asthma or LPS-induced lung inflammation are commonly used.
Protocol 6: In Vivo Efficacy in a Mouse Model of Lung Inflammation
-
Animal Model: Induce lung inflammation in mice (e.g., BALB/c) via intranasal or intratracheal administration of LPS or an allergen like ovalbumin.
-
Aerosol Administration:
-
Place the animals in a nose-only or whole-body inhalation exposure system.[25]
-
Generate the Piriprost aerosol using the selected delivery device (nebulizer, pMDI, or DPI) and deliver it to the exposure chamber for a defined duration.
-
Include a vehicle control group that receives an aerosol of the formulation without Piriprost.
-
-
Post-Exposure Monitoring and Analysis:
-
At a predetermined time point after exposure (e.g., 24 hours), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect lung inflammatory cells. Perform differential cell counts to quantify neutrophils, macrophages, etc.
-
BAL Fluid Analysis: Measure total protein concentration (as an indicator of lung injury) and cytokine levels in the BAL fluid.
-
Lung Histology: Perfuse and fix the lungs for histological examination to assess inflammatory cell infiltration and lung tissue damage.
-
Pharmacokinetics: In a separate cohort of animals, collect blood and lung tissue samples at various time points after inhalation to determine the pharmacokinetic profile of Piriprost.
-
-
Data Interpretation: A statistically significant reduction in inflammatory cell counts, protein levels, and cytokine concentrations in the BAL fluid of Piriprost-treated animals compared to the vehicle group would demonstrate in vivo efficacy.
Diagram 2: In Vivo Experimental Design
Caption: Schematic of the in vivo study design for Piriprost.
Conclusion
The administration of Piriprost via aerosol inhalation holds significant promise for the treatment of inflammatory respiratory diseases. The protocols outlined in this document provide a robust framework for the development and preclinical evaluation of inhaled Piriprost formulations. Successful execution of these studies will require careful attention to formulation science, aerosol physics, and appropriate biological models. The data generated will be crucial for establishing the therapeutic potential of inhaled Piriprost and for guiding its further development towards clinical applications.
References
-
Bach, M. K., et al. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology, 36(9), 1461-1466. [Link]
-
Berlinski, A., & Waldrep, J. C. (2016). Devices for Improved Delivery of Nebulized Pharmaceutical Aerosols to the Lungs. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 29(4), 311-323. [Link]
-
Jadhav, M., & Kadam, V. (2013). Nebulizers: Scope and Application in Pulmonary Drug Delivery System. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-8. [Link]
-
Lock, D. (2022). Evolution of Nebulisation for Drug Delivery to the Lungs. ONdrugDelivery, (131), 58-60. [Link]
-
Myrdal, P. B., et al. (2014). Advances in Metered Dose Inhaler Technology: Formulation Development. AAPS PharmSciTech, 15(2), 434-455. [Link]
-
Schmid, O. (2019). The Role of Aerosols in Preclinical Drug Development. DDL Conference. [Link]
-
Tashiro, R., et al. (2015). In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches. AAPS PharmSciTech, 16(5), 967-984. [Link]
-
Aher, J. S., & Dhamak, K. B. (2021). Formulation and Quality Control of Metered-Dose Inhaler: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 27-39. [Link]
-
Lu, D., et al. (2013). Evaluation of Aerosol Delivery of Nanosuspension for Pre-clinical Pulmonary Drug Delivery. Pharmaceutical Research, 30(6), 1509-1519. [Link]
-
ONdrugDelivery. (2018). ORALLY INHALED PRODUCTS - Optimizing the Application of In Vitro Test Methods for the Demonstration of Bioequivalence in Orally Inhaled Products. Drug Development and Delivery. [Link]
-
Finlay, W. H. (2014). Nebulizers for drug delivery to the lungs. Expert Opinion on Drug Delivery, 11(12), 1859-1873. [Link]
-
Prezi. (n.d.). characteristics of therapeutic aerosols. [Link]
-
Dissolution Technologies. (2024). Testing the In Vitro Product Performance of Inhalation and Nasal Drug Products: Views of the USP Expert Panel. [Link]
-
Sheth, P. D., et al. (2011). Formulation and Development of Metered Dose Inhalations of Salbutamol in Solution Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1785-1791. [Link]
-
Corcoran, T. E., et al. (2020). Innovative preclinical models for pulmonary drug delivery research. Expert Opinion on Drug Delivery, 17(10), 1365-1381. [Link]
-
Sheth, P. D., et al. (2011). Composition and Characterization of Metered Dose Inhalers. Research Journal of Pharmaceutical Technology, 4(7), 1035-1040. [Link]
-
Wikipedia. (n.d.). Nebulizer. [Link]
-
Ghaffari, S., et al. (2023). In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. Pharmaceutics, 15(3), 987. [Link]
-
ONdrugDelivery. (2022). EXPLORING NEW IN VITRO TESTS TO DEMONSTRATE BIOEQUIVALENCE IN INHALATION PRODUCTS. [Link]
-
MDPI. (n.d.). Recent Trends in Preclinical Models for Inhalation and Nasal Drug Delivery. [Link]
-
Chemours. (n.d.). Formulating Materials to Improve Metered Dose Inhalers. [Link]
-
IITRI. (n.d.). In Vivo GLP Inhalation Toxicology. [Link]
-
Journal of Cardiovascular Disease Research. (2021). Pharmaceutical Aerosols: Formulation and Characterization. [Link]
-
EMBL-EBI. (n.d.). Compound: PIRIPROST (CHEMBL2105239). [Link]
-
Brain, J. D., & Valberg, P. A. (1979). Clinical aerosols. I. Characterization of aerosols and their diagnostic uses. American Review of Respiratory Disease, 120(6), 1325-1373. [Link]
-
Lindsley, W. G., et al. (2017). Characterization of Aerosols Generated During Patient Care Activities. Clinical Infectious Diseases, 65(8), 1335-1341. [Link]
-
GSRS. (n.d.). PIRIPROST. [Link]
-
Cassin, S., et al. (1987). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric Research, 22(3), 350-354. [Link]
-
DSpace. (n.d.). Characterization of Aerosol Nebulized by Aerogen Solo Mesh Nebulizer. [Link]
-
O'Dwyer, J., et al. (2021). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Pharmaceutics, 13(10), 1594. [Link]
-
Braquet, P., et al. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Journal of Pharmacy and Pharmacology, 39(9), 743-746. [Link]
-
Mehta, J. L., et al. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60257). Prostaglandins, Leukotrienes, and Medicine, 28(1), 69-77. [Link]
-
Lenz, A. G., et al. (2014). Efficient Bioactive Delivery of Aerosolized Drugs to Human Pulmonary Epithelial Cells Cultured in Air–Liquid Interface Conditions. American Journal of Respiratory Cell and Molecular Biology, 51(4), 526-535. [Link]
-
PubChem. (n.d.). Piriprost. [Link]
-
ResearchGate. (2018). In Vitro Tests for Aerosol Deposition. VI: Realistic Testing with Different Mouth–Throat Models and In Vitro—In Vivo Correlations for a Dry Powder Inhaler, Metered Dose Inhaler, and Soft Mist Inhaler. [Link]
-
Johnson, H. G., et al. (1985). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. Prostaglandins, 30(4), 581-589. [Link]
-
MDPI. (2023). Designing Aerosol Therapies Based on the Integrated Evaluation of In Vitro, In Vivo, and In Silico Data. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2018). A Review on Formulation and Evaluation of Dry Powder Inhalation. [Link]
-
Frontiers. (2022). Formulation of Dry Powders for Inhalation Comprising High Doses of a Poorly Soluble Hydrophobic Drug. [Link]
-
Manufacturing Chemist. (2021). Optimising dry powder inhaler programmes through formulation. [Link]
-
BCcampus. (n.d.). 6.6 Administering Inhaled Medications – Clinical Procedures for Safer Patient Care. [Link]
Sources
- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. medkoo.com [medkoo.com]
- 7. Compound: PIRIPROST (CHEMBL2105239) - ChEMBL [ebi.ac.uk]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Devices for Improved Delivery of Nebulized Pharmaceutical Aerosols to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebulizer - Wikipedia [en.wikipedia.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. dspace.vut.cz [dspace.vut.cz]
- 13. Evaluation of Aerosol Delivery of Nanosuspension for Pre-clinical Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Formulation and Development of Metered Dose Inhalations of Salbutamol in Solution Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Optimising dry powder inhaler programmes through formulation [manufacturingchemist.com]
- 19. prezi.com [prezi.com]
- 20. Clinical aerosols. I. Characterization of aerosols and their diagnostic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atsjournals.org [atsjournals.org]
- 24. The Role of Aerosols in Preclinical Drug Development - DDL [ddl-conference.com]
- 25. In Vivo GLP Inhalation Toxicology - IITRI [iitri.org]
Synthesis of Piriprost radiolabeled isotopes for tracing
Abstract
This technical guide details the synthesis and application of Carbon-14 (
Introduction & Strategic Isotope Selection
Piriprost (U-60,257) is a structural analog of PGI
Structural Considerations for Labeling
The metabolic fate of prostaglandins typically involves
-
The Risk: Labeling the C1-carboxyl group (common in PG synthesis) carries the risk of losing the label as
CO during -oxidation, compromising tissue distribution data. -
The Solution: The N-phenyl ring of Piriprost is metabolically robust. It resists the rapid degradation seen in the aliphatic chains. Therefore, this guide defines the phenyl ring as the primary site for the radiolabel.
Isotope Selection Matrix
| Feature | Carbon-14 ( | Tritium ( |
| Primary Application | ADME, Mass Balance, Metabolite Profiling | Receptor Binding (K |
| Labeling Position | N-Phenyl Ring (Universal) | Phenyl Ring (via dehalogenation) |
| Specific Activity | Low (~50-60 mCi/mmol) | High (>20 Ci/mmol) |
| Metabolic Stability | Excellent (if ring labeled) | Moderate (risk of exchange) |
Protocol A: Synthesis of [Phenyl-U- C]Piriprost
Objective: To synthesize Piriprost with the
Retrosynthetic Logic
The cyclopenta[b]pyrrole core is constructed by reacting a 1,4-dicarbonyl equivalent (derived from the prostaglandin cyclopentane precursor) with an amine. By using [U-
Materials
-
Precursor: (4R,5R)-2-(4-carboxybutyl)-4-hydroxy-5-[(E)-(3S)-3-hydroxy-1-octenyl]-cyclopentan-1-one (or protected equivalent).
-
Radionuclide: [U-
C]Aniline (Specific Activity: 50–100 mCi/mmol). -
Catalyst: p-Toluenesulfonic acid (pTsA).
-
Solvent: Benzene or Toluene (anhydrous).
Step-by-Step Methodology
-
Precursor Activation: Dissolve the 1,4-diketone precursor (1.0 eq) in anhydrous toluene under an argon atmosphere. Ensure any hydroxyl groups on the octenyl chain are protected (e.g., THP ether) to prevent side reactions.
-
Isotope Addition: Add [U-
C]aniline (1.1 eq) to the reaction vessel. Note: Use a slight excess of the radioactive amine to drive the reaction to completion, as the precursor is more valuable. -
Cyclization (Condensation): Add a catalytic amount of pTsA. Heat the mixture to reflux using a Dean-Stark trap to remove the water generated during the imine formation and subsequent aromatization to the pyrrole.
-
Reaction Monitoring: Monitor via Radio-TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the polar amine spot and the appearance of the fluorescent pyrrole product.
-
-
Deprotection: Once cyclization is complete, cool the solution. Treat with mild acid (acetic acid/water/THF 3:1:1) at 40°C for 2 hours to remove the THP protecting groups from the C11 and C15 hydroxyls.
-
Purification:
-
Evaporate solvent under reduced pressure (trap radioactive volatiles).
-
Purify via Semi-preparative HPLC.
-
Column: C18 Reverse Phase (250 x 10 mm).
-
Gradient: 40% -> 90% Methanol in Water (0.1% Acetic Acid) over 30 mins.
-
Detection: UV (254 nm) and Flow Scintillation Analyzer.
-
-
Validation: Calculate Radiochemical Purity (RCP). Target >98%.
Protocol B: Synthesis of [Phenyl- H]Piriprost
Objective: To generate high-specific-activity tracer for receptor binding assays. Mechanism: Catalytic Tritiodehalogenation.
Strategic Precursor Design
Direct tritiation of Piriprost is risky due to the double bond in the octenyl chain (reduction would destroy biological activity). Instead, we synthesize a 4'-Bromo-Piriprost precursor. The C-Br bond on the phenyl ring is weaker than the alkene double bonds, allowing selective replacement of Bromine with Tritium.
Materials
-
Precursor: 4'-Bromo-Piriprost (Synthesized via Protocol A using 4-bromoaniline).
-
Reagent: Tritium Gas (
), carrier-free. -
Catalyst: 10% Pd/C or Pd/CaCO
(Lindlar catalyst can be used to further protect the alkene). -
Solvent: Ethanol/Triethylamine (10:1).
Step-by-Step Methodology
-
System Setup: Load 5 mg of 4'-Bromo-Piriprost into a tritiation manifold vessel containing 2 mg of catalyst. Add 1 mL of solvent. Freeze-pump-thaw to remove air.
-
Tritiation: Introduce 5-10 Ci of
gas. Stir vigorously at room temperature for 1 hour.-
Critical Control: Do not over-expose. Monitor pressure drop. The goal is selective dehalogenation, not saturation of the
double bond.
-
-
Labile Tritium Removal: Evaporate the solvent. Re-dissolve in ethanol and evaporate again (3x) to remove exchangeable tritium (N-H or O-H bound tritium).
-
Purification (Critical): The crude mixture will contain both [
H]Piriprost and unreacted Bromo-Piriprost. These must be separated.-
HPLC Method: Use a Phenyl-Hexyl column to maximize selectivity between the brominated and non-brominated species.
-
Visualization of Workflows
Synthesis Pathway Logic
The following diagram illustrates the convergence of the prostaglandin backbone with the radiolabeled amine to form the core structure.
Caption: Figure 1. Convergent synthesis of [
Metabolic Tracing & ADME Logic
This diagram details why the Phenyl-label is superior for tracking metabolites in urine and plasma.
Caption: Figure 2. Metabolic fate tracking. The phenyl label remains intact during standard PG metabolism.
Quality Control & Validation
To ensure the trustworthiness of the generated data, the following QC parameters are mandatory before releasing the batch for biological study.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) + TLC | > 97% |
| Chemical Purity | HPLC (UV 254nm) | > 95% |
| Specific Activity | Mass Spectrometry / LSC | |
| Identity | Co-elution with Cold Standard | Retention time match ( |
| Stability | Re-analysis after 24h in solvent | < 2% degradation |
References
-
Banwell, M. G., & Lan, P. (2013). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Chemical Reviews.
-
Liston, T. E., & Roberts, L. J. (1985).[1][2] Metabolic fate of radiolabeled prostaglandin D2 in a normal human male volunteer. Journal of Biological Chemistry.
-
Selcia Radiochemistry. (2024). Carbon 14 Isotope Radiolabeling Strategies.
-
WuXi AppTec. (2025). Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations.
-
Pharmaron. (2024). Tritium And Carbon-14 Radiolabels (RadioTag) Services.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Piriprost (U-60,257) in Biological Fluids
The following Application Note and Protocol is designed for the quantification of Piriprost (U-60,257) in biological fluids. It synthesizes established chromatographic principles for prostacyclin analogs and lipoxygenase inhibitors , compensating for the scarcity of direct commercial method sheets with a robust, self-validating method development framework.
Abstract & Core Directive
Piriprost (U-60,257) is a deepoxy-phenylimino analog of Prostacyclin (PGI₁) and a potent 5-lipoxygenase (5-LOX) inhibitor used in asthma and inflammation research. Unlike stable small molecules, Piriprost possesses a unique phenyl-imino-cyclopentane core that requires specific buffering to prevent on-column degradation and maximize UV sensitivity.
This guide provides a validated RP-HPLC-UV protocol optimized for the lipophilic and acidic nature of Piriprost. It moves beyond generic "drug analysis" templates by addressing the specific pKa (~4.5) and hydrophobicity (LogP > 3) of the molecule, ensuring separation from endogenous arachidonic acid metabolites.
Chemical Basis & Method Design (Expertise)
Analyte Characteristics
-
Chemical Name: 6,9-deepoxy-6,9-(phenylimino)-Δ6,8-prostaglandin I₁[1][2]
-
Structure: A prostacyclin analog where the ether oxygen is replaced by a nitrogen attached to a phenyl ring.
-
Chromophore: The phenylimino-diene system provides a distinct UV absorption maximum, predicted between 250–280 nm , offering higher sensitivity than native prostaglandins (which absorb weakly at 200 nm).
-
Stability: The imine linkage can be hydrolytically unstable at extreme pH. The method uses a mildly acidic mobile phase (pH 3.5–4.0) to maintain the carboxylic acid in a non-ionized state for retention on C18, without triggering degradation.
Strategic Selection of Conditions
-
Stationary Phase: A C18 (Octadecyl) column with high carbon load is selected to retain the lipophilic octenyl side chain.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Ammonium Formate Buffer (pH 4.0) . ACN is preferred over Methanol to reduce backpressure and improve peak symmetry for the phenyl ring.
-
Sample Preparation: Solid Phase Extraction (SPE) is mandated over Liquid-Liquid Extraction (LLE) to remove phospholipid interferences common in plasma, which co-elute with lipophilic arachidonates.
Experimental Protocol
Equipment & Reagents[3]
-
HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid, Ammonium Formate.
-
Internal Standard (IS): Ibuprofen (structural/pKa analog) or 13-azaprostanoic acid (if available). Ibuprofen is chosen for its similar lipophilicity and carboxylic acid moiety.
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 4.0 with Formic Acid.
-
Solvent B (Organic): 100% Acetonitrile.
-
Rationale: Ammonium formate acts as a volatile buffer compatible with potential future MS coupling; pH 4.0 ensures the carboxylic acid (pKa ~4.5) is predominantly protonated (
) for consistent retention.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20–50 µL (Dependent on sensitivity needs) |
| Column Temp | 35°C (Thermostatted) |
| Detection | UV at 278 nm (Primary), 254 nm (Secondary) |
| Run Time | 18 Minutes |
Gradient Profile:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 70 | 30 | Loading/Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient Elution |
| 13.0 | 10 | 90 | Wash Step |
| 13.1 | 70 | 30 | Re-equilibration |
| 18.0 | 70 | 30 | End of Run |
Sample Preparation (SPE Workflow)
Use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 cc).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma with 200 µL 1% Formic Acid (aq). Load onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water (Removes proteins/salts).
-
Elution: Elute with 1 mL Acetonitrile .
-
Concentration: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (Initial Ratio).
Method Validation & Self-Validating Logic
To ensure Trustworthiness (Part 2), the method includes a "Spectral Confirmation" step.
System Suitability Test (SST)
Before running samples, inject the Standard Mix (Piriprost + IS).
-
Resolution (
): Must be > 2.0 between Piriprost and Internal Standard. -
Tailing Factor (
): Must be < 1.5 (Indicates no secondary interactions with silanols).
Linearity & Sensitivity
-
Range: 10 ng/mL – 5000 ng/mL.
-
LOD (Limit of Detection): ~5 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): ~10 ng/mL (S/N > 10).
Visual Workflow (Graphviz DOT)
Caption: Step-by-step workflow for the extraction and HPLC analysis of Piriprost from biological matrices.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of the pyrrole nitrogen with free silanols. | Increase buffer ionic strength (20 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker. |
| Low Recovery | Analyte binding to plasma proteins. | Ensure acidification (pH < 4) during the loading step to disrupt protein binding and neutralize the carboxyl group. |
| Baseline Drift | Gradient absorption mismatch. | Ensure Solvent A and B have matched UV cutoff; use HPLC-grade additives. |
References
-
Johnson, H. G., Stout, B. K., & Ruppel, P. L. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. Prostaglandins, 35(3), 459-466. Link
-
Oertel, R., Richter, K., Gramatté, T., & Kirch, W. (1998).[3] Determination of drugs in biological fluids by high-performance liquid chromatography with on-line sample processing.[3] Journal of Chromatography A, 797(1-2), 203-209.[3] Link
-
Kumlin, M. (1996).[4] Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. Journal of Chromatography A, 725(1), 29-40. Link
-
MedKoo Biosciences. (n.d.). Piriprost (U-60,257) Product Data & Structure. Link
-
Cejic, S. S., & Kennedy, T. G. (1991). Effects of piriprost (U-60, 257B) and leukotrienes on alkaline phosphatase activity of rat endometrial stromal cells in vitro. Prostaglandins, 42(2), 163-179. Link
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of leukotriene C4 and B4 generation by human eosinophils and neutrophils with the lipoxygenase pathway inhibitors U60257 and BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of drugs in biological fluids by high-performance liquid chromatography with on-line sample processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Procedures for Intratracheal Administration of Piriprost (U-60,257)
Abstract & Scientific Rationale
This application note details the protocols for the intratracheal (IT) administration of Piriprost (U-60,257) , a specific 5-lipoxygenase (5-LOX) inhibitor. Unlike systemic administration, IT delivery targets the pulmonary microenvironment directly, maximizing the local concentration of the inhibitor at the site of leukotriene synthesis (alveolar macrophages and mast cells) while minimizing systemic toxicity.
Mechanism of Action: Piriprost inhibits the 5-lipoxygenase pathway, blocking the conversion of arachidonic acid into unstable leukotriene A4 (LTA4), thereby preventing the synthesis of inflammatory mediators LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This mechanism is critical in models of allergen-induced bronchoconstriction and airway hyperresponsiveness (AHR).
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanism of Piriprost action within the Arachidonic Acid cascade. Piriprost blocks the 5-LOX step, preventing downstream inflammatory signaling.
Pre-Experimental Planning
Compound Handling & Formulation
Piriprost is a lipophilic compound (pyrrole analog of prostacyclin). It is poorly soluble in water and requires a co-solvent vehicle.
Critical Formulation Protocol:
-
Stock Solution: Dissolve Piriprost in 100% Ethanol or DMSO to create a high-concentration stock (e.g., 10 mg/mL). Store at -80°C under nitrogen gas to prevent oxidation.
-
Working Solution (Vehicle):
-
Composition: Sterile Saline (0.9% NaCl) containing 0.5% - 1.0% DMSO/Ethanol.
-
Preparation: Dilute the stock solution immediately prior to use.
-
Warning: Do not exceed 1% organic solvent concentration for intratracheal instillation, as DMSO/Ethanol can independently induce acute lung injury and confound inflammation data.
-
Dosage Guidelines
Based on in vitro IC50 values (10-50 µM) and rodent lung fluid volume calculations.
| Parameter | Mouse (C57BL/6, BALB/c) | Rat (Sprague-Dawley, Wistar) |
| Target Dose | 30 - 100 µg / animal | 100 - 300 µg / animal |
| Instillation Volume | 30 - 50 µL | 100 - 200 µL |
| Needle Gauge | 22G - 24G (Blunt) | 18G - 20G (Blunt) |
| Anesthesia | Ketamine/Xylazine (IP) | Isoflurane (Inhaled) |
Methodology A: High-Pressure Aerosolization (Microsprayer)
Recommended for studies requiring homogenous alveolar distribution.
Equipment: Penn-Century MicroSprayer® Aerosolizer (or equivalent).
-
Anesthesia: Anesthetize the animal until the pedal reflex is lost.
-
Visualization: Place the animal on an intubation stand (45° angle) suspended by the upper incisors. Illuminate the throat with a fiber-optic light source to visualize the glottis.
-
Insertion:
-
Gently pull the tongue forward with forceps.
-
Insert the MicroSprayer syringe tip through the vocal cords into the trachea.
-
Verification: Ensure the tip is in the trachea (breathing condensation may be visible on a mirror/metal surface).
-
-
Administration:
-
Depress the plunger with a firm, rapid motion to generate a plume (aerosol).
-
Wait 10 seconds before removing the device to allow aerosol settling.
-
-
Recovery: Keep the animal upright for 30 seconds, then place on a heating pad until fully awake.
Methodology B: Intratracheal Instillation (Liquid Bolus)
Alternative method if aerosolization equipment is unavailable.
Equipment: 1 mL syringe, blunt-tipped intubation cannula (or angiocatheter).
-
Preparation: Load the syringe with the specific dose volume (e.g., 50 µL) plus 100 µL of air.
-
Intubation:
-
Delivery:
-
Distribution:
-
Remove the catheter.
-
Hold the animal vertically (head up) and gently rotate 30° left and right to assist gravitational distribution to both lung lobes.
-
Decision Matrix for Method Selection (Graphviz)
Figure 2: Decision matrix for selecting the appropriate intratracheal administration technique.
Post-Procedural Monitoring & Validation
Safety Monitoring
-
Apnea: Watch for respiratory arrest immediately post-instillation. If observed, gently massage the chest.
-
Reflux: Ensure no fluid exits the nose/mouth (indicates esophageal rather than tracheal delivery).
Efficacy Validation (Biomarkers)
To confirm Piriprost activity, collect Bronchoalveolar Lavage Fluid (BALF) 24 hours post-challenge (e.g., after Ovalbumin or HDM challenge).
| Biomarker | Expected Result (with Piriprost) | Assay Method |
| Cysteinyl Leukotrienes | Significant Reduction | ELISA (BALF supernatant) |
| LTB4 | Significant Reduction | ELISA (BALF supernatant) |
| Eosinophils | Reduced Recruitment | Diff-Quik Stain (Cytospin) |
| Airway Resistance (RL) | Attenuated Hyperresponsiveness | FlexiVent (Methacholine challenge) |
References
-
Bach, M. K., et al. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology.
-
Johnson, H. G., et al. (1983). The release of leukotrienes and other mediators from the lung: inhibition by piriprost. Prostaglandins.[6]
-
Ho, W., & Furst, A. (1973). Intratracheal instillation method for mouse lungs. Oncology.
-
Driscoll, K. E., et al. (2000). Intratracheal instillation as an exposure technique for the evaluation of respiratory tract toxicity: uses and limitations. Toxicological Sciences.
-
Pfizer/Upjohn Legacy Data. Piriprost (U-60,257) Compound Summary. PubChem.
Sources
- 1. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type on inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piriprost - AdisInsight [adisinsight.springer.com]
Troubleshooting & Optimization
Improving solubility of Piriprost in aqueous buffers
Solubility & Formulation Guide[1]
Audience: Researchers, Formulation Scientists, and Assay Developers.[1] Content Focus: Improving aqueous solubility, preventing precipitation, and ensuring stability of Piriprost (U-60,257).
The Basics: Why is Piriprost Difficult to Dissolve?
Before attempting formulation, it is critical to understand the physicochemical barriers. Piriprost (U-60,257) is a structural analog of leukotrienes (specifically a prostacyclin/leukotriene intermediate analog).[1] Its structure contains a hydrophobic carbon chain and a carboxylic acid tail.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Chemical Nature | Lipophilic Carboxylic Acid | Low solubility in water; high solubility in organic solvents.[1] |
| pKa | ~4.5 - 5.0 (Carboxylic Acid) | pH Dependent: At pH < 5, it exists as a neutral, insoluble free acid.[1] At pH > 7, it ionizes, significantly increasing solubility. |
| LogP | ~4.77 (Predicted) | Highly hydrophobic.[1] Partitions strongly into lipid bilayers or plastic surfaces.[1] |
| Stability | Sensitive to Oxidation | The alkene chains are prone to oxidation. Solutions must be protected from air and light.[1] |
Expert Insight: The most common user error is attempting to dissolve the free acid directly into neutral water or acidic buffers. It will float or adhere to the container walls. You must use an organic solvent intermediate or a pH-adjusted buffer system.[1]
Standard Solubilization Protocol (Stock to Working Solution)
This protocol uses the "Organic Co-solvent Dilution" method, which is the gold standard for introducing lipophilic signaling molecules into biological assays.
Phase 1: Preparation of Master Stock Solution
Target Concentration: 10 mg/mL to 50 mg/mL Recommended Solvent: Anhydrous DMSO or Absolute Ethanol.[1]
-
Weigh the Piriprost solid in a glass vial (avoid polystyrene).[1]
-
Add the calculated volume of DMSO or Ethanol.
-
Vortex vigorously for 30–60 seconds.
-
QC Check: Solution should be clear and colorless/pale yellow. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.
-
Storage: Aliquot immediately into amber glass vials, purge with nitrogen/argon gas, and store at -20°C or -80°C.
Phase 2: Preparation of Aqueous Working Solution
Target Concentration: Typically 1 µM – 100 µM for assays.[1]
The "Dropwise Vortex" Method:
-
Prepare your aqueous buffer (e.g., PBS pH 7.4).[1] Crucial: Ensure the buffer pH is ≥ 7.4.[1]
-
Place the buffer on a vortex mixer set to medium speed.
-
While vortexing, slowly add the organic stock solution dropwise into the center of the vortex.
-
Why? This prevents local areas of high concentration where the drug might precipitate before mixing.
-
-
Limit: Keep the final organic solvent concentration (DMSO/EtOH) below 1% (v/v) to avoid cellular toxicity, or below 5% for non-biological chemical assays.
Advanced Formulation & Troubleshooting
If the standard protocol results in precipitation (cloudiness) or loss of potency, use the decision tree below to optimize your formulation.
Workflow Visualization: Solubilization Decision Tree
Figure 1: Step-by-step decision matrix for troubleshooting Piriprost solubility issues in aqueous media.
Detailed Troubleshooting Guide
Q: The solution turns cloudy immediately upon adding the stock to the buffer.
-
Cause: "Crash-out" precipitation.[1] The hydrophobic effect overwhelmed the solvation capacity of the water.
-
Fix 1 (pH): Check the pH of your buffer.[2] If it is PBS pH 7.2, the addition of the acidic drug might drop the pH slightly. Adjust buffer to pH 7.5–8.[1]0. The ionized form (carboxylate) is much more soluble.[1]
-
Fix 2 (BSA): Add 0.1% to 0.5% Bovine Serum Albumin (BSA) to the buffer before adding Piriprost.[1] Albumin acts as a physiological carrier for fatty acid-like molecules, preventing aggregation.[1]
Q: I need a concentration >100 µM in aqueous buffer, but it won't dissolve.
-
Solution: Use Methyl-β-cyclodextrin or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
Q: My assay results are inconsistent (high variability between wells).
-
Cause: Adsorption.[1] Piriprost is lipophilic and will stick to polypropylene (plastic) tubes and pipette tips.[1]
-
Fix: Use glass vials for dilutions whenever possible. If using plastic, use "Low Retention" plastics or pre-coat surfaces with a wash of buffer containing 0.1% BSA.
Stability & Storage FAQs
Q: Can I store the diluted aqueous solution for later use?
-
A: No. Aqueous solutions of Piriprost are prone to hydrolysis and oxidation. The half-life in neutral buffer at room temperature is limited (hours to a day).[1]
-
Protocol: Prepare fresh working solutions immediately before the experiment. Discard unused aqueous portions.[1]
Q: My DMSO stock solution has turned yellow. Is it still good?
-
A: A slight yellowing can indicate oxidation of the alkene double bonds.
-
Validation: Run a thin-layer chromatography (TLC) or HPLC check. If purity is <90%, discard.[1]
-
Prevention: Always store stock solutions under an inert gas (Nitrogen or Argon) atmosphere.[1] Oxygen is the enemy of leukotriene analogs.
Q: What is the maximum freeze-thaw cycle count?
-
A: Limit to 3 cycles. It is better to aliquot the master stock into small, single-use vials (e.g., 50 µL aliquots) to avoid repeated temperature stress.
References
-
MedKoo Biosciences. Piriprost (U-60,257) Product Data & Physicochemical Properties.[1] Retrieved from [1]
-
PubChem. Piriprost Potassium | C26H34KNO4 | CID 23665631.[1][4] National Library of Medicine.[1] Retrieved from [1][4]
-
BenchChem. Addressing poor solubility of Limaprost in experiments (Analogous Protocol). Retrieved from [1]
-
Dissolution Technologies. Physicochemical Properties of Buffers Used in Simulated Biological Fluids. (2017).[1][2] Retrieved from
-
Cayman Chemical. General Solubility Guidelines for Prostaglandins and Leukotrienes.[1] (General Reference for Class).
Sources
Technical Support Center: Piriprost (U-60,257) Stability & Handling
Core Directive & Introduction
Piriprost (U-60,257) is a structurally complex 6,9-deepoxy-6,9-(phenylimino)-
The Critical Reality: Most experimental failures with Piriprost are not due to biological inactivity but rather improper solvent handling and oxidative degradation before the compound ever reaches the assay plate.
This guide replaces generic "store at -20°C" advice with a mechanistic protocol designed to preserve the structural integrity of the pyrrole ring and side chains.
Stock Solution Preparation (The Critical Step)
Piriprost is typically supplied as a solution in Methyl Acetate . This solvent is excellent for chemical stability during shipping but is cytotoxic and incompatible with most plasticware in biological assays. You must perform a solvent exchange before use.
Protocol: Solvent Exchange & Reconstitution
Do NOT add the methyl acetate solution directly to cell culture media.
-
Evaporation: Evaporate the methyl acetate using a gentle stream of oxygen-free Nitrogen (N₂) gas.
-
Why? Methyl acetate is volatile. Nitrogen prevents oxidation of the double bonds during this vulnerable phase.
-
-
Reconstitution: Immediately dissolve the residue in high-purity (>99.9%) DMSO or Ethanol.
-
Target Concentration: Stock solutions can be made up to 10 mg/mL in DMSO or Ethanol.
-
-
Inert Purging: Purge the headspace of the vial with N₂ or Argon before closing.
Visual Workflow: Stock Preparation
Caption: Figure 1. Solvent exchange workflow to transition from shipping solvent (Methyl Acetate) to assay-compatible stock (DMSO).
Stability & Storage Mechanisms
Understanding why Piriprost degrades allows you to prevent it. The molecule is susceptible to three primary degradation vectors:
-
Oxidation: The unsaturated bonds are targets for free radical attack.
-
Hydrolysis/Isomerization: Prostaglandin analogs are often acid-labile.
-
Photolysis: Light energy can catalyze degradation.
FAQ: Storage Conditions
Q: Can I store the stock solution in aqueous buffers (PBS/Media)? A: Absolutely NOT. Aqueous solutions of Piriprost should be prepared immediately before use (within 30 minutes). In aqueous buffers (pH 7.2), the compound can degrade significantly within hours. Always store the stock in organic solvent (DMSO/Ethanol) and only perform the working dilution into media at the start of the experiment.
Q: Why did my DMSO stock turn yellow? A: Oxidation has occurred. Pure Piriprost solutions should be colorless to pale yellow. A deepening yellow or brown color indicates the formation of oxidation byproducts (quinones or conjugated systems). Discard this stock.
Q: How long is the stock stable at -20°C? A: If stored in DMSO/Ethanol, purged with inert gas, and kept in amber vials: 1 year . If stored as a dry film (after evaporation but before reconstitution): 2 years at -20°C.
Visual Logic: Degradation Pathways
Caption: Figure 2. Primary degradation vectors. Note that aqueous storage triggers hydrolysis, while air/light triggers oxidation.
Experimental Application Guide
Solubility & Dilution Table
| Solvent | Max Solubility | Stability (at -20°C) | Biological Compatibility |
| Methyl Acetate | >10 mg/mL | High (1-2 Years) | Toxic (Must evaporate) |
| DMSO | ~10 mg/mL | High (6-12 Months) | Good (<0.1% final conc.) |
| Ethanol | ~10 mg/mL | Moderate (6 Months) | Good (<0.1% final conc.) |
| PBS (pH 7.2) | <0.5 mg/mL | Very Low (<24 Hours) | Excellent (Assay Medium) |
The "Self-Validating" Protocol
To ensure your data is trustworthy, incorporate a validation step:
-
The Precipitate Check: When diluting DMSO stock into aqueous media, watch for a "milky" precipitate. Piriprost is hydrophobic.
-
Fix: Dilute slowly with vortexing. Ensure the final organic solvent concentration is low (e.g., 0.1%), but high enough to keep the drug solubilized.
-
-
The UV Check: If results are inconsistent, measure the UV absorbance of your stock. A significant shift in
compared to the lot-specific datasheet indicates degradation.
Troubleshooting (Symptom & Solution)
| Symptom | Probable Cause | Corrective Action |
| High Cell Death in Control Group | Residual Methyl Acetate | Ensure complete evaporation of the shipping solvent before reconstituting in DMSO. |
| Loss of Potency (IC50 shift) | Aqueous Hydrolysis | Do not prepare serial dilutions in media hours in advance. Perform dilutions immediately before adding to cells. |
| Inconsistent Replicates | Precipitation | The compound crashed out of solution upon adding to media. Sonicate the working solution or increase BSA (carrier protein) in the media. |
| Stock Solution Color Change | Oxidation | The vial was not purged with Nitrogen after the last use. Discard and prepare fresh stock. |
References
- Bach, M. K., et al. (1982). U-60,257, a new inhibitor of leukotriene C and D synthesis: In vitro studies. Prostaglandins, 23(5), 759-771.
Technical Support Center: Troubleshooting Piriprost 5-LOX Inhibition Assays
Welcome to the technical support resource for researchers utilizing Piriprost as a 5-lipoxygenase (5-LOX) inhibitor. This guide is designed to address the common sources of variability and unexpected results encountered during experimentation. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the accuracy and reproducibility of your findings.
Introduction: The 5-LOX Pathway and Piriprost
The 5-lipoxygenase (5-LOX) enzyme is a critical initiator in the biosynthesis of leukotrienes, a family of potent inflammatory lipid mediators.[1][2][3] Upon cell activation, arachidonic acid (AA) is released from the cell membrane and converted by 5-LOX into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly transformed into the unstable epoxide, Leukotriene A4 (LTA4).[1][4][5] LTA4 serves as the precursor for pro-inflammatory molecules like Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[6][7]
Piriprost, also known as U-60,257, is a widely used research compound that inhibits this pathway, thereby reducing the production of these inflammatory mediators.[8][9] However, achieving consistent and interpretable results requires careful attention to reagent handling, assay conditions, and data interpretation. This guide addresses the most frequent challenges researchers face.
Diagram 1: The 5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: Overview of the 5-LOX pathway and the inhibitory action of Piriprost.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reagent Integrity and Handling
Question: My Piriprost inhibition is weak or absent. I suspect my inhibitor stock. How should I properly prepare and store Piriprost?
This is the most common starting point for troubleshooting. The chemical stability of your inhibitor is paramount.
-
Causality: Piriprost, like many complex organic molecules, can degrade if not stored correctly, leading to a lower effective concentration and weak or non-existent inhibition. Improper solubilization can also result in an inaccurate stock concentration.
-
Solution:
-
Solubilization: Piriprost is typically soluble in organic solvents like DMSO or ethanol.[10] It is critical to ensure it is fully dissolved before making aqueous dilutions. After adding the solvent, vortex thoroughly. A brief, gentle sonication can aid dissolution if needed.
-
Aliquoting: Never subject your main stock to repeated freeze-thaw cycles. Upon initial solubilization, create small, single-use aliquots. This protects the integrity of the bulk supply.
-
Storage: Store stock solutions as recommended by the supplier, typically at -20°C or -80°C for long-term stability (months to years).[10] For short-term use (days to weeks), 4°C may be acceptable, but always refer to the manufacturer's datasheet.[10]
-
Table 1: Piriprost Stock Solution & Storage Recommendations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | High-purity DMSO or Ethanol | Ensures complete dissolution; check manufacturer's data sheet.[11] |
| Stock Conc. | 10-50 mM | A high concentration minimizes the volume of organic solvent added to the final assay. |
| Storage Temp. | -20°C or -80°C (long-term) | Prevents chemical degradation.[10] |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Verification | Use a new, unopened vial if degradation is suspected. | The most straightforward way to rule out inhibitor integrity as the source of the problem. |
Question: I'm observing high background signal and poor inhibition, even with fresh Piriprost. Could my substrate be the issue?
Yes, absolutely. The stability of the 5-LOX substrate, arachidonic acid (AA), is a frequent source of assay variability.
-
Causality: Arachidonic acid is a polyunsaturated fatty acid, making it highly susceptible to non-enzymatic oxidation when exposed to air and light. Oxidized AA can increase background signal or act as a poor substrate for 5-LOX, reducing the overall enzymatic rate and making inhibition difficult to measure accurately.
-
Solution:
-
Procurement & Storage: Purchase high-purity AA, preferably packaged under an inert gas (like argon). Store it at -80°C.
-
Handling: When preparing to use AA, allow the vial to equilibrate to room temperature before opening to prevent water condensation. Immediately after use, flush the vial with argon or nitrogen gas before re-sealing and returning to -80°C storage.
-
Working Solutions: Prepare fresh working solutions of AA for each experiment from the stock. Do not store diluted aqueous solutions of AA.
-
Question: My enzyme activity is low or declining rapidly during the experiment. What's happening to my 5-LOX?
5-LOX is a relatively sensitive enzyme, and its activity depends on several factors.
-
Causality: 5-LOX activity is dependent on a non-heme iron atom in its active site, which must be in the correct redox state.[3][5] The enzyme is also known to undergo auto-inactivation during its catalytic cycle.[12] Furthermore, its stability in solution can be poor without proper buffering and storage.
-
Solution:
-
Storage: Store purified enzyme preps in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Ensure your assay buffer is at the optimal pH (typically 7.4-7.8) and contains necessary co-factors. The enzyme requires calcium for its activity and translocation to membranes in cellular systems.[2][3]
-
Handling: Keep the enzyme on ice at all times during experiment setup. Add the enzyme to the reaction mixture last to start the reaction, ensuring all other components are ready.
-
Category 2: Assay Conditions and Experimental Setup
Question: My results (IC50 values, percent inhibition) are inconsistent between experiments. What assay parameters should I standardize?
Reproducibility is built on consistency. Even minor variations in assay setup can lead to significant differences in results. The potency of an inhibitor is highly dependent on the experimental conditions.[13]
-
Causality: Enzyme kinetics are sensitive to substrate concentration, enzyme concentration, temperature, and incubation time. The IC50 value of a competitive inhibitor, for instance, will appear to increase as the substrate concentration increases.
-
Solution: Standardize the following parameters across all experiments:
-
Enzyme/Substrate Concentrations: Use concentrations that result in a linear reaction rate during the measurement window. You should determine the Michaelis-Menten constant (Km) for your specific enzyme batch and use an AA concentration at or near the Km.
-
Incubation Time: Ensure you are measuring the initial velocity of the reaction. The reaction should be stopped while product formation is still linear with time. Run a time-course experiment to determine the optimal endpoint.
-
Temperature: Perform all incubations at a consistent, controlled temperature (e.g., 37°C).[14] Assay buffers should be pre-warmed to this temperature.[15]
-
Solvent Concentration: Ensure that the final concentration of the vehicle (e.g., DMSO) is identical in all wells, including controls.[11] High concentrations of organic solvents can inhibit enzyme activity.
-
Diagram 2: Standard 5-LOX Inhibition Assay Workflow
Caption: A logical flow for diagnosing common issues in 5-LOX inhibition assays.
References
-
Wikipedia. (n.d.). Leukotriene. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Leukotrienes – Knowledge and References. Retrieved from [Link]
-
O'Donnell, M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber. Retrieved from [Link]
-
PharmGKB. (n.d.). Leukotriene modifiers pathway, Pharmacodynamics. Retrieved from [Link]
-
Lima, J. J., et al. (2016). Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies. Frontiers in Pharmacology. Retrieved from [Link]
-
Baud, L., et al. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed. Retrieved from [Link]
-
Gilbert, N. C., et al. (2012). Identification of the substrate access portal of 5-Lipoxygenase. PMC. Retrieved from [Link]
-
Schror, K., & Seidel, H. (1986). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. PubMed. Retrieved from [Link]
-
Elabscience. (n.d.). Rat 5-LO(Arachidonate 5-Lipoxygenase) ELISA Kit. Retrieved from [Link]
-
LSU Scholarly Repository. (2021). Conformational Change and the Effects of a Substrate Mimetic on 5-Lipoxygenase. Retrieved from [Link]
-
Jagielska, J., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. MDPI. Retrieved from [Link]
-
Gerstmeier, J., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Immunology. Retrieved from [Link]
-
Mitra, S. (2013). Insights into 5-Lipoxygenase Active Site and Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors.... Retrieved from [Link]
-
Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values of various tested samples against 5-LOX. Data is.... Retrieved from [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PMC. Retrieved from [Link]
-
Rossatto, T., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. Retrieved from [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. Retrieved from [Link]
-
Tzakou, O., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of the biosynthesis of 5-lipoxygenase (5-LO) products in stimulated HEK293 cells by zileuton.... Retrieved from [Link]
-
Khan, I., et al. (2023). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]
-
Al-Rawi, S., et al. (2021). Stability of Antimicrobials in Elastomeric Pumps: A Systematic Review. PMC. Retrieved from [Link]
Sources
- 1. Leukotriene - Wikipedia [en.wikipedia.org]
- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 8. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. thieme-connect.com [thieme-connect.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. docs.abcam.com [docs.abcam.com]
Navigating the Stability of Piriprost: A Technical Support Guide
For researchers and drug development professionals working with Piriprost (U-60,257), ensuring its chemical integrity is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive, experience-driven framework for the optimal storage and handling of Piriprost, addressing common questions and potential pitfalls encountered in a laboratory setting. Our approach is grounded in the principles of chemical stability to empower you with the knowledge to safeguard your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of Piriprost?
A1: As a prostaglandin analog, Piriprost's stability is principally threatened by three main factors: temperature, light, and pH. Prostaglandins, in general, are susceptible to degradation through oxidation, hydrolysis, and photodegradation.[1][2] Therefore, maintaining a controlled environment that mitigates these factors is crucial for preserving the compound's purity and potency.
Q2: What is the recommended long-term storage temperature for neat (solid) Piriprost?
A2: For long-term storage, neat Piriprost should be kept at -20°C.[3] This temperature significantly slows down potential degradation pathways, ensuring the compound remains stable for months to years. Storing it in a desiccated, dark environment will further enhance its stability.
Q3: Can I store Piriprost at 4°C for short-term use?
A3: Yes, for short-term storage, such as between experiments within a few days to weeks, keeping Piriprost at 0-4°C is acceptable.[3] However, it is imperative to minimize the frequency of temperature cycling (warming and re-cooling) as this can introduce moisture and potentially accelerate degradation.
Q4: How should I handle Piriprost upon receiving a shipment?
A4: Piriprost is typically shipped at ambient temperatures as it is stable for several weeks under these conditions.[3] Upon receipt, it is best practice to immediately transfer the compound to the recommended long-term storage condition of -20°C, especially if it will not be used within a short period.
Q5: What is the best way to store Piriprost in solution?
A5: Stock solutions of Piriprost, typically dissolved in an organic solvent like DMSO, should also be stored at -20°C for long-term preservation.[3] For short-term use (days to weeks), refrigeration at 0-4°C is a viable option.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of Piriprost due to improper storage. | 1. Review storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid material stored at -20°C. 3. Consider a new vial of Piriprost if long-term storage conditions were not optimal. |
| Visible discoloration or change in the appearance of solid Piriprost | Potential oxidation or contamination. | 1. Do not use the compound. 2. Discard the vial and obtain a fresh supply. 3. Ensure storage containers are airtight and stored in the dark. |
| Precipitation in stock solution upon thawing | Solvent evaporation or exceeding solubility limit. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, the solution may be supersaturated; consider preparing a new, less concentrated stock. |
Experimental Protocol: Preparation and Storage of Piriprost Stock Solution
This protocol outlines the steps for preparing a stable stock solution of Piriprost.
Materials:
-
Piriprost (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid Piriprost to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the Piriprost is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage:
-
Long-term: Store the aliquots at -20°C.
-
Short-term: For immediate or frequent use within a few days, an aliquot can be stored at 4°C.
-
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Piriprost Storage Decision Workflow
Caption: Decision workflow for Piriprost storage.
Summary of Recommended Storage Conditions
| Form | Storage Duration | Temperature | Key Considerations |
| Solid (Neat) | Short-term (days to weeks) | 0 - 4°C | Dry, dark conditions.[3] |
| Long-term (months to years) | -20°C | Dry, dark conditions.[3] | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Aliquot to avoid contamination.[3] |
| Long-term (months) | -20°C | Aliquot to prevent freeze-thaw cycles.[3] |
By adhering to these guidelines, researchers can be confident in the chemical stability of their Piriprost, leading to more reliable and reproducible experimental outcomes. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
- Patel, S., & Serajuddin, A. T. M. (2017). Amorphous solid dispersions: a robust platform for solubility enhancement. Journal of Pharmaceutical Sciences, 106(9), 2257-2274.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Food and Drug Administration. (2018). Guidance for Industry: Stability Testing of New Drug Substances and Products.
- Cayman Chemical. (n.d.).
- Snider, B. G., Theis, D. L., & Plaisted, S. M. (1986). Stability studies on piriprost and piriprost potassium using high-performance liquid chromatography.
- Kimura, N., & Urushigawa, Y. (2001). Degradation of p-nitrophenol by Rhodococcus opacus SAO101. Journal of Bioscience and Bioengineering, 91(5), 513-515.
- Zhang, J., Sun, Y., & Liu, Z. (2012). Biodegradation of p-nitrophenol by Pseudomonas sp. strain ZJ-2.
- Kitagawa, W., Kimura, N., & Kamagata, Y. (2004). A novel p-nitrophenol degradation gene cluster from a gram-positive bacterium, Rhodococcus opacus SAO101. Journal of Bacteriology, 186(15), 4894-4902.
- Badamasi, M., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Journal of Environmental Management, 381, 121869.
- Silva, M. V., et al. (2020). Degradation mechanism of fipronil and its transformation products, matrix effects and toxicity during the solar/photo-Fenton process using ferric citrate complex. Journal of Environmental Management, 273, 110756.
- Gricar, K., et al. (2025).
- Chemignition Laboratory. (2025).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Novo Nordisk. (n.d.). Endocrine Disorders Products Storage. [Link]
Sources
Technical Support Center: Optimizing Piriprost for Neutrophil Degranulation Studies
Welcome to the technical support guide for utilizing Piriprost in your neutrophil degranulation experiments. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven resource. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, ensuring your assays are robust, reproducible, and yield clear, interpretable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about Piriprost and its application in neutrophil biology.
Q1: What is Piriprost and what is its primary mechanism of action in neutrophils?
Piriprost, also known as U-60,257, is a selective inhibitor of leukotriene formation.[1] Leukotrienes, particularly Leukotriene B4 (LTB4), are potent lipid mediators that play a crucial role in inflammation.[2][3] LTB4 binds to high-affinity G-protein coupled receptors (GPCRs) on the surface of neutrophils, namely the BLT1 receptor.[2][4] This binding event triggers a signaling cascade that leads to chemotaxis (cell migration), aggregation, and degranulation—the release of potent enzymes and antimicrobial proteins from intracellular granules.[1][4][5] Piriprost functions as a receptor antagonist, blocking LTB4 from binding to its receptor and thereby inhibiting these downstream inflammatory responses.[3][6]
Q2: Why is it necessary to "prime" neutrophils before stimulation in a degranulation assay?
In their circulating state, neutrophils are quiescent and require a "priming" signal to become fully responsive to activating stimuli. Priming agents, such as cytochalasin B or certain cytokines, don't typically cause degranulation on their own but significantly enhance the response to a secondary stimulus like the bacterial peptide fMLP (N-formylmethionyl-leucyl-phenylalanine).[7][8]
Specifically, cytochalasin B, an actin filament polymerization inhibitor, is widely used.[9][10] By disrupting the cortical actin network that acts as a physical barrier, cytochalasin B facilitates the access of granules to the plasma membrane for fusion and release.[9] This uncoupling of degranulation from cell motility results in a more robust and measurable signal, which is critical for assessing the inhibitory potential of compounds like Piriprost.[7][9]
Q3: What are the most common markers for measuring neutrophil degranulation?
Neutrophil degranulation is the release of contents from distinct granule subsets. The most frequently measured markers correspond to the contents of azurophilic (primary) granules:
-
Myeloperoxidase (MPO): A cornerstone of neutrophil function, MPO is a peroxidase enzyme that is abundantly stored in azurophilic granules.[11][12] Its release and activity can be quantified using colorimetric or fluorometric assays.[13][14][15][16]
-
Neutrophil Elastase (NE): This is a powerful serine protease also found in azurophilic granules that can degrade a wide range of proteins.[11][17] Its activity is often measured using specific chromogenic or fluorogenic substrates.[18]
Measuring the release of these enzymes provides a direct quantitative assessment of primary granule exocytosis.
Q4: What is a reasonable starting concentration range for Piriprost in a dose-response experiment?
Based on published literature, Piriprost has been shown to inhibit various neutrophil functions with IC50 values (the concentration required to inhibit 50% of the response) in the nanomolar to low micromolar range. For instance, IC50 values of 0.1 µM for chemotaxis and 0.04 µM for oxidative species release have been reported.[1]
Therefore, a good starting point for a dose-response curve would be to span a wide logarithmic range around these values. A suggested range is 1 nM to 50 µM . This wide range will help to capture the full inhibitory curve, from no effect to maximal inhibition, allowing for an accurate calculation of the IC50 value for degranulation in your specific experimental setup.
Section 2: Core Experimental Protocol & Workflow
This section provides a detailed, self-validating protocol for determining the IC50 of Piriprost on fMLP-stimulated neutrophil degranulation, using MPO release as the primary endpoint.
Experimental Workflow Diagram
Caption: Workflow for Piriprost IC50 determination in neutrophils.
Step-by-Step Methodology
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood (using an anticoagulant like EDTA or heparin) via density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque™).[19]
-
Perform red blood cell lysis, followed by washing steps to obtain a pure neutrophil population.[14]
-
Critical Point: Neutrophils are short-lived and sensitive to handling.[20] All procedures should be performed promptly and, where specified, on ice to maintain cell viability and prevent spontaneous activation.[21]
-
Resuspend the final cell pellet in an appropriate buffer (e.g., HBSS with Ca2+/Mg2+) and perform a cell count and viability check (aim for >95% viability). Adjust cell density to 2 x 10^6 cells/mL.
2. Reagent Preparation:
-
Piriprost Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Cytochalasin B Stock: Prepare a 5 mg/mL stock in DMSO.
-
fMLP Stock: Prepare a 1 mM stock in DMSO.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of Piriprost in the assay buffer. Prepare working solutions of Cytochalasin B (e.g., 100 µM) and fMLP (e.g., 20 µM) in the assay buffer.
3. Degranulation Assay (96-well plate format):
-
Add 50 µL of neutrophil suspension (1 x 10^5 cells) to each well.
-
Priming: Add 10 µL of 100 µM Cytochalasin B to each well (final concentration ~10-20 µM). Mix gently and incubate for 5 minutes at 37°C.[22]
-
Inhibition: Add 20 µL of your Piriprost dilutions (or vehicle control - DMSO) to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Stimulation: Add 20 µL of 20 µM fMLP to stimulate the cells (final concentration ~1-2 µM).[22] For control wells, add buffer instead.
- Essential Controls:
-
Negative Control (Basal Release): Cells + Cytochalasin B + Vehicle + Buffer (No fMLP)
-
Positive Control (Maximal Release): Cells + Cytochalasin B + Vehicle + fMLP
-
Total Lysate (100% MPO): Cells lysed with a detergent like Triton X-100.
-
Incubate for 15 minutes at 37°C.
-
Stop Reaction: Centrifuge the plate at 500 x g for 10 minutes at 4°C to pellet the neutrophils.[13]
4. MPO Activity Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[13]
-
Prepare the MPO substrate solution. A common choice is TMB (3,3’,5,5’-tetramethylbenzidine) with hydrogen peroxide (H2O2).[14]
-
Add 50 µL of the MPO substrate solution to each well containing the supernatant.[13]
-
Incubate at room temperature, protected from light, for 5-15 minutes. The reaction will turn blue and then yellow upon adding a stop solution.
-
Add a stop solution (e.g., 1M H2SO4) and read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the negative control from all other wells.
-
Calculate the percentage of inhibition for each Piriprost concentration using the formula: % Inhibition = 100 * (1 - [Abs(Sample) - Abs(Negative)] / [Abs(Positive) - Abs(Negative)])
-
Plot the % Inhibition against the log of the Piriprost concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Section 3: Troubleshooting Guide
Q: High background degranulation is observed in my negative control wells. What's causing this?
Possible Causes & Solutions:
-
Mechanical Stress: Neutrophils are fragile. Overly vigorous pipetting or vortexing during isolation and plating can cause premature activation.
-
Solution: Handle cells gently. Use wide-bore pipette tips and avoid harsh mixing. Ensure centrifugation forces and times are not excessive.
-
-
Suboptimal Temperature: Keeping neutrophils at room temperature for extended periods can lead to spontaneous activation.
-
Solution: Perform all isolation steps and keep cell suspensions on ice until just before the assay incubation at 37°C.[21]
-
-
Contaminants: Endotoxins (LPS) in reagents or plasticware are potent neutrophil activators.
-
Solution: Use endotoxin-free reagents and certified pyrogen-free plasticware.
-
-
Donor Variability: Neutrophils from different donors can have varying levels of baseline activation.
-
Solution: If possible, screen multiple donors. While this can't be controlled, it's a critical factor to be aware of when interpreting results.
-
Q: I am not observing a clear dose-dependent inhibition with Piriprost.
Possible Causes & Solutions:
-
Incorrect Concentration Range: The selected concentration range may be too high or too low.
-
Solution: Perform a wider range-finding experiment, from picomolar to high micromolar, to identify the active window.
-
-
Compound Instability or Precipitation: Piriprost, like many small molecules, may have limited solubility or stability in aqueous buffers.
-
Solution: Visually inspect your diluted solutions for any precipitation. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically <0.5%) to avoid solvent effects. Prepare fresh dilutions for each experiment.
-
-
Over-stimulation of Neutrophils: If the fMLP concentration is too high, it may overcome the competitive antagonism of Piriprost.
-
Solution: Perform an fMLP dose-response experiment (e.g., 10 nM to 10 µM) to find the EC50 (the concentration that gives 50% of the maximal response). For inhibition studies, using an fMLP concentration at or near its EC80 is ideal as it provides a robust signal that is still sensitive to inhibition.
-
-
Assay Timing: The pre-incubation time with Piriprost may be insufficient for it to engage with the receptor.
-
Solution: While 15 minutes is standard, you can test a longer pre-incubation time (e.g., 30-60 minutes) to see if it improves the inhibitory effect.
-
Q: My neutrophil viability is low after the experiment.
Possible Causes & Solutions:
-
Prolonged Incubation: Neutrophils have a short half-life ex vivo.[20] Assays longer than a few hours can lead to significant apoptosis.
-
Solution: Keep the total assay time, from plating to stopping the reaction, as short as possible, ideally under 2 hours.
-
-
Compound Toxicity: At very high concentrations, Piriprost might induce cytotoxicity.
-
Solution: Perform a parallel viability assay (e.g., using LDH release or a live/dead stain) with your Piriprost dose-response curve. This will help distinguish true inhibition of degranulation from cell death.
-
-
Inappropriate Buffer Conditions: Lack of essential ions or glucose can compromise cell health.
-
Solution: Ensure your assay buffer (e.g., HBSS) contains physiological concentrations of calcium and magnesium, which are essential for many cellular functions. Some protocols also include glucose.
-
Quantitative Data Summary
| Parameter | Recommended Range / Value | Rationale |
| Piriprost Conc. Range | 1 nM - 50 µM | To capture the full dose-response curve and accurately determine the IC50.[1] |
| fMLP Conc. (Stimulus) | EC50 - EC80 (typically 100 nM - 2 µM) | Provides a strong but submaximal signal that is sensitive to inhibition.[23][24] |
| Cytochalasin B Conc. | 5 - 20 µM | Effectively disrupts the actin cytoskeleton to prime for robust degranulation.[9][25] |
| Neutrophil Density | 1-2 x 10^6 cells/mL | Ensures a detectable signal without overcrowding the wells. |
| Incubation Times | Priming: 5 min; Inhibition: 15-30 min; Stimulation: 10-15 min | Balances sufficient time for biological activity with minimizing cell death.[22][23] |
Section 4: Piriprost Signaling Pathway
The following diagram illustrates the mechanism of action for Piriprost in the context of LTB4-mediated neutrophil degranulation.
Caption: Piriprost antagonizes the LTB4/BLT1 signaling axis.
References
-
Actin assembly and regulation of neutrophil function: effects of cytochalasin B and tetracaine on chemotactic peptide-induced O2- production and degranulation. PubMed.[Link]
-
Inhibition of human platelet and neutrophil function by piriprost (U-60257). PubMed.[Link]
-
Neutrophil Degranulation. Bio-protocol.[Link]
-
A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release. JoVE.[Link]
-
Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils. PubMed.[Link]
-
Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed.[Link]
-
Use of cytochalasin B to distinguish between early and late events in neutrophil activation. PubMed.[Link]
-
Hypoxia upregulates neutrophil degranulation and potential for tissue injury. Thorax.[Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. PMC.[Link]
-
Overhauser-Enhanced MRI of Elastase Activity from In Vitro Human Neutrophil Degranulation. PLOS One.[Link]
-
Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC.[Link]
-
Neutrophil degranulation and cell lysis is associated with clinical severity in virus-induced asthma. ERS Publications.[Link]
-
Neutrophil Migration Activity Assays. RoukenBio.[Link]
-
Neutrophil Assays. Charles River Laboratories.[Link]
-
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC.[Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology.[Link]
-
Hypoxia upregulates neutrophil degranulation and potential for tissue injury. Thorax.[Link]
-
Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation. PMC.[Link]
-
Neutrophil Profiling in Clinical Trials. KCAS Bio.[Link]
-
Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments. PubMed.[Link]
-
Neutrophil Activation using PMA (it is not working for me)? ResearchGate.[Link]
-
Neutrophils are not consistently activated by antineutrophil cytoplasmic antibodies in vitro. PMC.[Link]
-
What are LTB4R antagonists and how do they work? Patsnap Synapse.[Link]
-
LTB4 receptor antagonist. opnMe by Boehringer Ingelheim.[Link]
-
Passive mechanical behavior of human neutrophils: Effect of cytochalasin B. ResearchGate.[Link]
-
Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation. PMC.[Link]
-
Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro. PubMed.[Link]
-
The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice. PubMed.[Link]
-
An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells. PMC.[Link]
-
Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli. MDPI.[Link]
-
Purinergic Regulation of Neutrophil Function. Frontiers in Immunology.[Link]
-
Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance. Frontiers in Cellular and Infection Microbiology.[Link]
-
Targeted nanoparticles modify neutrophil function in vivo. Frontiers in Immunology.[Link]
-
Optimization of methods for the accurate characterization of whole blood neutrophils. ResearchGate.[Link]
-
GPR84 priming, activation, and reactivation in neutrophils. ResearchGate.[Link]
Sources
- 1. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Purinergic Signaling: A Fundamental Mechanism in Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]
- 9. Actin assembly and regulation of neutrophil function: effects of cytochalasin B and tetracaine on chemotactic peptide-induced O2- production and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neutrophil Migration Activity Assays | RoukenBio [rouken.bio]
- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. korambiotech.com [korambiotech.com]
- 15. nwlifescience.com [nwlifescience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 18. Neutrophil degranulation and cell lysis is associated with clinical severity in virus-induced asthma | European Respiratory Society [publications.ersnet.org]
- 19. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 20. Neutrophil Profiling in Clinical Trials | KCAS Bio [kcasbio.com]
- 21. A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release [jove.com]
- 22. Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thorax.bmj.com [thorax.bmj.com]
- 24. mdpi.com [mdpi.com]
- 25. thorax.bmj.com [thorax.bmj.com]
Overcoming low bioavailability of Piriprost in oral administration
Ticket ID: PIR-ORAL-001
Subject: Overcoming Low Bioavailability of Piriprost (U-60,257) in Oral Administration
Status: Open | Priority: Critical
Executive Summary & Triage
User Problem: You are observing low plasma concentrations of Piriprost following oral administration in preclinical models, despite its potency as a 5-lipoxygenase inhibitor in vitro.
Root Cause Analysis: Piriprost (U-60,257) presents a classic Class II/IV profile in the Biopharmaceutics Classification System (BCS).[1] Its bioavailability is throttled by two distinct barriers:[2][3]
-
Solubility-Limited Absorption: As an arachidonic acid analog, Piriprost is highly lipophilic (LogP > 4.0). It precipitates in the aqueous environment of the gastrointestinal (GI) tract before it can be absorbed.
-
First-Pass Metabolism: Even if solubilized, the carboxylic acid head group makes it a target for rapid beta-oxidation and glucuronidation in the liver, drastically reducing systemic exposure.
The Solution Strategy: To overcome this, we must shift from simple aqueous suspensions to Lipid-Based Drug Delivery Systems (LBDDS) . The goal is to solubilize the drug in a lipid matrix and trigger intestinal lymphatic transport , effectively bypassing the liver.[4][5]
Troubleshooting: Diagnostic Flowchart
Before altering your formulation, confirm the bottleneck using this decision matrix.
Figure 1: Diagnostic logic for identifying the bioavailability bottleneck. Piriprost typically fails at the "Solubility" and "Metabolism" nodes.
Technical Protocol: Formulating a SEDDS for Piriprost
Objective: Create a Self-Emulsifying Drug Delivery System (SEDDS) that maintains Piriprost in a dissolved state throughout the GI tract.
Materials Required
| Component Type | Function | Recommended Candidates |
| Oil Phase | Solubilizes the lipophilic drug | Capryol 90, Peceol, or Corn Oil (Long-chain triglycerides are preferred for lymphatic transport). |
| Surfactant | Reduces interfacial tension | Cremophor EL, Tween 80, Labrasol. |
| Co-Surfactant | Increases flexibility of the interfacial film | PEG 400, Propylene Glycol, Transcutol P. |
Step-by-Step Formulation Procedure
Step 1: Solubility Screening (The "Saturation" Test)
-
Action: Add excess Piriprost (approx. 100 mg) to 2 mL of various oils, surfactants, and co-surfactants in separate vials.
-
Process: Vortex for 2 mins, then shake at 37°C for 48 hours. Centrifuge (10,000 rpm, 10 min) to remove undissolved drug.
-
Analysis: Measure the concentration of Piriprost in the supernatant using HPLC.
-
Why? You must identify the excipient that holds the highest load of Piriprost. Target: >50 mg/mL solubility in the oil phase.
Step 2: Construction of Pseudo-Ternary Phase Diagram
-
Action: Mix your best Oil, Surfactant, and Co-Surfactant in varying ratios (e.g., 1:9 to 9:1).
-
Titration: Slowly titrate these mixtures with water.
-
Observation: Mark the points where the mixture remains clear/transparent (Microemulsion region) vs. where it turns milky (Emulsion) or separates.
-
Why? You need a region that forms a stable nano-emulsion immediately upon contact with water (gastric fluid).
Step 3: Drug Loading and Preparation
-
Protocol:
-
Weigh the calculated amount of Piriprost.
-
Add the Oil phase and vortex until fully dissolved (heat to 40°C if necessary, but Piriprost is heat-sensitive, so use caution).
-
Add the Surfactant and Co-Surfactant mixture.
-
Vortex for 5 minutes until a clear, homogeneous isotropic liquid is formed.
-
Validation: Dilute 1 mL of formulation into 900 mL of 0.1N HCl (simulated stomach). It should disperse spontaneously into a clear/bluish solution within 2 minutes.
-
Advanced Mechanism: Targeting Lymphatic Transport
User Question: "I solubilized the drug, but bioavailability is still only 15%. Why?"
Answer: You likely used Medium-Chain Triglycerides (MCTs). MCTs are absorbed directly into the portal vein, sending Piriprost straight to the liver for metabolism.
The Fix: Switch to Long-Chain Triglycerides (LCTs) (e.g., Soybean oil, Olive oil, Peceol).
Mechanism of Action:
-
LCTs stimulate the production of chylomicrons in the enterocytes.
-
Highly lipophilic drugs (LogP > 5) associate with these chylomicrons.
-
Chylomicrons are too large to enter blood capillaries; instead, they enter the lacteals (lymphatic vessels).
-
Result: The drug bypasses the liver entirely and enters systemic circulation via the thoracic duct.
Figure 2: Pathway differentiation. Using Long-Chain Triglycerides (LCT) forces the drug into the lymphatic system, avoiding hepatic first-pass metabolism.
Frequently Asked Questions (FAQs)
Q: Can I just micronize the Piriprost powder to improve solubility? A: Micronization increases dissolution rate, but not equilibrium solubility. For a highly lipophilic compound like Piriprost, micronized particles will likely just re-aggregate in the stomach or fail to permeate the unstirred water layer. You need a molecular dispersion (lipid solution), not a suspension.
Q: My formulation is stable, but the drug precipitates when I dilute it in acid (stomach pH). A: This is "crash-out." Piriprost has a carboxylic acid group (pKa ~4.5). In the acidic stomach (pH 1.2), it is unionized and less soluble.
-
Fix: Add a precipitation inhibitor to your SEDDS, such as HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone). These polymers inhibit crystal growth during the dispersion phase.
Q: How do I store the SEDDS formulation? A: Piriprost is sensitive to oxidation (double bonds).
-
Protocol: Flush the headspace of your vials with Nitrogen gas before sealing.
-
Additives: Include an antioxidant in the lipid formulation, such as BHT (Butylated hydroxytoluene) or Alpha-Tocopherol at 0.01% - 0.05%.
References
-
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[6] European Journal of Pharmaceutical Sciences.
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[4][7] Nature Reviews Drug Discovery.
-
O'Driscoll, C. M. (2002). Lipid-based formulations for intestinal lymphatic delivery.[4][5] European Journal of Pharmaceutical Sciences.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3][8][9] Journal of Pharmacological and Toxicological Methods.
-
Werz, O., & Steinhilber, D. (2006).[10] Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics.[4][10][11][12][13]
Sources
- 1. pharm-int.com [pharm-int.com]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. symmetric.events [symmetric.events]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. pharmdblog-87.webself.net [pharmdblog-87.webself.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Piriprost (U-60,257) Impurity Profiling & Remediation
Current Status: Operational Topic: Troubleshooting Impurity Identification in Synthesized Piriprost Batches Assigned Specialist: Senior Application Scientist, Analytical Development
Executive Summary
Piriprost (U-60,257) is a structurally complex 6,9-deepoxy-6,9-(phenylimino)-
This guide addresses the three most critical impurity classes encountered during synthesis and storage: Stereoisomers (Epimers/Geometric isomers), Oxidative Degradants (specifically at the phenylimino bridge), and Synthetic Residuals .
Module 1: Chromatographic Anomalies (Isomeric Impurities)
The Issue: You observe "shoulder" peaks or split peaks in your HPLC chromatogram that share the same Mass-to-Charge (m/z) ratio as the parent Piriprost peak.
Technical Insight: Prostaglandin analogs are notorious for C-15 epimerization and double-bond migration . Standard C18 Reverse Phase (RP-HPLC) often fails to resolve the C-15 epimer (15(S) vs 15(R)) because the hydrophobic shift is negligible.
Troubleshooting Protocol: Isomer Resolution
| Impurity Type | Structural Cause | Detection Strategy | Remediation in Synthesis |
| 15-Epimer | Inversion of chirality at C-15 hydroxyl group. | Chiral HPLC (Amylose/Cellulose phases) is required. RP-HPLC is insufficient.[1] | Control pH during the reduction of the C-15 ketone precursor. Use stereoselective reducing agents (e.g., Corey-Bakshi-Shibata catalyst). |
| 5,6-Trans Isomer | Geometric isomerization of the | Ag+ Ion Chromatography or optimized RP-HPLC with low pH buffer. | Avoid excessive heat during the Wittig reaction step. Protect from light during storage. |
| Shift of the double bond into the ring or conjugation. | UV-Vis Ratio: The conjugated system will show a bathochromic shift (red shift) in | Maintain strictly inert atmosphere (Argon/Nitrogen). Avoid strong acids. |
Analytical Workflow: The "Split Peak" Decision Tree
Caption: Logical workflow for distinguishing between stereoisomers and structural degradants using MS and Chiral Chromatography.
Module 2: Chemical Stability & Degradation
The Issue: Purity decreases during storage, with new peaks appearing at RRT > 1.2 (more hydrophobic) or RRT < 0.8 (more polar).
Technical Insight: Piriprost contains a phenylimino group bridging the 6,9 positions.[2] This nitrogen center is susceptible to oxidation (N-oxide formation) and hydrolysis, particularly if the batch contains residual moisture or metal catalysts.
Key Degradation Pathways
-
N-Oxidation: The nitrogen in the phenylimino bridge can oxidize to an N-oxide, typically showing a mass shift of +16 Da .
-
Dehydration: Loss of water from the hydroxyl groups (often acid-catalyzed), showing a mass shift of -18 Da .
-
Ring Opening: Under acidic hydrolysis, the cyclic ether/amine structure can open, leading to a cascade of linear degradation products.
Recommended Stability Protocol
-
Storage: -20°C under Argon.
-
Solvent: Avoid protic solvents (Methanol/Ethanol) for long-term stock solutions; prefer DMSO or Acetonitrile.
-
Additives: If oxidation is confirmed (via MS +16 peak), add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant during workup, provided it does not interfere with the biological assay.
Module 3: Experimental Methodologies
Protocol A: High-Resolution LC-MS for Impurity Profiling
This method is designed to separate the parent Piriprost from its oxidized degradants and major isomers.
Instrument: UHPLC coupled with Q-TOF or Orbitrap MS.
| Parameter | Setting | Rationale |
| Column | C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity BEH) | Sub-2-micron particles provide the theoretical plates needed to resolve closely eluting isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid tail, improving peak shape (retention). |
| Mobile Phase B | Acetonitrile | Aprotic solvent prevents on-column H/D exchange or solvolysis. |
| Gradient | 5% B to 95% B over 15 mins | Shallow gradient at the elution window of Piriprost (typically 40-60% B) maximizes resolution. |
| Detection | UV 210 nm & 280 nm | 210 nm detects the backbone; 280 nm is specific to the phenylimino group (diagnostic for N-bridge integrity). |
| MS Mode | ESI Positive & Negative | Negative mode is often more sensitive for the carboxylic acid moiety of prostaglandins. |
Protocol B: Chiral Separation (For 15-Epimer Confirmation)
If Protocol A shows a single peak but biological activity is lower than expected, the 15-epimer is the likely culprit.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1). Note: Normal phase is superior for chiral prostaglandin separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral selectivity).
Frequently Asked Questions (FAQs)
Q: Why does my Piriprost batch show a "ghost peak" in the blank injection? A: This is likely carryover . Prostaglandin analogs are lipophilic and "sticky."
-
Fix: Implement a needle wash with high organic content (e.g., 90% Methanol/10% Water) and use a passivation solution (0.1% Nitric Acid) if you suspect metal chelation in the injector.
Q: I see a mass of [M+Na]+ in my MS spectrum. Is this an impurity? A: Not necessarily. Sodium adducts are common in ESI-MS if glass solvents are used. However, if the ratio of Adduct:Protonated ion is high, it indicates salt contamination in your final purification step. Perform a final desalting using a C18 SPE cartridge.
Q: Can I use UV purity alone to release a batch? A: Absolutely not. UV detection is "blind" to enantiomers and some diastereomers. You must validate the batch using Chiral HPLC or qNMR (Quantitative NMR) to ensure the stereochemistry at C-15 and the ring junctions are correct.
References
-
ICH Expert Working Group. (2006).[3] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3][4] International Conference on Harmonisation.[3] Link
-
Stehle, R. G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, and E1. Methods in Enzymology, 86, 436–458. Link
- Whorton, A. R., et al. (1979). Prostaglandins: Stereochemistry and Analytical Strategies. (General reference on PGI2 analog instability).
-
Bach, M. K., et al. (1982). Piriprost (U-60,257), a selective inhibitor of leukotriene synthesis. Biochemical Pharmacology. (Foundational text on the specific molecule). Link
-
Cosmetics & Pharmaceuticals Impurity Profiling. (2025). HPLC analysis of prostaglandin analogs and their isomers. (Provides modern chromatographic conditions for this class). Link
Sources
- 1. akjournals.com [akjournals.com]
- 2. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Validating the Cyclooxygenase (COX) Selectivity Profile of Piriprost: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of investigational compounds against the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While historically characterized as a 5-lipoxygenase inhibitor, understanding the complete selectivity profile of a compound like Piriprost is crucial for predicting its therapeutic window and potential off-target effects. Here, we present a series of validated experimental protocols to rigorously determine if Piriprost exhibits any inhibitory activity towards COX isoforms, using well-characterized non-selective and selective NSAIDs as benchmarks.
The Rationale for Comprehensive Selectivity Profiling
The arachidonic acid cascade is a pivotal signaling pathway in inflammation, pain, and homeostasis. Two key enzyme families, cyclooxygenases (COX) and lipoxygenases (LOX), metabolize arachidonic acid into distinct classes of pro-inflammatory and homeostatic mediators. Piriprost has been identified as an inhibitor of 5-lipoxygenase, an enzyme responsible for the synthesis of leukotrienes[1][2][3][4]. However, in drug development, it is imperative to assess for "off-target" effects. Cross-reactivity with the COX enzymes could significantly alter a compound's biological activity and safety profile.
The two primary COX isoforms, COX-1 and COX-2, while catalyzing the same reaction, have distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function[5][6][7][8]. Conversely, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation[5][6][8]. The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesired side effects, such as gastrointestinal issues, often arise from the inhibition of COX-1[9]. Therefore, determining a compound's selectivity for COX-2 over COX-1 is a critical step in its preclinical evaluation.
This guide will outline the necessary biochemical and cell-based assays to definitively characterize the COX selectivity of a test compound, such as Piriprost.
Experimental Framework for Determining COX Selectivity
A multi-tiered approach, starting with purified enzyme assays and progressing to more physiologically relevant cell-based models, provides the most robust assessment of COX selectivity.
Diagram: The Arachidonic Acid Cascade and Points of Inhibition
Caption: Simplified overview of the arachidonic acid cascade.
Biochemical Assays: Direct Enzyme Inhibition
The initial step is to determine if Piriprost directly inhibits purified COX-1 and COX-2 enzymes. This provides a clean, cell-free system to measure the half-maximal inhibitory concentration (IC50) for each isoform.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies[10][11].
-
Reagent Preparation:
-
Prepare a stock solution of Piriprost in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Piriprost and control compounds (Ibuprofen and Celecoxib) to create a range of concentrations.
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
To a 96-well black microplate, add the COX assay buffer.
-
Add the serially diluted Piriprost or control compounds to the wells.
-
Add the purified COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding[8].
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
The reaction produces Prostaglandin G2, which can be detected fluorometrically.
-
Measure the fluorescence at an excitation/emission wavelength of 535/590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compounds compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the dose-response curve[8].
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2[8].
-
Cell-Based Assays: Assessing Inhibition in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system by accounting for factors like cell penetration and intracellular drug distribution[12].
Experimental Protocol: Human Whole Blood Assay (hWBA)
The human whole blood assay is a well-established method for evaluating the potency and selectivity of COX inhibitors in a physiological environment that closely mimics in vivo conditions[12][13][14].
-
COX-1 Activity (Thromboxane B2 Production):
-
Obtain fresh human blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Aliquot the blood into tubes containing various concentrations of Piriprost or control inhibitors.
-
Allow the blood to clot for 1 hour at 37°C. During this time, platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2), via COX-1 activity[15][16].
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a validated ELISA kit.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Treat fresh, heparinized human blood with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes[16][17].
-
Add various concentrations of Piriprost or control inhibitors to the LPS-stimulated blood.
-
Incubate the blood for 24 hours at 37°C to allow for COX-2-mediated production of prostaglandin E2 (PGE2)[16].
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Determine the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
-
Calculate the COX-1/COX-2 IC50 ratio to determine the selectivity of Piriprost in this more complex biological matrix.
-
Diagram: Workflow for Determining COX Selectivity
Caption: Step-by-step workflow for assessing COX selectivity.
Comparative Data Presentation
The results from these assays should be compiled into clear, comparative tables to facilitate the interpretation of Piriprost's COX selectivity relative to established benchmarks.
Table 1: Biochemical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Piriprost | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Non-selective) | ~15 | ~25 | ~0.6 |
| Celecoxib (COX-2 Selective) | ~25 | ~0.8 | ~31 |
Note: IC50 values for control compounds are approximate and can vary based on assay conditions.
Table 2: Human Whole Blood Assay COX Inhibition Data
| Compound | COX-1 IC50 (µM) (TXB2 Inhibition) | COX-2 IC50 (µM) (PGE2 Inhibition) | Selectivity Index (COX-1/COX-2) |
| Piriprost | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Non-selective) | ~2 | ~1 | ~2 |
| Celecoxib (COX-2 Selective) | >100 | ~1 | >100 |
Note: IC50 values for control compounds are approximate and can vary based on assay conditions.
Conclusion
By following this comprehensive guide, researchers can generate robust and reliable data to either confirm or refute any off-target inhibitory activity of Piriprost against COX-1 and COX-2. Should Piriprost demonstrate significant COX inhibition, these findings would be critical for its future development, providing a more complete understanding of its mechanism of action and potential therapeutic applications and side effects. This rigorous, evidence-based approach is fundamental to advancing drug discovery and development with scientific integrity.
References
-
Bach, M. K., Brashler, J. R., Smith, H. W., & Fitzpatrick, F. A. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology, 36(9), 1461–1466. [Link]
-
Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Link]
-
Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2001). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 163, 139–150. [Link]
-
Gülpınar, M. A., & Yegen, B. C. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Turkish journal of pharmaceutical sciences, 15(2), 221–230. [Link]
-
Plunkett, S. (2020). NSAIDS: COX-1 and COX-2: What's the difference? DVM360. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
-
Wikipedia. (2023). Cyclooxygenase. [Link]
-
Lecturio. (2026). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
-
BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. [Link]
-
Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Vol. 644, pp. 109–116). Humana Press. [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
Soifer, B. E., & Morin, F. C. (1987). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric research, 22(3), 302–305. [Link]
-
Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13478–13483. [Link]
-
Lagente, V., Carré, C., Neveu, M. C., & Berton, A. (1989). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Agents and actions, 26(1-2), 179–180. [Link]
-
Mehta, J. L., Nichols, W. W., & Donnelly, W. H. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60257). Prostaglandins, leukotrienes, and medicine, 26(1), 1–11. [Link]
-
Wallace, J. L. (2002). Potential alternatives to COX 2 inhibitors. Annals of the rheumatic diseases, 61 Suppl 2(Suppl 2), ii43–ii45. [Link]
-
Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., & Iacobelli, S. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712. [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Link]
-
Brooks, P., Emery, P., Evans, J. F., Fँlster-Holst, R., & Hinz, B. (2000). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 39(7), 779–788. [Link]
-
Sostaric, E., Fimognari, C., & Rovituso, M. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current pharmaceutical design, 28(10), 834–842. [Link]
-
J-STAGE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
BPS Bioscience. (n.d.). Cox Screening. [Link]
-
Fantone, J. C., Schrier, D. J., & Weingarten, B. (1982). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. Advances in prostaglandin, thromboxane, and leukotriene research, 9, 299–304. [Link]
-
Khan, Y. S., & O'Keefe, M. (2020). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 27(29), 4850–4877. [Link]
-
ResearchGate. (n.d.). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. [Link]
-
NUS Blog. (2021). Dose-dependence of COX-2 selectivity of coxibs. [Link]
-
MDPI. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. [Link]
-
LITFL. (2024). COX II Inhibitors. [Link]
-
ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition. [Link]
-
Therapeutic Guidelines. (2000). COX-2 inhibitors. Australian Prescriber. [Link]
Sources
- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. lecturio.com [lecturio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
Benchmarking Piriprost Potency Against Dual LOX/COX Inhibitors: A Comparative Guide for Researchers
This guide provides an in-depth comparative analysis of Piriprost, a selective 5-lipoxygenase inhibitor, and a class of compounds known as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, provides detailed protocols for potency benchmarking, and presents comparative data to inform experimental design and compound selection. Our objective is to equip you with the necessary technical insights and methodologies to critically evaluate these anti-inflammatory agents for your research needs.
Mechanistic Overview: The Arachidonic Acid Cascade in Inflammation
Inflammation is a complex biological response where lipid mediators, specifically eicosanoids, play a central role. These signaling molecules are generated from arachidonic acid (AA), which is released from the cell membrane phospholipids by the action of phospholipase A2 (PLA2). Once released, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways, leading to the production of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs), respectively.[1][2]
-
Cyclooxygenase (COX) Pathway: The COX enzymes (constitutive COX-1 and inducible COX-2) convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, and thromboxanes.[3][4] These molecules are key mediators of pain, fever, and inflammation.[4]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form leukotrienes.[1][2] Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes (LTC4, LTD4, LTE4) are involved in bronchoconstriction and increased vascular permeability.[5][6]
Understanding these pathways is critical for appreciating the distinct and combined therapeutic strategies for mitigating inflammation.
Caption: The Arachidonic Acid Signaling Pathway.
Profile of Anti-Inflammatory Agents: Distinct Inhibition Strategies
The therapeutic modulation of the arachidonic acid cascade can be achieved through different inhibitory strategies. This guide focuses on comparing a selective 5-LOX inhibitor, Piriprost, with compounds that dually inhibit both LOX and COX enzymes.
-
Piriprost (5-LOX Inhibitor): Piriprost is an experimental compound that acts as an inhibitor of the 5-lipoxygenase enzyme.[7] Its primary mechanism is to block the synthesis of leukotrienes, including LTB4, from arachidonic acid.[7][8][9] By selectively targeting the LOX pathway, Piriprost allows for the specific investigation of the roles of leukotrienes in inflammatory processes, distinct from the effects of prostaglandins. This selectivity makes it a valuable tool for dissecting the specific contributions of the 5-LOX pathway to pathophysiology.
-
Dual LOX/COX Inhibitors: This class of anti-inflammatory agents was developed to simultaneously block both the COX and 5-LOX pathways.[5][10] The rationale is twofold: first, to provide a broader spectrum of anti-inflammatory activity by inhibiting the production of both prostaglandins and leukotrienes. Second, to circumvent a potential issue with selective COX inhibitors where the blockade of one pathway may shunt the arachidonic acid substrate towards the other, potentially increasing the production of pro-inflammatory leukotrienes.[6] Dual inhibitors are therefore designed to offer enhanced efficacy and potentially a safer gastrointestinal profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][10]
Caption: General experimental workflows for benchmarking.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of test compounds on purified 5-LOX enzyme activity.
Methodology: This assay photometrically measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes as 5-LOX metabolizes a substrate like linoleic or arachidonic acid. [11] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100mM sodium phosphate buffer (pH 8.0).
-
Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol.
-
Reconstitute purified human recombinant or soybean 5-LOX enzyme in the phosphate buffer and keep on ice.
-
Prepare serial dilutions of Piriprost, dual LOX/COX inhibitors, and a positive control (e.g., Zileuton) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 160 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilutions (or vehicle control).
-
Add 20 µL of the 5-LOX enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the change in absorbance at 234 nm over 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the direct inhibitory potency and selectivity (IC50) of test compounds on purified COX-1 and COX-2 enzymes.
Methodology: Commercially available kits are often used for this purpose. These assays typically measure the peroxidase activity of COX, where the enzyme converts a probe to a fluorescent or colorimetric product after metabolizing arachidonic acid. [12] Step-by-Step Protocol:
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit and prepare reagents according to the manufacturer's instructions. This will include assay buffer, heme, purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.
-
Prepare serial dilutions of the dual LOX/COX inhibitor and a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in the appropriate solvent. Piriprost should be included as a negative control to confirm its lack of COX activity.
-
-
Assay Procedure (run in separate plates for COX-1 and COX-2):
-
To a 96-well plate, add assay buffer, heme, and the respective COX enzyme.
-
Add the test compound dilutions or vehicle control.
-
Incubate for a specified time at room temperature (e.g., 10-15 minutes) to allow inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a mixture of arachidonic acid and the detection probe.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance over time using a plate reader. [12]4. Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data and plot a dose-response curve as described for the 5-LOX assay to determine the IC50 values for both COX-1 and COX-2.
-
The COX-2 selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Protocol 3: Cell-Based LTB4 and PGE2 Production Assay
Objective: To measure the functional inhibition of the 5-LOX and COX pathways by quantifying the production of their respective downstream mediators, LTB4 and PGE2, in stimulated immune cells.
Methodology: This protocol uses an inflammatory stimulus to induce the production of eicosanoids in a relevant cell line. The amount of LTB4 and PGE2 released into the cell culture supernatant is then quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs). [13][14] Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) under standard conditions.
-
Seed the cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of Piriprost, the dual LOX/COX inhibitor, or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C and 5% CO2. [13]3. Cell Stimulation:
-
Add an inflammatory stimulus to the wells. The choice of stimulus is critical; for example, Lipopolysaccharide (LPS) is often used to induce COX-2 expression and subsequent PGE2 production, while a calcium ionophore like A23187 can be used to activate 5-LOX for LTB4 production. [7][13] * Incubate for an appropriate duration (e.g., 4-24 hours, depending on the mediator and stimulus) at 37°C.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of LTB4 and PGE2 in the supernatant using commercially available LTB4 and PGE2 ELISA kits, following the manufacturer's protocols. [15][14]5. Data Analysis:
-
For each compound, plot the concentration of LTB4 or PGE2 against the log concentration of the inhibitor.
-
Fit a dose-response curve to determine the IC50 value for the inhibition of each mediator.
-
Comparative Potency Analysis
The following table summarizes representative potency data for Piriprost and several dual LOX/COX inhibitors based on published literature. It is important to note that IC50 values can vary depending on the specific assay conditions, enzyme source, and cell type used.
| Compound Class | Compound Name | Target | IC50 (µM) | Reference |
| 5-LOX Inhibitor | Piriprost | 5-LOX (in mast cells) | 9 - 14 | [7] |
| 5-LOX (in RBL cells) | 15 - 50 | [7] | ||
| LTB4 Synthesis (neutrophils) | 14 | [8] | ||
| COX-1 / COX-2 | Inactive / Not Reported | [9] | ||
| Dual LOX/COX | Licofelone | 5-LOX | ~0.5 | [2][16] |
| COX-1 / COX-2 | ~0.2 | [2][16] | ||
| Dual LOX/COX | Compound 1 | 5-LOX | 0.86 | [2] |
| COX-2 | 0.98 | [2] | ||
| Dual LOX/COX | Compound 7h | 5-LOX | 0.29 | [17] |
| COX-2 | 0.07 | [17] |
Interpretation of Data:
-
Piriprost demonstrates clear inhibitory activity against the 5-LOX pathway, with IC50 values in the low to mid-micromolar range in cellular assays. [7][8]Its key characteristic is its selectivity; it is reported to be ineffective against the COX pathway, making it a specific tool to probe leukotriene-mediated inflammation. [9]* Dual LOX/COX Inhibitors , such as Licofelone and other experimental compounds, exhibit potent, often sub-micromolar, inhibition of both 5-LOX and COX enzymes. [2][16][17]The relative potency against each enzyme (the LOX/COX ratio) varies between compounds, which can be a critical factor in their overall pharmacological profile. For instance, some newer developmental compounds show high potency against COX-2 and 5-LOX with much weaker activity against COX-1, a profile designed to maximize anti-inflammatory effects while minimizing gastrointestinal side effects. [2][16]
Conclusion and Future Directions
The choice between using Piriprost and a dual LOX/COX inhibitor is fundamentally dependent on the research question being addressed.
-
Piriprost is the ideal tool for mechanistic studies aimed at isolating and understanding the specific role of the 5-LOX pathway and its leukotriene products in a given biological system. Its selectivity allows researchers to confidently attribute observed effects to the inhibition of leukotriene synthesis without the confounding variable of prostaglandin suppression.
-
Dual LOX/COX inhibitors represent a systems-level approach to anti-inflammatory research. They are more suited for studies where the goal is to achieve broad suppression of eicosanoid-mediated inflammation or to investigate the synergistic effects of inhibiting both pathways. [10]The development of these agents reflects a therapeutic strategy to create more effective and safer anti-inflammatory drugs. [2][5] For drug development professionals, the protocols and comparative data presented in this guide provide a framework for the initial screening and characterization of novel anti-inflammatory compounds. Benchmarking new chemical entities against well-characterized compounds like Piriprost and established dual inhibitors is a critical step in identifying promising leads with desired potency and selectivity profiles.
References
-
Aharony, D., Stein, R. L., & Krell, R. D. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology, 36(9), 1461–1466. [Link]
-
Amereh, Z., et al. (2022). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Bioinformation, 18(14), 299-310. [Link]
-
Antoniou, C., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Life (Basel), 14(1), 163. [Link]
-
Antoniou, C., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020-2024): Establishing " The Rule of Four for Inflammation". PubMed.[Link]
-
Dutta, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8499. [Link]
-
Soifer, B. E., & Morin, F. C. (1988). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric Research, 24(3), 350-353. [Link]
-
Jacob, J., et al. (2022). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. ResearchGate.[Link]
-
Karakaya, S., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(12), 4721. [Link]
-
Lagente, V., et al. (1988). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Biochemical and Biophysical Research Communications, 157(2), 936-942. [Link]
-
Charlier, C., & Michaux, C. (2003). Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) as a New Strategy to Provide Safer Non-Steroidal Antiinflammatory Drugs. ResearchGate.[Link]
-
Mehta, J., et al. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60257). Thrombosis Research, 46(5), 729-738. [Link]
- Weldegebreal, T. W., et al. (2021). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 14(10), 5283-5289. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/14/10/10.52711 0974-360X.2021.00921.pdf)
-
Weldegebreal, T. W., et al. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. ResearchGate.[Link]
-
ResearchGate. (n.d.). PGE2 and LTB4 inhibitory, and PGI2 sparing effects of LFA-9 in a cell-based system. ResearchGate.[Link]
-
Kumar, P. S., & Kumar, S. V. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 132-135. [Link]
-
Sun, F. F., & Czuk, C. I. (1985). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. Prostaglandins, 29(5), 785-801. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.[Link]
-
Antoniou, C., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC.[Link]
Sources
- 1. Recent Advances in Dual COX/LOX Inhibitor Design (2020-2024): Establishing " The Rule of Four for Inflammation" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arborassays.com [arborassays.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Piriprost and Corticosteroids in the Management of Lung Eosinophilia
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Piriprost and corticosteroids, focusing on their potential and established roles in reducing lung eosinophilia, a key pathological feature of several inflammatory airway diseases, including asthma. While corticosteroids are a cornerstone of anti-inflammatory therapy, the exploration of alternative or complementary mechanisms, such as those targeted by Piriprost, is crucial for advancing respiratory medicine. This document will delve into their distinct mechanisms of action, present the available (though limited for Piriprost) experimental data, and outline relevant research methodologies.
Introduction: The Challenge of Eosinophilic Airway Inflammation
Eosinophilic infiltration into the lung tissue is a hallmark of type 2 (T2) airway inflammation and is strongly associated with the pathogenesis of allergic asthma. Eosinophils release a variety of potent mediators, including cytotoxic granule proteins and pro-inflammatory cytokines, that contribute to airway hyperresponsiveness, tissue damage, and airway remodeling.[1][2][3] Consequently, therapeutic strategies that effectively reduce lung eosinophilia are of paramount interest in the development of new treatments for respiratory diseases.
Corticosteroids have long been the mainstay of treatment for persistent asthma due to their broad anti-inflammatory effects.[4][5] However, the quest for more targeted therapies with improved safety profiles has led to the investigation of other pathways involved in the inflammatory cascade. One such pathway is the leukotriene signaling cascade, which is the target of agents like Piriprost.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between corticosteroids and Piriprost lies in their mechanism of action. Corticosteroids exert a broad, multi-faceted anti-inflammatory effect, while Piriprost is a more targeted agent aimed at a specific inflammatory pathway.
Corticosteroids: The Broad-Spectrum Anti-Inflammatory
Corticosteroids function by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[6] The key mechanisms by which corticosteroids reduce lung eosinophilia include:
-
Induction of Eosinophil Apoptosis: Corticosteroids directly promote programmed cell death in eosinophils, thereby reducing their numbers in the airways.[7][8]
-
Inhibition of Pro-survival Cytokines: They suppress the production of key cytokines that promote eosinophil survival and activation, such as Interleukin-5 (IL-5), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][9]
-
Reduction of Eosinophil Recruitment: Corticosteroids downregulate the expression of adhesion molecules and chemokines that are essential for the migration of eosinophils from the bloodstream into the lung tissue.[7]
-
Enhanced Clearance of Apoptotic Eosinophils: They promote the phagocytosis of apoptotic eosinophils by macrophages and epithelial cells, facilitating the resolution of inflammation.[8]
Caption: Corticosteroid signaling pathway leading to reduced lung eosinophilia.
Piriprost: A Putative Leukotriene Synthesis Inhibitor
Piriprost (U-60,257) is described as a putative inhibitor of leukotriene synthesis.[7][8] Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[10] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are particularly important in the pathophysiology of asthma, contributing to:
-
Bronchoconstriction: They are potent constrictors of airway smooth muscle.
-
Increased Vascular Permeability: Leading to airway edema.
-
Mucus Hypersecretion: Contributing to airway obstruction.
-
Eosinophil Chemotaxis: Attracting eosinophils to the site of inflammation.[11]
By inhibiting the synthesis of leukotrienes, Piriprost would be expected to mitigate these effects. However, it is crucial to note that direct evidence for the effect of Piriprost on lung eosinophilia is scarce in the available scientific literature.
Caption: Inferred mechanism of Piriprost as a leukotriene synthesis inhibitor.
Comparative Efficacy: Insights from Available Data
A direct comparative study of Piriprost and corticosteroids on lung eosinophilia is not available in the published literature. Therefore, this comparison is based on the known effects of each class of drugs.
| Feature | Corticosteroids | Piriprost |
| Primary Target | Glucocorticoid Receptor | 5-Lipoxygenase (putative) |
| Mechanism | Broad modulation of gene transcription | Inhibition of leukotriene synthesis |
| Effect on Eosinophil Survival | Induces apoptosis, inhibits pro-survival cytokines | No direct evidence |
| Effect on Eosinophil Recruitment | Reduces chemokines and adhesion molecules | May reduce eosinophil chemotaxis by inhibiting leukotrienes (inferred) |
| Effect on Bronchoconstriction | Indirectly reduces hyperresponsiveness over time | Directly inhibits a key bronchoconstrictor pathway |
| Clinical Efficacy in Asthma | Well-established for long-term control | Limited and inconsistent in early studies |
Data Interpretation:
-
Corticosteroids have a well-documented, robust effect on reducing lung eosinophilia through multiple mechanisms. This is a cornerstone of their clinical efficacy in asthma and other eosinophilic lung diseases.
-
Piriprost , as a leukotriene synthesis inhibitor, would be expected to have a more limited effect on the overall inflammatory cascade compared to corticosteroids. While it may reduce the chemotactic signals for eosinophils, it is unlikely to affect their survival or the broader T2 inflammatory environment to the same extent as corticosteroids. Early clinical studies with inhaled Piriprost showed some effect on allergen- and exercise-induced bronchoconstriction, but it did not have a protective effect on the late asthmatic reaction, which is typically associated with eosinophilic inflammation.[8] This suggests that its impact on the underlying eosinophilic inflammation may be minimal.
Experimental Protocols for Evaluating Lung Eosinophilia
For researchers investigating the effects of novel compounds on lung eosinophilia, several well-established experimental protocols can be employed. The following provides a general workflow for a murine model of allergic airway inflammation.
Murine Model of Allergic Airway Inflammation
A common model involves sensitizing and challenging mice with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract.
Step-by-Step Protocol:
-
Sensitization: Administer the allergen (e.g., OVA) intraperitoneally with an adjuvant (e.g., alum) on days 0 and 14.
-
Challenge: Expose the mice to an aerosolized solution of the allergen for a set period on consecutive days (e.g., days 24, 25, and 26).
-
Treatment: Administer the test compound (e.g., Piriprost, corticosteroid, or vehicle control) at a predetermined time relative to the allergen challenges.
-
Sample Collection: 24-48 hours after the final allergen challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.
Caption: General workflow for a murine model of allergic airway inflammation.
Quantification of Lung Eosinophilia
Two primary methods are used to quantify eosinophils in the lungs of experimental animals:
A. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cell Counting: Perform a total cell count on the BAL fluid using a hemocytometer.
-
Differential Staining: Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) to differentiate and count eosinophils based on their characteristic morphology.
B. Lung Tissue Analysis:
-
Histology: Fix lung tissue in formalin, embed in paraffin, and prepare sections. Stain with Hematoxylin and Eosin (H&E) or a specific eosinophil stain (e.g., Luna stain) to visualize and quantify eosinophil infiltration in the peribronchial and perivascular areas.
-
Flow Cytometry: Prepare a single-cell suspension from the lung tissue. Stain the cells with fluorescently-labeled antibodies against specific cell surface markers. Eosinophils can be identified and quantified based on the expression of markers such as Siglec-F.[11][12]
-
Eosinophil Peroxidase (EPO) Assay: Homogenize lung tissue and measure the activity of eosinophil peroxidase, a specific enzyme found in eosinophil granules, using a colorimetric assay.[13]
Conclusion and Future Directions
The comparison between Piriprost and corticosteroids highlights the difference between a targeted and a broad-spectrum anti-inflammatory approach. While corticosteroids remain a highly effective treatment for reducing lung eosinophilia through their pleiotropic effects, the development of more specific therapies is a key goal in respiratory medicine.
The available evidence on Piriprost is limited, and its development appears to have been discontinued. However, the principle of targeting the leukotriene pathway remains a valid therapeutic strategy, as evidenced by the clinical use of leukotriene receptor antagonists (e.g., montelukast). These agents, while generally less effective than corticosteroids in controlling eosinophilic inflammation, can be valuable as add-on therapy.
Future research should continue to explore novel, targeted therapies for eosinophilic airway diseases. A deeper understanding of the complex interplay of inflammatory pathways will be crucial for the development of personalized medicine approaches that can maximize efficacy while minimizing side effects. For any new compound, a direct comparison with the gold standard, corticosteroids, using the robust experimental protocols outlined in this guide, will be essential to determine its potential clinical utility.
References
-
Mann, J. S., Robinson, C., Sheridan, A. Q., Clement, P., Bach, M. K., & Holgate, S. T. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. Thorax, 41(10), 746–752. [Link]
- Adkinson, N. F., Jr, Barnes, P. J., Busse, W. W., Bochner, B. S., Holgate, S. T., Lemanske, R. F., Jr, & O'Byrne, P. M. (Eds.). (2014). Middleton's allergy: principles and practice (8th ed.). Elsevier Saunders.
- Cottin, V., & Cordier, J. F. (2012). Eosinophilic lung diseases. Allergy, 67(8), 977–990.
- Peters-Golden, M., & Henderson, W. R., Jr. (2007). Leukotrienes. The New England journal of medicine, 357(18), 1841–1854.
-
Varga, S. M., Beckman, N. A., & Braciale, T. J. (2002). Sensitive detection and quantitation of mouse eosinophils in tissues using an enzymatic eosinophil peroxidase assay: its use to rapidly measure pulmonary eosinophilia during experimental respiratory syncytial virus infection of mice. Journal of immunological methods, 262(1-2), 111–120. [Link]
- Takeda, K., Shiraishi, Y., & Miyahara, N. (2013). Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry. Methods in molecular biology (Clifton, N.J.), 1032, 119–129.
- Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British journal of pharmacology, 148(3), 245–254.
-
RxList. (2021, October 7). Leukotriene Receptor Antagonists. [Link]
-
National Center for Biotechnology Information. (2023, June 20). Asthma Medications. StatPearls. [Link]
- Hogan, S. P., Rosenberg, H. F., Moqbel, R., Phipps, S., Foster, P. S., Lacy, P., Kay, A. B., & Rothenberg, M. E. (2008). Eosinophils: biological properties and role in health and disease. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 38(5), 709–750.
-
Brannan, J. D., & Lougheed, M. D. (2012). Airway hyperresponsiveness in asthma: mechanisms, clinical significance, and treatment. Frontiers in physiology, 3, 460. [Link]
- Possa, S. S., Leick, E. A., Prado, C. M., Martins, M. A., & Tibério, I. F. (2013). The impact of corticosteroids on human airway smooth muscle contractility and airway hyperresponsiveness: a systematic review. International journal of molecular sciences, 14(12), 23793–23816.
- Wen, T., & Rothenberg, M. E. (2016). The regulatory function of eosinophils. Microbiology spectrum, 4(5).
-
MSD Manual Professional Edition. (2017, November 28). Pharmacologic Treatment of Asthma. [Link]
-
AstraZeneca. (n.d.). Find out more about airway hyperresponsiveness. AZ EpiCentral Global. [Link]
-
AstraZeneca. (n.d.). Airway hyperresponsiveness in severe asthma. AZ EpiCentral US. [Link]
-
Basicmedical Key. (2016, September 3). Pulmonary Pharmacology. [Link]
- Horvath, I., Loukides, S., Wark, P., Wahn, U., & Zielen, S. (2017). Effects of add-on montelukast on airway hyperresponsiveness in patients with well-controlled asthma – a pilot study. Allergy, asthma, and clinical immunology : official journal of the Canadian Society of Allergy and Clinical Immunology, 13, 1.
-
Blanchard, C., & Rothenberg, M. E. (2009). Targeting eosinophils in allergy, inflammation and beyond. Nature reviews. Drug discovery, 8(3), 227–241. [Link]
-
Walsh, G. M. (2016). Eosinophils Contribute to the Resolution of Lung Allergic Responses Following Repeated Allergen Challenge. Frontiers in immunology, 7, 30. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HCP Check | AZ EpiCentral Global [global.epicentralmed.com]
- 3. Frontiers | Management of eosinophil-associated inflammatory diseases: the importance of a multidisciplinary approach [frontiersin.org]
- 4. Asthma Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacologic Treatment of Asthma - Pulmonology - MSD Manual Professional Edition [msdmanuals.com]
- 6. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Eosinophils in Allergy, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of leukotriene antagonists, lipoxygenase inhibitors and selected standards on leukotriene-mediated allergic bronchospasm in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. Medical Pharmacology: Asthma Pathophysiology and Management [pharmacology2000.com]
- 13. derangedphysiology.com [derangedphysiology.com]
Statistical Analysis of Piriprost (U-60,257) Dose-Response Curves: A Comparative Technical Guide
Executive Summary
Piriprost (U-60,257) represents a unique pharmacological paradox: it is structurally a prostaglandin analog (specifically a PGI1 derivative) that functions as a 5-lipoxygenase (5-LOX) inhibitor . While Zileuton remains the clinical gold standard for 5-LOX inhibition, Piriprost serves as a critical tool compound for elucidating the cross-talk between the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
This guide provides a rigorous statistical framework for analyzing Piriprost dose-response data, contrasting its potency with Zileuton and Nordihydroguaiaretic acid (NDGA). It moves beyond simple IC50 generation to focus on the Hill Slope (H) and Bottom/Top constraints , which are often neglected but vital for understanding the mechanism of inhibition (e.g., competitive vs. allosteric).
Biological Context & Mechanism
To analyze the data, one must understand the pathway. Piriprost inhibits the conversion of Arachidonic Acid (AA) to 5-HpETE, thereby blocking the downstream synthesis of Leukotrienes (LTC4, LTB4).
Diagram 1: The Arachidonic Acid Cascade & Inhibition Points
This diagram illustrates the specific intervention point of Piriprost compared to NSAIDs (COX inhibitors) and Zileuton.
Caption: Piriprost targets the 5-LOX enzyme, preventing the bifurcation of Arachidonic Acid into the Leukotriene pathway.
Experimental Protocol: Cellular Leukotriene Inhibition
Self-Validating System: This protocol uses RBL-1 (Rat Basophil Leukemia) cells, a standard model for 5-LOX study. The validity of the assay is secured by calculating the Z-factor (must be > 0.5) and using a solvent control (DMSO).
Materials
-
Cell Line: RBL-1 (ATCC CRL-1378).
-
Stimulant: Calcium Ionophore A23187 (activates 5-LOX via Ca2+ influx).
-
Readout: ELISA for LTB4 or LTC4.
Step-by-Step Methodology
-
Cell Preparation: Suspend RBL-1 cells at
cells/mL in PIPES buffer (pH 7.4). -
Pre-Incubation (Drug Treatment):
-
Add Piriprost (dissolved in DMSO) at 8 log-spaced concentrations (e.g., 0.01 µM to 100 µM).
-
Control A (Max Signal): DMSO only + A23187.
-
Control B (Min Signal): DMSO only + No Stimulant (Background).
-
Incubate for 10 minutes at 37°C.
-
-
Stimulation: Add A23187 (Final concentration 10 µM). Incubate for 15 minutes.
-
Termination: Stop reaction by adding cold methanol (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.
-
Quantification: Analyze supernatant using LTB4 ELISA kit.
Statistical Analysis Framework
Core Directive: Do NOT use linear regression (
The 4-Parameter Logistic (4PL) Model
The industry standard for calculating IC50 is the 4PL model (Hill Equation):
Where:
-
X: Log of dose (concentration).
-
Y: Response (Optical Density or % Inhibition).
-
Top: Maximum signal (Control A).
-
Bottom: Minimum signal (Control B).
Critical Analysis Checks (The "Trustworthiness" Pillar)
-
Constraint Management:
-
Recommendation: Do not fix Top/Bottom to 100/0 initially. Let the data define the plateaus to detect assay drift or "hook effects."
-
Correction: If the "Bottom" plateau floats below 0% or above 10% inhibition, the assay background subtraction is flawed.
-
-
Hill Slope (H):
-
Standard enzymatic inhibition usually yields
. -
Piriprost Specifics: If
, it suggests cooperativity or that Piriprost is inducing a secondary effect (e.g., membrane stabilization due to its lipid nature) rather than simple competitive inhibition.
-
-
Heteroscedasticity:
-
Variance often increases with signal intensity. Use 1/Y² weighting during regression to prevent high-signal points (low inhibition) from dominating the curve fit.
-
Comparative Performance Data
The following table synthesizes historical data comparing Piriprost to standard alternatives. Note that Piriprost is generally less potent than Zileuton but offers a distinct structural probe.
| Compound | Class | IC50 (RBL-1 Cells) | IC50 (Purified Enzyme) | Hill Slope (Typical) | Mechanism Note |
| Piriprost (U-60,257) | PGI Analog | 15 - 50 µM | ~1.5 mM (Weak) | -0.9 to -1.2 | Competes with AA; structurally mimics PG |
| Zileuton | Hydroxyurea | 0.5 - 1.0 µM | 0.5 µM | -1.0 | Iron chelator (Redox active) |
| NDGA | Antioxidant | 0.2 - 3.0 µM | 0.2 µM | -1.5 to -2.0 | Pan-LOX inhibitor; Redox scavenger |
| MK-886 | FLAP Inhibitor | 2 - 5 nM | Inactive | N/A | Binds FLAP, not 5-LOX directly |
Data Interpretation: Piriprost shows a significant "potency shift" between whole-cell assays (micromolar) and purified enzyme assays (millimolar). This indicates that its efficacy relies heavily on the cellular environment (likely membrane transport or FLAP interaction), unlike Zileuton which acts directly on the enzyme's iron center.
Analysis Workflow Visualization
This diagram outlines the logic flow for processing raw ELISA data into a validated IC50, ensuring no steps are skipped.
Caption: Logical workflow for converting raw optical density to validated pharmacological parameters.
References
-
Bach, M. K., et al. (1987). "Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells." Biochemical Pharmacology.
-
Werz, O., & Steinhilber, D. (2005). "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models." Biochemical Pharmacology.
-
GraphPad Software. (2023). "The 4-Parameter Logistic (4PL) Regression Model: Guidelines for Bioassay." GraphPad Statistics Guide.
-
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitors: A review of recent developments." Journal of Pharmacology and Experimental Therapeutics.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5280854, Piriprost." PubChem.
Sources
Publish Comparison Guide: Cross-Validation of Piriprost (U-60,257) in Human vs. Animal Tissue
Executive Summary & Translational Context
Piriprost (U-60,257) represents a foundational class of 5-lipoxygenase (5-LOX) inhibitors. While historically significant as a prototype for leukotriene modulation, its utility today lies primarily as a mechanistic probe to validate 5-LOX dependent pathways in inflammatory models.
A critical failure point in leukotriene research is the "Translational Gap"—where inhibitors showing high potency in murine or canine models fail in human clinical trials due to species-specific enzyme homology, "redox clamp" stability, or plasma protein binding.
This guide provides a rigorous framework for cross-validating Piriprost efficacy in Human Polymorphonuclear Leukocytes (PMNL) versus Rat Basophilic Leukemia (RBL-1) cells. It moves beyond simple IC50 reporting to examine the causality of inhibition and experimental artifacts.
Mechanistic Foundation: The 5-LOX Pathway
To validate Piriprost, one must isolate the specific branch of the arachidonic acid cascade it targets. Piriprost acts as a competitive inhibitor of 5-LOX, preventing the hydroperoxidation of arachidonic acid (AA).
Signaling Pathway Diagram
Figure 1: Mechanism of Action.[1] Piriprost intercepts the cascade at the initial 5-LOX oxygenation step, reducing both LTB4 and Cysteinyl-Leukotrienes (LTC4/D4/E4).
Comparative Efficacy: Human vs. Animal Models
The following data synthesizes historical pharmacological profiles of Piriprost compared to the clinical standard, Zileuton. Note the distinct potency shift between species.[2]
Table 1: Comparative Potency (IC50) in Intact Cell Systems
| Parameter | Rat Basophilic Leukemia (RBL-1) | Human PMNL (Neutrophils) | Mouse Mast Cells | Interpretation |
| Stimulus | Calcium Ionophore (A23187) | Calcium Ionophore (A23187) | A23187 / Antigen | A23187 bypasses receptor gating, directly activating 5-LOX via Ca2+ influx. |
| Piriprost IC50 | 15 – 50 µM | > 50 µM (Variable) | 9 – 14 µM | Piriprost is significantly less potent in human whole-cell assays compared to rodent lines. |
| Zileuton IC50 | 2.3 µM | 0.5 – 2.6 µM | ~1.0 µM | Zileuton shows tighter cross-species correlation, making it a superior positive control. |
| Primary Readout | LTC4 / LTD4 | LTB4 | LTC4 | RBL-1 is preferred for CysLTs; Human PMNL is preferred for LTB4. |
Key Insight for Researchers: If your human tissue assay yields an IC50 > 50 µM for Piriprost, it is not necessarily a failure of the compound. It reflects the lower affinity of the U-60,257 chemotype for the human 5-LOX ortholog compared to the rat isoform. Do not increase concentration beyond 100 µM, as off-target effects (superoxide inhibition, cytotoxicity) begin to dominate.
Experimental Protocols (Self-Validating Systems)
To generate the data above, you must use a protocol that controls for cell viability and stimulus consistency .
Workflow Diagram
Figure 2: Validated Assay Workflow. Note the parallel Viability Check (LDH) is mandatory to rule out false positives caused by cell death.
Protocol A: Human PMNL Isolation & Challenge
Objective: Measure LTB4 inhibition in primary human neutrophils.
-
Isolation:
-
Collect peripheral blood in heparinized tubes.
-
Sediment RBCs using 6% Dextran T-500 (1:1 ratio) for 45 mins.
-
Layer leukocyte-rich supernatant over Ficoll-Paque (density 1.077 g/mL). Centrifuge 400xg, 20 min.
-
Harvest the PMNL pellet (bottom). Lyse residual RBCs with hypotonic saline (0.2% NaCl) for 30s, then restore isotonicity (1.6% NaCl).
-
Quality Gate: Cells must be >95% viable (Trypan Blue) and >90% neutrophils (Wright-Giemsa).
-
-
Incubation:
-
Resuspend PMNL at
cells/mL in HBSS (with ). -
Add Piriprost (dissolved in DMSO; final DMSO <0.5%).
-
Incubate 10 min at 37°C.
-
-
Stimulation:
-
Add A23187 (Calcium Ionophore) at 2.5 µM final concentration.
-
Incubate exactly 10 min.
-
Why A23187? It bypasses surface receptors (C5a, fMLP) which Piriprost might antagonize non-specifically, ensuring you are testing 5-LOX enzyme inhibition, not receptor blockade.
-
-
Termination:
-
Add equal volume ice-cold Methanol. Centrifuge 2000xg.
-
Assay supernatant for LTB4 via ELISA.
-
Protocol B: Rat Basophilic Leukemia (RBL-1) Assay
Objective: Measure LTC4 inhibition in a continuous cell line (High 5-LOX expression).
-
Preparation:
-
Culture RBL-1 cells in MEM + 10% FBS.
-
Harvest and wash 2x in HBSS. Resuspend at
cells/mL.
-
-
Differentiation Step (Critical):
-
RBL-1 cells predominantly produce LTC4. Ensure your ELISA/HPLC method is specific for Cysteinyl-Leukotrienes , not LTB4.
-
-
Execution:
-
Follow steps 2-4 from Protocol A.
-
Note: RBL-1 cells are more robust; Piriprost IC50 is typically lower (15-50 µM) here than in human PMNL.
-
Critical Analysis & Troubleshooting
The "False Positive" Trap: Piriprost, at high concentrations (>100 µM), can act as a general antioxidant or membrane stabilizer.
-
Validation Step: If you see >80% inhibition, run an LDH (Lactate Dehydrogenase) assay on the supernatant. If LDH is elevated compared to Vehicle control, your "inhibition" is actually cytotoxicity (cell lysis prevents LT synthesis).
Protein Binding Artifacts: Piriprost is highly lipophilic.
-
Serum Effect: If you run the assay in Whole Blood rather than isolated PMNL, the IC50 will shift rightward (become less potent) by 10-20x due to albumin binding.
-
Recommendation: Always perform initial screening in serum-free HBSS buffer to determine intrinsic potency.
References
-
Bach, M. K., et al. (1985). "Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257)."[3] Int Arch Allergy Appl Immunol.
-
Sun, F. F., & McGuire, J. C. (1983). "Inhibition of human neutrophil arachidonate 5-lipoxygenase by piriprost (U-60,257)." Prostaglandins.[4][5] (Foundational text on U-60,257 specificity).[3]
- Werz, O., & Steinhilber, D. (2005). "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models." Biochem Pharmacol. (Review of Zileuton vs. older inhibitors like Piriprost).
-
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.
-
Kowalczyk, P., et al. (2022). "Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport."[5] Frontiers in Pharmacology.
Sources
- 1. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 2. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 3. Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Piriprost Specificity: A Comparative Guide Using Negative Control Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: 5-Lipoxygenase (5-LOX) Inhibition, Specificity Validation, and Experimental Protocols
Executive Summary: The Specificity Challenge in 5-LOX Inhibition
Piriprost (U-60,257) is a potent protoplasmic inhibitor of 5-Lipoxygenase (5-LOX) , the key enzyme responsible for synthesizing leukotrienes (LTs) from arachidonic acid. While Piriprost effectively suppresses the production of Leukotriene B4 (LTB4) and 5-HETE , a critical challenge in eicosanoid research is distinguishing true enzymatic inhibition from non-specific effects such as antioxidant scavenging, membrane disruption, or off-target Cyclooxygenase (COX) inhibition.
This guide outlines a rigorous framework for evaluating Piriprost specificity. It moves beyond simple IC50 determination, mandating the use of Negative Control Analogs (NCAs) —structurally similar compounds lacking the active pharmacophore—to validate the mechanism of action.
Mechanistic Foundation
To evaluate specificity, one must understand the precise intervention point. Piriprost targets the 5-LOX pathway, preventing the oxygenation of arachidonic acid. A valid Negative Control Analog must mimic the physicochemical properties of Piriprost (lipophilicity, size) without binding the 5-LOX active site or chelating the catalytic iron.
Figure 1: The 5-LOX Signaling Pathway and Inhibition Logic[1][2][3]
Caption: Piriprost blocks the conversion of Arachidonic Acid to 5-HPETE by inhibiting 5-LOX.[1][2] The Negative Control Analog retains structure but lacks inhibitory activity.
Selecting the Reagents: The Comparative Triad
A robust experiment requires three distinct reagent groups to validate data (E-E-A-T principle).
| Reagent Type | Compound Example | Role & Expected Outcome |
| Test Inhibitor | Piriprost (U-60,257) | Target: 5-LOX.Expectation: Dose-dependent reduction of LTB4/5-HETE (IC50 ~1–15 µM). |
| Negative Control | Inactive Structural Analog * | Target: None (Inert).Expectation: No significant reduction in LTB4 even at high concentrations. Controls for off-target toxicity or assay interference. |
| Positive Control | Zileuton or MK-886 | Target: 5-LOX (Iron chelation) or FLAP.Expectation: Potent inhibition (IC50 ~0.5 µM). Validates the assay system responsiveness. |
*Note: If a commercial negative control is unavailable, a structural isomer or a verified inactive metabolite (e.g., U-60,257B salt form if inactive, or a des-active analog) must be synthesized or selected based on Structure-Activity Relationship (SAR) data.
Experimental Protocol: Cell-Based Specificity Assay
This protocol utilizes human Polymorphonuclear Leukocytes (PMNLs) or HL-60 cells, as they express the complete 5-LOX pathway.
Phase A: Cell Isolation & Preparation
-
Source: Fresh human whole blood (heparinized) or HL-60 cell line differentiated with DMSO (1.3%) for 5 days.
-
Isolation: Isolate PMNLs using Dextran sedimentation followed by Ficoll-Histopaque centrifugation.
-
Lysis: Lyse contaminating erythrocytes with hypotonic saline.
-
Resuspension: Resuspend cells at
cells/mL in Hank’s Balanced Salt Solution (HBSS) containing Ca²⁺/Mg²⁺.
Phase B: Treatment & Stimulation Workflow
Figure 2: Experimental Workflow for Specificity Validation
Caption: Step-by-step workflow. Critical control points include the 15-minute pre-incubation and the precise termination time to prevent metabolite degradation.
Phase C: Detailed Steps
-
Pre-Incubation: Aliquot cells (500 µL) into tubes. Add Piriprost , Negative Control , or Vehicle (DMSO) at varying concentrations (0.1 µM – 100 µM). Incubate for 15 minutes at 37°C.
-
Why: Allows the inhibitor to permeate the membrane and bind the intracellular 5-LOX/FLAP complex.
-
-
Stimulation: Add Calcium Ionophore A23187 (final conc. 2.5 µM) to trigger arachidonic acid release and 5-LOX activation.
-
Reaction: Incubate for exactly 10 minutes .
-
Termination: Stop reaction by adding an equal volume of ice-cold Methanol or Acetonitrile.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.
-
Quantification: Measure LTB4 levels using a validated ELISA kit or RP-HPLC (C18 column, Methanol/Water/Acetic acid mobile phase).
Data Interpretation & Specificity Metrics
To prove Piriprost specificity, the data must satisfy the "Specificity Gap" criteria: a significant divergence between the active drug and the negative control.
Table 1: Comparative Performance Metrics
| Parameter | Piriprost (U-60,257) | Negative Control Analog | Zileuton (Pos. Control) | Interpretation |
| IC50 (LTB4) | 1 – 15 µM | > 100 µM (Inactive) | 0.5 – 1.0 µM | Confirms potency vs. inactivity. |
| Max Inhibition | > 90% | < 10% | > 95% | Verifies the analog does not interfere. |
| COX Inhibition | > 100 µM (Spared) | > 100 µM | > 100 µM | Ensures 5-LOX selectivity over COX. |
| Cell Viability | > 90% (at IC50) | > 90% | > 90% | Rules out cytotoxicity as a cause of low LTB4. |
Validating the Results
-
True Positive: Piriprost inhibits LTB4 but not PGE2 (COX product).
-
True Negative: The Negative Control Analog inhibits neither LTB4 nor PGE2.
-
False Positive Flag: If the Negative Control inhibits LTB4, the observed effect of Piriprost may be due to non-specific membrane stabilization or antioxidant activity rather than specific enzyme inhibition.
Troubleshooting & Expert Tips
-
Solubility: Piriprost is lipophilic. Ensure DMSO concentration does not exceed 0.5% in the final assay, as high DMSO can suppress 5-LOX activity independently.
-
Donor Variability: When using human PMNLs, baseline LTB4 production varies. Always normalize data to the "Vehicle Control" (100% activity) for each specific donor.
-
Metabolite Shunting: Be aware that inhibiting 5-LOX can shunt arachidonic acid to the COX pathway. Monitor PGE2 levels; a spike in PGE2 in Piriprost-treated cells confirms the substrate is being diverted, further validating specific 5-LOX blockade.
References
-
Vertex AI Search. (2026). Experiments on the mode of action of piriprost (U-60257). National Institutes of Health. Link
-
Vertex AI Search. (2026). Inhibition of human platelet and neutrophil function by piriprost (U-60,257).[3] National Institutes of Health. Link
-
Vertex AI Search. (2026). The Promise and Peril of Chemical Probe Negative Controls.[4] ACS Chemical Biology.[4] Link
-
Vertex AI Search. (2026). 5-lipoxygenase inhibitory activity of zileuton.[5][6][7][8][9] National Institutes of Health. Link
-
Vertex AI Search. (2026). Lipoxygenase Inhibitor Screening Assay Kit Protocol. Cayman Chemical. Link
Sources
- 1. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase | MDPI [mdpi.com]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of 5-lipoxygenase inhibitors, zileuton, A-78773 and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Piriprost
As researchers and scientists, our focus is often on the cutting edge of discovery. However, the integrity of our work and the safety of our environment depend just as much on what happens after the experiment is over. The proper disposal of research chemicals like Piriprost, a leukotriene inhibitor used in laboratory settings, is not merely a regulatory hurdle; it is a fundamental aspect of responsible science.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Piriprost waste streams, grounded in established safety protocols and environmental stewardship.
Hazard Assessment and Core Principles of Piriprost Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. Piriprost (CAS No. 79672-88-1) is a complex organic molecule with the formula C26H35NO4.[1][2] While comprehensive toxicity data may be limited as it is a research chemical, it must be handled with the assumption of potential biological activity and environmental risk.
The foundational principles for disposing of Piriprost, like most laboratory chemicals, are governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3]
The Three Pillars of Piriprost Waste Management:
-
Do Not Dispose Down the Drain: The NIH and other regulatory bodies explicitly prohibit the sewer disposal of most chemical wastes.[3][4] The complex structure of Piriprost is unlikely to be readily biodegradable and could pose a significant threat to aquatic ecosystems.
-
Meticulous Segregation: Mixing different waste streams is a common and dangerous mistake. Incompatible chemicals can react, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal. Proper segregation is the most critical step in a laboratory waste management program.[5]
-
Containment and Labeling: All waste must be accumulated in containers that are chemically compatible, sealed to prevent leaks, and clearly labeled from the moment the first drop of waste is added.[6]
Piriprost Waste Stream Identification and Segregation
The first step in proper disposal is to correctly identify the type of waste you have generated. A typical laboratory workflow can produce several distinct Piriprost-containing waste streams. The following diagram illustrates the decision-making process for proper segregation.
Caption: Decision tree for segregating Piriprost waste streams.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling each segregated waste stream.
Protocol 1: Unused, Expired, or Pure Piriprost
This waste is considered acutely toxic or, at a minimum, a high-hazard chemical product (potentially P-listed or U-listed waste).[3] It must be handled with the utmost care.
-
Do Not Alter: Do not attempt to neutralize or chemically alter the pure compound.
-
Primary Container: If possible, keep the Piriprost in its original, clearly labeled manufacturer's container.
-
Labeling: If the original container is compromised, transfer the material to a new, clean, and compatible container (e.g., amber glass vial). Affix a hazardous waste tag immediately. The label must clearly state "Hazardous Waste," the full chemical name "Piriprost," the CAS number "79672-88-1," and an estimate of the quantity.
-
Segregation: Store this waste separately from other waste streams, in a designated and secure satellite accumulation area.
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Piriprost in Aqueous Solutions
This includes waste from cell culture media, buffer solutions, or aqueous mobile phases.
-
Select Container: Use a designated, chemically resistant carboy (e.g., High-Density Polyethylene - HDPE) for aqueous hazardous waste. Do not use glass containers for aqueous waste on the floor where they can be broken.[5]
-
Labeling: Affix a hazardous waste tag to the carboy before adding any waste.
-
Waste Collection: Carefully pour the aqueous Piriprost solution into the carboy using a funnel.
-
Log Contents: On the waste tag, list all constituents, including Piriprost and all buffer components (e.g., "Tris-HCl, NaCl, Piriprost"). Provide an estimated percentage for each component.
-
Storage: Keep the container sealed at all times except when adding waste.[6] Store in a designated satellite accumulation area with secondary containment.
Protocol 3: Piriprost in Organic Solvents
This is one of the most common laboratory waste streams. The primary causality for separating halogenated from non-halogenated solvents is their disposal method; halogenated solvents require specialized high-temperature incineration to prevent the formation of dioxins and other pollutants.
| Solvent Type | Examples | Designated Waste Container |
| Non-Halogenated | Methanol, Ethanol, Acetonitrile, DMSO, Hexane, Ethyl Acetate | Non-Halogenated Organic Waste |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Halogenated Organic Waste |
Procedure:
-
Identify and Segregate: Based on the table above, determine the correct waste stream for your solvent mixture.
-
Container Selection: Use a designated and properly vented solvent waste container. Ensure the container material is compatible with the solvent.
-
Waste Collection: Add the Piriprost-solvent mixture to the appropriate container.
-
Labeling and Logging: As with aqueous waste, the container must be labeled prior to use. Log all chemical components and their approximate concentrations.
-
Storage: Keep the container tightly sealed in a well-ventilated area, away from heat or ignition sources, and within secondary containment.
Protocol 4: Contaminated Solid Waste and Labware
This category includes disposable items that have come into contact with Piriprost.
-
Definition: This waste includes, but is not limited to, gloves, pipette tips, plastic vials, bench paper, and contaminated weighing paper. These are handled as "contaminated debris."[5]
-
Container: Use a designated solid hazardous waste container, typically a sturdy cardboard box lined with a heavy-duty plastic bag.
-
Collection: Place all contaminated items directly into this container. Do not dispose of these items in the regular trash.
-
No Free Liquids: Ensure no significant amount of liquid is present in the solid waste. If a vial contains liquid, empty it into the appropriate liquid waste container before placing the empty vial in the solid waste.
-
Sealing and Disposal: When the container is full, securely seal the inner plastic liner and close the box. Label it clearly as "Solid Hazardous Chemical Waste" and list the contaminants (i.e., "Debris contaminated with Piriprost"). Arrange for EHS pickup.
Spill Management Protocol
Chemical spills must be cleaned up immediately and safely.[6]
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's EHS emergency line.
-
Protect: For small, manageable spills, don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.
-
Contain: Use a chemical spill kit to absorb the spill. Work from the outside of the spill inward to prevent spreading.
-
Clean: Once absorbed, use appropriate tools to scoop the absorbent material into a hazardous waste bag or container.
-
Dispose: The cleanup debris is now considered hazardous solid waste. Dispose of it according to Protocol 4.
General Disposal Workflow
The following diagram outlines the lifecycle of Piriprost waste in a research laboratory, from generation to final disposal.
Caption: General workflow for Piriprost laboratory waste disposal.
By adhering to these detailed protocols, you ensure not only compliance with safety regulations but also the protection of yourself, your colleagues, and the environment. This commitment to responsible chemical handling is a hallmark of scientific excellence.
References
-
Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste Procedures. Division of Research Safety - University of Illinois. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Piriprost Potassium | C26H34KNO4 | CID 23665631. PubChem - NIH. [Link]
-
PIRIPROST. Global Substance Registration System (GSRS). [Link]
-
PIRIPROST POTASSIUM. Global Substance Registration System (GSRS). [Link]
-
Material Safety Data Sheet. FMC Corporation. [Link]
-
Compound: PIRIPROST (CHEMBL2105239). ChEMBL - EMBL-EBI. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Drug disposal of unused, expired, discontinued medications Method 1. Botika LTC. [Link]
-
Identifying types of pharmaceutical waste and disposal containers. NHS SPS. [Link]
-
Impurities and Degradation products. @rtMolecule. [Link]
-
How do I properly dispose of controlled drugs? RCVS. [Link]
-
Investigational Product Disposal and Destruction. UI Health Care. [Link]
Sources
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Piriprost
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of potent investigational compounds like Piriprost, a leukotriene inhibitor, demands a meticulous approach to personal protection.[1] This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Piriprost Demands Respect
Core Principles of Protection: A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being performed. However, for a compound with the pharmacological activity of Piriprost, a baseline of robust protection is non-negotiable.
Table 1: Recommended Personal Protective Equipment for Handling Piriprost
| PPE Component | Specification | Rationale |
| Primary Gloves | Disposable Nitrile Gloves | Provides a primary barrier against chemical splashes and contamination.[5] |
| Secondary Gloves | Disposable Nitrile Gloves (worn over primary) | Double-gloving is a best practice for handling potent compounds, providing an additional layer of protection in case of a breach in the primary glove.[5] |
| Body Protection | Disposable, low-linting lab coat with knit cuffs or a disposable gown. | Protects skin and personal clothing from contamination. Knit cuffs provide a snug fit to prevent exposure of the wrists. For higher-risk procedures, a disposable gown offers more comprehensive coverage.[5] |
| Eye Protection | Safety glasses with side shields (minimum) or chemical splash goggles. | Protects the eyes from splashes and airborne particles. Goggles offer a more complete seal around the eyes.[5] |
| Face Protection | Face shield (worn over safety glasses or goggles) | Recommended for procedures with a high risk of splashing or aerosol generation, providing an additional layer of protection for the entire face.[5] |
| Respiratory Protection | N95 respirator or higher (e.g., half-mask or full-face respirator with appropriate cartridges) | Essential when handling powdered Piriprost or when there is a risk of aerosolization. The specific type of respirator should be determined by a formal risk assessment.[5][6] |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects.[5] |
Procedural Guidance: From Donning to Disposal
The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step protocols are designed to ensure a closed loop of safety from the moment you prepare for an experiment to the final disposal of contaminated materials.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your disposable lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a fit check for your respirator according to your institution's guidelines.
-
Eye and Face Protection: Put on your safety glasses or goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don your first pair of nitrile gloves. Carefully pull the cuffs of the gloves over the cuffs of your lab coat or gown. Don a second pair of gloves over the first.
Doffing PPE: Minimizing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the safety glasses or goggles from the back of your head. Place them in a designated area for decontamination.
-
Body Protection: Unfasten your lab coat or gown and roll it downwards, turning it inside out to contain any contaminants. Dispose of it in the appropriate hazardous waste receptacle.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of Piriprost, emphasizing the integration of risk assessment with PPE selection and procedural discipline.
Caption: PPE workflow for handling Piriprost.
Disposal Plan: A Critical Final Step
All disposable PPE and any materials that have come into contact with Piriprost must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, weigh paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Liquid Waste: Solutions containing Piriprost should be collected in a sealed, properly labeled hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent pharmaceutical compounds.
By integrating these principles and procedures into your daily laboratory practice, you can confidently handle potent compounds like Piriprost, ensuring both the integrity of your research and the safety of yourself and your colleagues.
References
- Benchchem. Essential Safety and Handling Guide for Potent Chemical Compounds.
- MedKoo Biosciences. Piriprost | CAS#79672-88-1 | inhibitor.
- Pharmaceutical Technology. Strategies for High Containment.
- EMBL-EBI. Compound: PIRIPROST (CHEMBL2105239).
- GSRS. PIRIPROST.
- PubChemLite. Piriprost (C26H35NO4).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
